Thiamphenicol glycinate acetylcysteinate
Description
Properties
CAS No. |
75639-30-4 |
|---|---|
Molecular Formula |
C19H25Cl2N3O8S2 |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-amino-3-[[(2R)-1-methylsulfanyl-3-oxopropan-2-yl]amino]-3-oxopropanoate |
InChI |
InChI=1S/C19H25Cl2N3O8S2/c1-33-9-11(7-25)23-17(27)14(22)19(29)32-8-13(24-18(28)16(20)21)15(26)10-3-5-12(6-4-10)34(2,30)31/h3-7,11,13-16,26H,8-9,22H2,1-2H3,(H,23,27)(H,24,28)/t11-,13-,14?,15-/m1/s1 |
InChI Key |
XJPDHYDVUWVXIF-KREAIGTHSA-N |
SMILES |
CSCC(C=O)NC(=O)C(C(=O)OCC(C(C1=CC=C(C=C1)S(=O)(=O)C)O)NC(=O)C(Cl)Cl)N |
Isomeric SMILES |
CSC[C@@H](C=O)NC(=O)C(C(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O)NC(=O)C(Cl)Cl)N |
Canonical SMILES |
CSCC(C=O)NC(=O)C(C(=O)OCC(C(C1=CC=C(C=C1)S(=O)(=O)C)O)NC(=O)C(Cl)Cl)N |
Other CAS No. |
75639-30-4 |
Synonyms |
acetylcysteinate ester of thiamphenicol glycinate TAGAC thiamphenicol glycinate acetylcysteinate |
Origin of Product |
United States |
Foundational & Exploratory
Thiamphenicol Glycinate Acetylcysteinate: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the multifaceted mechanism of action of Thiamphenicol (B1682257) Glycinate (B8599266) Acetylcysteinate (TGA), a compound that uniquely combines antibacterial and mucolytic properties. TGA is a molecular entity composed of the antibiotic thiamphenicol and the mucoregulatory agent N-acetylcysteine (NAC), linked via a glycine (B1666218) ester bridge. Its design facilitates a synergistic approach to treating respiratory tract infections, which are often characterized by both bacterial proliferation and excessive, viscous mucus.
Core Mechanism of Action: A Dual-Component System
Thiamphenicol glycinate acetylcysteinate operates as a prodrug that, upon administration, is hydrolyzed by tissue esterases. This enzymatic cleavage releases its two active components: thiamphenicol and N-acetylcysteine (NAC), each with a distinct and complementary mechanism of action.[1][2]
The antibacterial activity of TGA is conferred by thiamphenicol, a broad-spectrum antibiotic and a methyl-sulfonyl analogue of chloramphenicol (B1208).[3][4] Its primary mechanism involves the potent inhibition of bacterial protein synthesis.[3][5][6][7]
-
Target: Thiamphenicol specifically binds to the 50S subunit of the bacterial ribosome.[3][4][5][8][9]
-
Action: This binding obstructs the peptidyl transferase enzyme's activity, a critical step in the elongation of the polypeptide chain during protein translation.[5][8] By preventing the formation of peptide bonds, thiamphenicol effectively halts the production of essential proteins required for bacterial growth and replication.[8]
-
Spectrum: This mechanism is effective against a wide range of Gram-positive and Gram-negative bacteria, including common respiratory pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and atypical pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae.[3][10][11]
-
Resistance Advantage: Unlike its predecessor chloramphenicol, thiamphenicol is not inactivated by chloramphenicol acetyltransferase (CAT), an enzyme produced by some bacteria that confers resistance.[8]
N-acetylcysteine provides a multi-pronged therapeutic effect that complements the antibacterial action of thiamphenicol.
-
Mucolytic Action: NAC's primary role in respiratory infections is its mucolytic activity.[12][13] It possesses a free sulfhydryl group that cleaves the disulfide bonds within and between mucin glycoproteins in the mucus matrix.[13][14][15][16] This action reduces the viscosity and tenacity of the mucus, facilitating its clearance from the airways through ciliary action and coughing.[13][14][16]
-
Antioxidant Properties: NAC serves as a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[12][14] By replenishing GSH stores, NAC enhances the body's ability to neutralize reactive oxygen species (ROS) and reduce oxidative stress, a common feature of inflammatory and infectious processes.[12][14]
-
Anti-inflammatory Effects: The antioxidant activity of NAC contributes to its anti-inflammatory properties.[14] It can inhibit the activation of pro-inflammatory signaling pathways, such as NF-κB, leading to a reduction in the production of inflammatory cytokines.[14] Some studies also suggest NAC may diminish the activity of neutrophil elastase, a potent protease involved in tissue damage during inflammation.[17]
Synergistic Effects and Anti-Biofilm Activity
The combination of thiamphenicol and NAC in a single molecule offers more than just the sum of their individual actions. This is particularly evident in the context of complex respiratory infections involving bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotic treatments.[1][9][18]
-
Disruption of Biofilm Matrix: The mucolytic action of the NAC component can disrupt the biofilm's extracellular polymeric substance (EPS) matrix, which has a composition similar to mucus. This degradation of the protective barrier can increase the penetration and efficacy of the thiamphenicol component.
-
Potentiation of Antibacterial Action: Studies have shown that NAC can potentiate the antibacterial activity of thiamphenicol against biofilms, particularly those of S. pneumoniae.[19][20][21] While thiamphenicol alone can sometimes increase biofilm formation in resistant strains of S. aureus and K. pneumoniae, the combination with NAC neutralizes this effect.[19][20][21]
-
Inhibition of Biofilm Formation: By inhibiting bacterial protein synthesis, thiamphenicol can interfere with the production of proteins essential for biofilm formation and maintenance, such as adhesins and matrix components.[9]
Mandatory Visualizations
Quantitative Data Summary
The efficacy of thiamphenicol and TGA has been quantified in several studies against key respiratory pathogens. The data below is summarized from published literature.
Table 1: In Vitro Antimicrobial Activity of Thiamphenicol/TGA Against S. pneumoniae
| Compound | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Thiamphenicol | 0.5 | 1-2 |
| This compound | 0.5 | 1-2 |
| Source: Data from a 2024 study by Karpova E.V., et al. on clinically significant microorganisms.[19][20][21] The study notes that the MICs for TGA are reported in terms of thiamphenicol content and were the same as thiamphenicol alone for 87.5% of strains tested.[19][20][21] |
Table 2: Comparative In Vitro Activity of Thiamphenicol Against Respiratory Pathogens
| Pathogen | Thiamphenicol Activity vs. Amoxicillin | Thiamphenicol Activity vs. Erythromycin |
| H. influenzae | Higher | Greater |
| B. catarrhalis | Higher | Equivalent |
| Streptococci | Slightly Lower | Greater |
| Source: Data from a study by Albini E., et al., which found that N-acetylcysteine did not interfere with the antibacterial activity of thiamphenicol.[22][23] |
Table 3: Clinical and Microbiological Efficacy of TGA in Upper Respiratory Tract Infections
| Infection Type (Severe) | Symptom Disappearance Rate (%) | Microbiological Eradication Rate (%) |
| Pharyngotonsillitis | 94 | 90.2 - 96.0 |
| Rhinosinusitis | 94 | 90.2 - 96.0 |
| Otitis Media | 90 | 90.2 - 96.0 |
| Source: Data from a randomized trial by Serra A., et al., on patients treated with sequential TGA therapy.[24] |
Detailed Experimental Protocols
The following protocols are based on methodologies cited in the literature for evaluating the activity of TGA and its components.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Objective: To determine the lowest concentration of thiamphenicol and TGA that inhibits the visible growth of respiratory pathogens.
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (or other appropriate growth medium like brain heart broth), bacterial isolates (S. pneumoniae, K. pneumoniae, S. aureus), thiamphenicol, TGA, incubator, plate reader.
-
Methodology:
-
Preparation: A standardized inoculum of the test bacteria is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
Serial Dilution: The antimicrobial agents (thiamphenicol and TGA) are serially diluted in the broth across the wells of a 96-well plate to create a range of concentrations. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Inoculation: The standardized bacterial suspension is added to each well (except the sterility control).
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours). For fastidious organisms like S. pneumoniae, incubation may require a CO₂-enriched atmosphere.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) as observed by the naked eye or a plate reader.[19][20][25]
-
Protocol: Biofilm Formation and Inhibition Assay (Crystal Violet Staining)
This protocol quantifies the effect of antimicrobial agents on the formation of bacterial biofilms in vitro.
-
Objective: To assess the efficacy of TGA and its components in preventing or reducing biofilm formation by clinically significant microorganisms.
-
Materials: 96-well flat-bottomed polystyrene plates, appropriate broth (e.g., Mueller-Hinton, Brain Heart Broth), test compounds (TGA, thiamphenicol, NAC), bacterial isolates, 2.5% glutaraldehyde solution, 0.25% crystal violet solution, 33% acetic acid solution, plate reader.
-
Methodology:
-
Culturing: Bacterial strains are cultured in broth with the test compounds at various concentrations in 96-well plates. A control group with no compound is included.
-
Incubation: Plates are incubated for a period sufficient to allow biofilm formation (e.g., 24-48 hours).
-
Washing: After incubation, the supernatant containing planktonic (free-floating) bacteria is carefully removed. The wells are gently washed with a buffer (e.g., phosphate-buffered saline) to remove any remaining non-adherent cells.
-
Fixation: The remaining adherent biofilms are fixed to the plate using a 2.5% glutaraldehyde solution.[19][20]
-
Staining: The fixed biofilms are stained with a 0.25% crystal violet solution, which stains the bacterial cells and matrix components.[19][20]
-
Extraction: After washing away excess stain, the crystal violet that has been taken up by the biofilm is solubilized with 33% acetic acid.[19][20]
-
Quantification: The optical density (OD) of the solubilized stain is measured using a spectrophotometer (plate reader) at a specific wavelength (e.g., 570 nm). The OD value is directly proportional to the amount of biofilm present. A reduction in OD in the presence of the test compound indicates inhibition of biofilm formation.[19][20]
-
References
- 1. Thiamphenicol glycinate acetylcysteine - Wikipedia [en.wikipedia.org]
- 2. Thiamphenicol glycinate acetylcysteine - Wikiwand [wikiwand.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is Thiamphenicol used for? [synapse.patsnap.com]
- 6. Thiamphenicol [fao.org]
- 7. Bacterial protein synthesis: Significance and symbolism [wisdomlib.org]
- 8. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent clinical evidence of the efficacy and safety of this compound and thiamphenicol glycinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. droracle.ai [droracle.ai]
- 16. Acetylcysteine for Patients Requiring Mucous Secretion Clearance: A Review of Clinical Effectiveness and Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. N-acetylcysteine pretreatment of cardiac surgery patients influences plasma neutrophil elastase and neutrophil influx in bronchoalveolar lavage fluid [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of Bacterial Biofilm Formation on In Vitro and In Vivo Activities of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microbiological activity of thiamphenicol and this compound against clinically significant microorganisms and their biofilms | CMAC [cmac-journal.ru]
- 20. sciprofiles.com [sciprofiles.com]
- 21. researchgate.net [researchgate.net]
- 22. In vitro antibacterial activity of this compound against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 24. A therapeutic approach in the treatment of infections of the upper airways: this compound in sequential treatment (systemic-inhalatory route) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparative in vitro activity of thiamphenicol-glycinate and thiamphenicol-glycinate-acetylcysteinate and other antimicrobials against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Properties of Thiamphenicol Glycinate Acetylcysteinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamphenicol (B1682257) glycinate (B8599266) acetylcysteinate (TGA) is a multifaceted compound that combines the antibiotic properties of thiamphenicol with the mucolytic and antioxidant activities of N-acetylcysteine (NAC). This technical guide provides an in-depth analysis of the in vitro antioxidant properties of TGA, which are predominantly attributed to its N-acetylcysteine component. This document collates available quantitative data from various antioxidant assays, details the experimental methodologies for these assays, and presents visual representations of the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Introduction
Thiamphenicol glycinate acetylcysteinate is a molecule engineered to deliver both antibacterial and mucolytic actions.[1][2] While the thiamphenicol moiety provides a broad spectrum of antibacterial activity, the N-acetylcysteine component is responsible for its mucolytic and, significantly, its antioxidant effects.[1][2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[3] N-acetylcysteine, a precursor of the potent endogenous antioxidant glutathione (B108866) (GSH), plays a crucial role in mitigating oxidative damage.[4][5] This guide focuses on the in vitro evidence of the antioxidant capabilities of the NAC component of TGA.
Mechanisms of Antioxidant Action
The antioxidant activity of N-acetylcysteine, and by extension TGA, is multifaceted. The primary mechanisms include:
-
Direct Radical Scavenging: NAC possesses a free sulfhydryl group that can directly interact with and neutralize various reactive oxygen species, including hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂).[6][7]
-
Glutathione Precursor: NAC is readily deacetylated within cells to form L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH).[4][5] GSH is a major intracellular antioxidant that detoxifies ROS and is a cofactor for antioxidant enzymes like glutathione peroxidase.[4][5]
-
Modulation of Signaling Pathways: NAC has been shown to influence key signaling pathways involved in the cellular antioxidant response, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5] Activation of Nrf2 leads to the upregulation of a battery of antioxidant and cytoprotective genes.
Quantitative Antioxidant Data
The following table summarizes the available quantitative data on the in vitro antioxidant activity of N-acetylcysteine from various studies. It is important to note that direct antioxidant data for the combined TGA molecule is not extensively available in the reviewed literature; the data presented here pertains to NAC.
| Antioxidant Assay | Test Substance | Concentration/IC50 | Key Findings | Reference(s) |
| DPPH Radical Scavenging | N-acetylcysteine (NAC) | Higher concentrations showed increased scavenging activity. At 75 mg/ml, NAC exhibited 56.5% scavenging. | NAC demonstrates dose-dependent scavenging of the DPPH radical. | [4] |
| Hydrogen Peroxide (H₂O₂) Scavenging | N-acetylcysteine (NAC) | NAC was more effective at lower concentrations compared to its amide derivative, NACA. | NAC is an effective scavenger of hydrogen peroxide, particularly at lower concentrations. | [6] |
| β-Carotene Bleaching Inhibition | N-acetylcysteine (NAC) | NAC showed a 60% higher ability to prevent β-carotene bleaching compared to the control. | NAC effectively protects lipids from peroxidation. | [6] |
| Hydroxyl Radical (•OH) Scavenging | N-acetylcysteine (NAC) | Rate constant of 1.36 x 10¹⁰ M⁻¹s⁻¹ | NAC is a powerful scavenger of the highly reactive hydroxyl radical. | [8] |
| Superoxide (B77818) Radical (O₂•⁻) Scavenging | N-acetylcysteine (NAC) | No direct reaction was detected in the assay used. | The direct scavenging of superoxide by NAC may be limited, with its primary role being the support of enzymatic scavengers like SOD. | [8] |
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and instrumentation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
N-acetylcysteine (or TGA) solutions at various concentrations
-
Methanol (as control)
-
Ascorbic acid or Trolox (as a positive standard)
-
-
Procedure:
-
Prepare a series of dilutions of the test compound (NAC/TGA) and the positive standard in methanol.
-
In a 96-well microplate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.[9]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation.
-
Reagents:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
N-acetylcysteine (or TGA) solutions at various concentrations
-
Trolox (as a positive standard)
-
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound (NAC/TGA) and the positive standard.
-
In a 96-well microplate, add 10 µL of each dilution to respective wells.
-
Add 190 µL of the diluted ABTS radical solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using a similar formula to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10]
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for assessing in vitro antioxidant activity.
Caption: A generalized experimental workflow for in vitro antioxidant capacity assessment.
Caption: Key signaling pathways of N-acetylcysteine's antioxidant action.
Conclusion
The in vitro antioxidant properties of this compound are fundamentally derived from its N-acetylcysteine component. NAC demonstrates significant antioxidant potential through direct radical scavenging and, more importantly, by serving as a precursor to the master antioxidant, glutathione. The experimental data, while not exhaustive for the combined TGA molecule, strongly supports the antioxidant capacity of its NAC moiety. The detailed protocols and visual representations of the underlying mechanisms provided in this guide offer a solid foundation for further research and development of TGA as a therapeutic agent with valuable antioxidant properties. Further studies directly evaluating the antioxidant profile of the intact TGA molecule are warranted to fully elucidate its potential in combating conditions associated with oxidative stress.
References
- 1. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A role of this compound for therapy of respiratory diseases (a review) | Chikina | Meditsinskiy sovet = Medical Council [med-sovet.pro]
- 3. Review paper N -acetylcysteine as an anti-oxidant and anti-inflammatory drug and its some clinical applications [ceji.termedia.pl]
- 4. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Acetyl Cysteine Restores the Diminished Activity of the Antioxidant Enzymatic System Caused by SARS-CoV-2 Infection: Preliminary Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
Thiamphenicol glycinate acetylcysteinate impact on bacterial ribosome
An In-depth Technical Guide on the Impact of Thiamphenicol (B1682257) Glycinate (B8599266) Acetylcysteinate on the Bacterial Ribosome
Introduction
Thiamphenicol glycinate acetylcysteinate is a combination drug formulation that leverages the synergistic effects of a broad-spectrum antibiotic and a mucolytic agent. It is primarily used in the treatment of respiratory tract infections where both bacterial eradication and mucus clearance are desired. The formulation consists of three key components: thiamphenicol, the active antibiotic; a glycinate ester, which renders it a water-soluble prodrug; and N-acetylcysteine (NAC), which provides mucolytic and potential antibiofilm activity.[1]
This technical guide provides a detailed examination of the molecular mechanism by which this compound exerts its antibacterial effect, focusing on the interaction of its active component, thiamphenicol, with the bacterial ribosome. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mode of action.
Core Mechanism of Action
The antibacterial effect of this compound is a multi-step process that begins with the in vivo hydrolysis of the prodrug and culminates in the inhibition of bacterial protein synthesis.
Prodrug Activation
Thiamphenicol glycinate is a water-soluble ester prodrug of thiamphenicol.[2] Upon administration, it is rapidly hydrolyzed by ubiquitous tissue esterases, which cleave the glycinate ester bond. This enzymatic action releases the active thiamphenicol molecule, allowing it to penetrate the bacterial cell.[2]
Inhibition of Bacterial Protein Synthesis by Thiamphenicol
The active thiamphenicol moiety is a bacteriostatic antibiotic that functions by specifically targeting and inhibiting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[3]
-
Binding to the 50S Ribosomal Subunit: Thiamphenicol binds to the large 50S subunit of the bacterial 70S ribosome.[3] This binding is highly selective for prokaryotic ribosomes, which accounts for its therapeutic efficacy with relatively lower toxicity to eukaryotic host cells.[3]
-
Interference with the Peptidyl Transferase Center (PTC): The binding site of thiamphenicol is located at the peptidyl transferase center (PTC), the catalytic core of the 50S subunit responsible for peptide bond formation.[4] Specifically, it occupies the A-site cleft of the PTC.[4]
-
Steric Hindrance and Inhibition of Elongation: By occupying this critical site, thiamphenicol sterically obstructs the correct positioning of the aminoacyl-tRNA (aa-tRNA) in the A-site.[3] This physical blockade prevents the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the new amino acid on the A-site tRNA.[3] The disruption of this crucial elongation step halts protein synthesis, leading to the cessation of bacterial growth and replication.[3]
Role of N-Acetylcysteine (NAC)
N-acetylcysteine contributes to the overall therapeutic effect through two primary mechanisms:
-
Mucolytic Activity: NAC is a well-established mucolytic agent that works by breaking the disulfide bonds in the mucin polymer network, reducing the viscosity of mucus and aiding its clearance from the respiratory tract.
-
Antibacterial and Antibiofilm Activity: NAC has been shown to possess intrinsic antibacterial properties and, significantly, the ability to disrupt bacterial biofilms.[1][5] Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Studies have demonstrated that NAC can potentiate the antibacterial activity of thiamphenicol, particularly against biofilms formed by pathogens like S. pneumoniae.[5][6] This combination can lead to a significant reduction in biofilm mass.[5][6]
Quantitative Data
The in vitro activity of thiamphenicol and its acetylcysteinate formulation is typically quantified by determining the Minimum Inhibitory Concentration (MIC). While direct binding affinity data (Kd) for the complete this compound conjugate is not available, data for the active thiamphenicol molecule and its analogs provide insight into its interaction with the ribosome.
In Vitro Susceptibility Data (MIC)
The following table summarizes the MIC values for thiamphenicol and this compound against various clinically relevant pathogens. For the combination product, the MIC is reported in terms of the thiamphenicol content.
| Microorganism | Gram Stain | Compound | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Streptococcus pneumoniae | Gram-positive | Thiamphenicol / TGA | 0.5 | 1-2 | [6][7] |
| Streptococcus pneumoniae | Gram-positive | Thiamphenicol | 0.5 | 2 | [5] |
| Streptococcus pyogenes | Gram-positive | Thiamphenicol | 2 | 4 | [5] |
| Haemophilus influenzae | Gram-negative | Thiamphenicol | 0.5 | 1 | [5] |
| TGA: this compound. For 87.5% of strains tested, the MICs of thiamphenicol and TGA were identical.[6][7] |
Ribosome Binding and Inhibition Data for Thiamphenicol and Analogs
The following table presents available data on the binding affinity and inhibitory concentration of thiamphenicol and its parent compound, chloramphenicol (B1208). This data is derived from in vitro assays using purified components.
| Compound | Assay Type | System | Value | Reference(s) |
| Chloramphenicol | Competition Binding | E. coli Ribosomes | KDapp = 2.6 ± 1.5 µM | [8] |
| Chloramphenicol | Competition Binding | E. coli Ribosomes | KDapp = 2.8 ± 0.5 µM | [8] |
| Chloramphenicol | Direct [¹⁴C] Binding | E. coli Ribosomes | KD = 2.3 µM | [8] |
| CAM-C4-TPP (analog) | Protein Synthesis Inhibition | in vitro | IC₅₀ ≈ 0.9 µM | [8] |
| Chloramphenicol | Protein Synthesis Inhibition | in vitro | IC₅₀ ≈ 2.8 µM | [8] |
Visualizations
Mechanism of Action Pathway
Caption: Mechanism of this compound action.
Experimental Workflow: In Vitro Translation Inhibition Assay
Caption: Workflow for determining IC₅₀ via an in vitro translation assay.
Logical Relationship of Drug Components
Caption: Logical relationship and effects of the drug's components.
Experimental Protocols
The following protocols are representative methods for investigating the impact of thiamphenicol (the active component of this compound) on bacterial ribosomes.
In Vitro Translation (IVT) Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the synthesis of a reporter protein in a cell-free system, allowing for the determination of the IC₅₀ value.[9][10]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of thiamphenicol against bacterial protein synthesis.
Materials:
-
Bacterial cell-free expression system (e.g., E. coli S30 extract system).[9]
-
Reporter plasmid DNA (e.g., encoding Firefly Luciferase).[10]
-
Thiamphenicol stock solution and serial dilutions.
-
Control inhibitor (e.g., Chloramphenicol).
-
Nuclease-free water, reaction buffers, amino acid mixes, and energy solutions provided with the IVT kit.
-
96-well microplate (opaque, for luminescence).
-
Plate-reading luminometer.
Procedure:
-
Preparation: Thaw all IVT components on ice. Prepare serial dilutions of thiamphenicol in nuclease-free water or an appropriate solvent (e.g., DMSO).
-
Reaction Setup: On ice, prepare a master mix containing the S30 extract, reaction buffer, amino acid mix, energy source, and reporter plasmid DNA according to the manufacturer's instructions.
-
Dispensing: Aliquot the master mix into the wells of a pre-chilled 96-well plate.
-
Compound Addition: Add a small volume (e.g., 1 µL) of each thiamphenicol dilution to the respective wells. Include the following controls:
-
Negative Control (100% Activity): Add solvent vehicle only.
-
Positive Control (Max Inhibition): Add a known inhibitor like chloramphenicol at a saturating concentration.
-
Blank (Background): A reaction with no DNA template.
-
-
Incubation: Seal the plate and incubate at 37°C for 1 to 2 hours.[9]
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Prepare and add the luciferin (B1168401) substrate to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.[10]
-
-
Data Analysis:
-
Subtract the background luminescence (blank) from all readings.
-
Calculate the percentage of inhibition for each thiamphenicol concentration relative to the negative control.
-
Plot the percent inhibition against the logarithm of the thiamphenicol concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9]
-
Bacterial Ribosome Profiling
Ribosome profiling (Ribo-seq) is a high-throughput sequencing technique used to obtain a snapshot of all the ribosomes actively translating in a cell at a specific moment. It can reveal sites of ribosome stalling induced by an antibiotic.[11][12]
Objective: To map the precise locations of ribosomes on bacterial mRNAs following treatment with thiamphenicol.
Materials:
-
Bacterial culture (E. coli or other susceptible strain).
-
Thiamphenicol.
-
Liquid nitrogen.
-
Lysis buffer (with high Mg²⁺ concentration to arrest translation without antibiotics, if desired).[11][13]
-
Micrococcal Nuclease (MNase) or other suitable RNase.
-
Sucrose (B13894) for density gradients or size-exclusion columns.
-
RNA purification kits.
-
Reagents for library preparation (ligation, reverse transcription, PCR).
-
Next-generation sequencing (NGS) platform.
Procedure:
-
Cell Culture and Treatment: Grow bacterial culture to mid-log phase. Add thiamphenicol at a desired concentration and incubate for a short period.
-
Harvesting and Lysis: Rapidly harvest cells to preserve ribosome positions. A recommended method is flash-freezing the culture directly in liquid nitrogen to avoid artifacts from centrifugation or antibiotic-induced arrest during harvesting.[11][12] Lyse the cells cryogenically (e.g., via freezer-milling).[11]
-
Nuclease Digestion: Treat the cell lysate with MNase to digest mRNA that is not protected by ribosomes. The nuclease activity should be carefully titrated to yield monosomes.
-
Monosome Isolation: Isolate the 70S monosome-mRNA complexes. This can be achieved by sucrose density gradient ultracentrifugation or, for higher throughput, using size-exclusion chromatography spin columns.
-
Footprint RNA Extraction: Dissociate the ribosomes and extract the protected mRNA fragments (ribosome footprints), which are typically 20-30 nucleotides in length.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) contaminants from the footprint pool.
-
Ligate adapters to the 3' end of the RNA footprints.
-
Perform reverse transcription to generate cDNA.
-
Circularize the cDNA and perform PCR amplification to generate the sequencing library.
-
-
Sequencing and Data Analysis: Sequence the library using an NGS platform. Align the resulting reads to the bacterial genome or transcriptome. The density of reads along each transcript reveals the positions of the ribosomes, with peaks indicating potential pause sites induced by thiamphenicol.
Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Thiamphenicol Complex
Cryo-EM enables the visualization of macromolecular complexes at near-atomic resolution. This technique can be used to determine the precise binding site and orientation of thiamphenicol within the bacterial ribosome.[14][15]
Objective: To obtain a high-resolution 3D structure of thiamphenicol bound to the bacterial 70S ribosome.
Materials:
-
Highly purified bacterial 70S ribosomes.
-
Thiamphenicol.
-
Cryo-EM grid preparation equipment (plunge freezer).
-
Transmission Electron Microscope (TEM) equipped with a direct electron detector.
-
Image processing software (e.g., RELION, CryoSPARC).
Procedure:
-
Complex Formation: Incubate purified 70S ribosomes with a molar excess of thiamphenicol to ensure saturation of the binding site.
-
Grid Preparation: Apply a small volume of the ribosome-antibiotic complex solution to a cryo-EM grid. Blot away excess liquid and rapidly plunge-freeze the grid in liquid ethane. This traps the complexes in a thin layer of vitreous ice.
-
Data Collection: Transfer the frozen grid to a cryo-TEM. Collect a large dataset of 2D projection images (micrographs) of the individual ribosome particles.
-
Image Processing:
-
Particle Picking: Computationally select the individual ribosome particle images from the micrographs.
-
2D Classification: Classify the particle images to remove noise and select for homogeneous populations.
-
3D Reconstruction: Generate an initial 3D model and iteratively refine it against the 2D particle images to achieve a high-resolution 3D density map of the ribosome.
-
-
Model Building and Analysis: Fit an atomic model of the ribosome and the thiamphenicol molecule into the cryo-EM density map. Analyze the structure to identify the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the drug and the 23S rRNA nucleotides of the peptidyl transferase center. This provides the ultimate structural basis for the drug's mechanism of action.[14][15]
References
- 1. A role of this compound for therapy of respiratory diseases (a review) | Chikina | Meditsinskiy sovet = Medical Council [med-sovet.pro]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 4. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microbiological activity of thiamphenicol and this compound against clinically significant microorganisms and their biofilms | CMAC [cmac-journal.ru]
- 7. sciprofiles.com [sciprofiles.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. A systematically-revised ribosome profiling method for bacteria reveals pauses at single-codon resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Mucolytic Activity of Thiamphenicol Glycinate Acetylcysteinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro mucolytic activity of Thiamphenicol (B1682257) Glycinate (B8599266) Acetylcysteinate (TGA). TGA is a dual-action compound that combines the antibiotic properties of thiamphenicol with the mucolytic effects of N-acetylcysteine (NAC). Upon administration, TGA is hydrolyzed by tissue esterases, releasing thiamphenicol and NAC.[1][2] The mucolytic activity of TGA is exclusively attributed to the released N-acetylcysteine.[1][2][3] This guide will focus on the well-documented in vitro mucolytic effects of NAC as the active component of TGA, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.
Core Mechanism of Mucolytic Action
The viscosity of mucus is primarily determined by the complex network of mucin glycoproteins. These large polymers are interconnected by disulfide bonds (-S-S-). The mucolytic action of N-acetylcysteine stems from its free sulfhydryl group (-SH), which acts as a reducing agent. This sulfhydryl group effectively cleaves the disulfide bonds within the mucin polymer network, leading to the depolymerization and a subsequent reduction in the viscoelasticity of the mucus. This process transforms the dense, viscous mucus into a more fluid secretion that can be more easily cleared from the respiratory tract.
Quantitative Data on Mucolytic Activity
The following table summarizes quantitative data from various in vitro studies on the mucolytic effects of N-acetylcysteine on different types of mucus or mucus simulants. These studies typically measure changes in viscosity or other rheological properties.
| Mucus/Sputum Source | NAC Concentration | Method | Key Findings |
| Human Sputum | 10% and 20% solutions | Not specified | Significant reduction in sputum viscosity. |
| Bovine Submaxillary Mucin | 0.6 mg and 1.5 mg | Rheometry | Both dosages showed a marked decrease in the complex viscosity of the mucus compared to untreated mucus.[6] |
| Egg White | 10 to 60 mg/10 ml | Suspended Level Viscometer | Viscosity reduced linearly with increasing NAC concentration. Compared to a negative control, viscosity decreased by 71.10% to 84.63% depending on the formulation. |
| Porcine Gastric Mucin | 10⁻³ to 10⁻¹ M | Glass Plate and Rheometer | Marked viscoelasticity-lowering effect observed with both methods. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible in vitro assessment of mucolytic activity. Below are representative protocols derived from the literature for key experiments.
Preparation of Mucus/Sputum Samples
-
Human Sputum: Sputum samples are collected from patients with respiratory diseases. For rheological analysis, samples are often gently mixed to ensure homogeneity before being loaded onto the rheometer.
-
Porcine Gastric Mucin (PGM) Solution: A common mucus simulant. A 20% (w/v) PGM solution can be prepared by dissolving porcine gastric mucin in a Tris-HCl buffer solution. The mixture is typically stirred for several hours at room temperature to ensure complete dissolution.
-
Bovine Submaxillary Mucin (BSM): Another widely used mucus model. BSM can be rehydrated to the desired concentration (e.g., 2% or 10% solids) for rheological measurements.[7]
-
Egg White: Due to its similar physicochemical properties to airway mucus, egg white is sometimes used. It can be used as a solution for viscosity measurements.
In Vitro Mucolytic Activity Assay using Rheometry
This protocol is designed to measure the effect of a mucolytic agent on the viscoelastic properties of a mucus sample.
-
Sample Preparation: Prepare the mucus or sputum sample as described above.
-
Rheometer Setup: Utilize a cone-plate or parallel-plate rheometer. Set the temperature to a physiologically relevant temperature, such as 37°C.[7]
-
Sample Loading: Carefully load a defined volume of the mucus sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Equilibration: Allow the sample to equilibrate at the set temperature for a specified period.
-
Baseline Measurement: Perform an oscillatory shear measurement (e.g., a frequency sweep at a constant strain) to determine the initial storage modulus (G') and loss modulus (G'').
-
Treatment: Add a specific concentration of N-acetylcysteine solution to the mucus sample.
-
Incubation: Incubate the treated sample for a defined period (e.g., 30 minutes) at the set temperature.
-
Post-Treatment Measurement: Repeat the oscillatory shear measurement to determine the changes in G' and G''.
-
Data Analysis: Compare the pre- and post-treatment rheological parameters to quantify the mucolytic effect.
In Vitro Mucolytic Activity Assay using a Viscometer
This protocol provides a simpler method to assess changes in mucus viscosity.
-
Sample Preparation: Prepare a mucus simulant such as an egg white solution.
-
Treatment Groups: Prepare different concentrations of N-acetylcysteine solutions. Include a negative control (e.g., buffer solution) and a positive control if available.
-
Incubation: Mix the mucus simulant with the different concentrations of NAC and the control solutions. Incubate the mixtures at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).
-
Viscosity Measurement: Use a viscometer (e.g., Ostwald or suspended level viscometer) to measure the viscosity of each sample.
-
Data Analysis: Compare the viscosity of the NAC-treated samples to the control to determine the percentage reduction in viscosity.
Signaling Pathways in Mucus Regulation
While the primary mucolytic action of NAC is the direct cleavage of disulfide bonds, research also suggests that NAC can influence the underlying cellular processes of mucus production and hypersecretion. Chronic airway inflammation often leads to goblet cell hyperplasia and increased expression of mucin genes, primarily MUC5AC. NAC has been shown to have antioxidant and anti-inflammatory properties that can modulate these pathways.
References
- 1. In vitro antibacterial activity of thiamphenicol glycinate acetylcysteinate against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.de]
- 3. Antibacterial inhalation therapy with this compound in pulmonology | Kapustina | PULMONOLOGIYA [journal.pulmonology.ru]
- 4. [this compound in the treatment of acute respiratory infections with mucostasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mucolytic and antibiotic effect of a new compound in chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerginginvestigators.org [emerginginvestigators.org]
- 7. researchgate.net [researchgate.net]
Thiamphenicol Glycinate Acetylcysteinate: A Dual-Action Approach to Modulating Host Immune Response in Respiratory Infections
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Thiamphenicol (B1682257) glycinate (B8599266) acetylcysteinate (TGA) is a compound molecule that combines the broad-spectrum antibiotic properties of thiamphenicol with the mucolytic, antioxidant, and immunomodulatory effects of N-acetylcysteine (NAC). This dual-action formulation presents a compelling therapeutic strategy for respiratory infections, addressing both the pathogenic burden and the associated host inflammatory response. While direct, comprehensive immunological studies on the combined TGA molecule are limited, a robust body of evidence for the individual components, particularly NAC, provides a strong rationale for its immunomodulatory potential. This guide synthesizes the available preclinical and clinical data, details relevant experimental protocols, and visualizes the key signaling pathways involved in the host immune response to respiratory infections that are modulated by the components of TGA.
Introduction
Respiratory tract infections remain a significant cause of morbidity and mortality worldwide. The pathophysiology of these infections is a complex interplay between the invading pathogen and the host's immune response. While a robust immune reaction is crucial for pathogen clearance, an excessive or dysregulated inflammatory cascade can lead to tissue damage, impaired lung function, and severe clinical outcomes. Thiamphenicol glycinate acetylcysteinate (TGA) is a therapeutic agent designed to offer a multi-pronged approach to managing respiratory infections by combining a potent antibiotic with a powerful immunomodulatory and mucolytic agent.[1][2]
Thiamphenicol, a derivative of chloramphenicol, exerts its bacteriostatic effect by inhibiting protein synthesis in a wide range of Gram-positive and Gram-negative bacteria.[3][4] N-acetylcysteine (NAC) is well-established as a mucolytic agent that reduces the viscosity of bronchial secretions.[1] Furthermore, NAC possesses significant antioxidant and anti-inflammatory properties, primarily through its role as a precursor to the antioxidant glutathione (B108866) (GSH) and its ability to modulate key inflammatory signaling pathways.[5][6][7]
This technical guide provides a comprehensive overview of the current understanding of TGA's effect on the host immune response in respiratory infections, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Quantitative Data on Immunomodulatory Effects
The immunomodulatory effects of TGA are largely attributed to its N-acetylcysteine component. Clinical and preclinical studies have demonstrated the capacity of NAC to modulate cytokine production and influence the balance of immune cell populations.
Effect on Cytokine Levels
NAC has been shown to significantly reduce the levels of pro-inflammatory cytokines in various models of respiratory inflammation.
| Study Population/Model | Intervention | Cytokine | Outcome | Reference |
| Patients with Severe Pneumonia | Inhaled N-acetylcysteine (iNAC) bronchoalveolar lavage (BAL) | TNF-α | Significant decrease in BAL fluid compared to saline BAL | [5] |
| IL-8 | Significant decrease in BAL fluid compared to saline BAL | [5] | ||
| Patients with COPD | Oral NAC (1200 mg/day for 6 months) | IL-9, TGF-β, TNF-α, IL-1β, IL-17 | Significant downregulation in serum | [6] |
| IL-10 | Significant increase in serum | [6] | ||
| Allergic Asthma Model (Rats) | N-acetylcysteine (NAC) | IL-17 | Significant decrease in BAL fluid | [8] |
| TNF-α | Significant decrease in BAL fluid | [8] | ||
| IL-10 | Significant increase in BAL fluid | [8] |
Effect on Immune Cell Populations
NAC has been observed to modulate the balance of T-helper cell subsets, which play a critical role in orchestrating the adaptive immune response.
| Study Population | Intervention | Immune Cell Population | Outcome | Reference |
| Patients with COPD | Oral NAC (1200 mg/day for 6 months) | Regulatory T cells (Tregs) in CD4+ T cells | Increased proportion in peripheral blood | [6][7] |
| Th17/Treg ratio | Decreased ratio in peripheral blood | [6][7] |
Signaling Pathways Modulated by TGA Components
The immunomodulatory effects of the N-acetylcysteine component of TGA are mediated through its influence on key intracellular signaling pathways that regulate inflammation and oxidative stress.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. NAC has been shown to inhibit NF-κB activation, thereby dampening the inflammatory cascade.
References
- 1. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A role of this compound for therapy of respiratory diseases (a review) | Chikina | Meditsinskiy sovet = Medical Council [med-sovet.pro]
- 3. Comparative in vitro activity of thiamphenicol-glycinate and thiamphenicol-glycinate-acetylcysteinate and other antimicrobials against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antibacterial activity of this compound against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in the Use of N-Acetylcysteine in Chronic Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylcysteine Improves Inflammatory Response in COPD Patients by Regulating Th17/Treg Balance through Hypoxia Inducible Factor-1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine Improves Inflammatory Response in COPD Patients by Regulating Th17/Treg Balance through Hypoxia Inducible Factor-1 α Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetyl cysteine augments adipose tissue-derived stem cell efficacy on inflammatory markers and regulatory T cell system balance in an allergic asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Bacterial Response to Thiamphenicol Glycinate Acetylcysteinate: A Transcriptomic Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamphenicol (B1682257) glycinate (B8599266) acetylcysteinate (TGA) is a combination drug that leverages the antibacterial activity of thiamphenicol and the mucolytic and antioxidant properties of N-acetylcysteine (NAC). Thiamphenicol, a derivative of chloramphenicol, is a broad-spectrum antibiotic that inhibits bacterial protein synthesis.[1][2] N-acetylcysteine is known for its ability to disrupt bacterial biofilms and reduce oxidative stress.[3] Understanding the global transcriptomic changes induced by this combination in bacteria is crucial for optimizing its therapeutic use and combating antimicrobial resistance. This technical guide provides an in-depth overview of the anticipated bacterial transcriptomic response to TGA, detailed experimental protocols for its analysis, and visual representations of the key molecular pathways and workflows.
While direct transcriptomic studies on the combined TGA are limited, this guide synthesizes the known mechanisms of its components and general bacterial responses to similar antibiotic classes to provide a comprehensive analytical framework.
Core Mechanisms of Action
Thiamphenicol glycinate acetylcysteinate acts on bacteria through a dual mechanism originating from its two active components:
-
Thiamphenicol: This bacteriostatic agent primarily targets the bacterial ribosome. Specifically, it binds to the 50S ribosomal subunit, inhibiting the peptidyl transferase enzyme. This action prevents the formation of peptide bonds between amino acids, thereby halting protein synthesis and arresting bacterial growth.[1][2]
-
N-acetylcysteine (NAC): NAC exhibits multiple effects on bacteria. As an antioxidant, it can reduce reactive oxygen species (ROS), which can be induced by bactericidal antibiotics and contribute to cell death.[3][4] It can also disrupt the extracellular polymeric substance (EPS) matrix of bacterial biofilms, enhancing antibiotic penetration. Furthermore, studies have shown that NAC can modulate the expression of genes involved in amino acid metabolism, protein aggregation, and stress responses.[3]
Hypothetical Transcriptomic Response to this compound
Based on the known mechanisms of thiamphenicol and N-acetylcysteine, and drawing parallels from transcriptomic studies of other protein synthesis inhibitors and antioxidant compounds, we can anticipate a multifaceted bacterial response to TGA. The following table summarizes the expected differentially expressed gene (DEG) categories and their putative functions.
| Gene/Pathway Category | Predicted Expression Change | Rationale | Potential Key Genes |
| Ribosomal Proteins | Down-regulated | Feedback inhibition due to stalled ribosomes and arrested protein synthesis. | rpl, rps family genes |
| Amino Acid Biosynthesis | Down-regulated | Decreased demand for amino acids due to the inhibition of protein synthesis.[5] | hisG, leuA, trpE |
| Stress Response (SOS, Heat Shock) | Up-regulated | Cellular stress resulting from antibiotic action and accumulation of potentially misfolded proteins. | recA, lexA, dnaK, groEL |
| Oxidative Stress Response | Modulated (likely down-regulated) | NAC's antioxidant properties would likely counteract oxidative stress, potentially down-regulating genes involved in this response. | sodA, katG, ahpC |
| Efflux Pumps | Up-regulated | A general bacterial defense mechanism to expel toxic compounds like antibiotics. | acrAB, tolC |
| Biofilm Formation | Down-regulated | NAC's known inhibitory effect on biofilm matrices. | csgA, pelA, pslA |
| Central Carbon Metabolism | Down-regulated | A general slowdown of cellular metabolism in response to bacteriostatic stress. | pgi, pfkA, sdhA |
Experimental Protocols for Transcriptomic Analysis
A robust transcriptomic analysis is essential to validate these hypotheses. The following outlines a standard experimental workflow for analyzing the bacterial response to TGA using RNA sequencing (RNA-seq).
Bacterial Culture and Treatment
-
Strain Selection: Choose a clinically relevant bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli).
-
Culture Conditions: Grow the bacteria in a suitable medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth (OD600 ≈ 0.5).
-
Antibiotic Exposure: Treat the bacterial cultures with a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound. Include control cultures with no antibiotic treatment.
-
Time Points: Harvest bacterial cells at various time points (e.g., 30 minutes, 1 hour, 4 hours) post-treatment to capture both early and late transcriptional responses.
RNA Isolation and Quality Control
-
RNA Stabilization: Immediately stabilize the harvested bacterial cells with an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to prevent RNA degradation.
-
RNA Extraction: Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) with an on-column DNase digestion step to remove contaminating genomic DNA.
-
Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure high RNA integrity (RIN > 8).
Library Preparation and RNA Sequencing
-
Ribosomal RNA (rRNA) Depletion: Remove the highly abundant ribosomal RNA from the total RNA samples using a rRNA depletion kit (e.g., Ribo-Zero rRNA Removal Kit).
-
Library Construction: Prepare RNA-seq libraries from the rRNA-depleted RNA using a library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This involves RNA fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., >10 million reads).
Bioinformatic Analysis
-
Quality Control of Reads: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Mapping: Align the high-quality reads to the reference genome of the bacterial strain using a splice-aware aligner like STAR or Bowtie2.
-
Gene Expression Quantification: Count the number of reads mapping to each annotated gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between the TGA-treated and control samples using statistical packages like DESeq2 or edgeR in R.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify significantly affected biological processes and pathways.
Visualizing Molecular Pathways and Workflows
Mechanism of Action of Thiamphenicol
Caption: Thiamphenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
Potential Effects of N-acetylcysteine on Bacteria
Caption: N-acetylcysteine exerts multiple effects on bacteria, including ROS reduction and biofilm disruption.
Experimental Workflow for Bacterial Transcriptomic Analysis
Caption: A standard workflow for bacterial RNA-seq from culture to data analysis.
Conclusion
Transcriptomic analysis provides a powerful lens through which to view the intricate bacterial response to antimicrobial agents like this compound. By understanding the global changes in gene expression, researchers can gain valuable insights into the drug's precise mechanisms of action, identify potential biomarkers for susceptibility or resistance, and pave the way for the development of more effective therapeutic strategies. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for conducting and interpreting such crucial research in the ongoing battle against bacterial infections.
References
- 1. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 2. RNA-Seq Analysis of the Host Response to Staphylococcus aureus Skin and Soft Tissue Infection in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine promotes doxycycline resistance in the bacterial pathogen Edwardsiella tarda - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylcysteine Reduces ROS-Mediated Oxidative DNA Damage and PI3K/Akt Pathway Activation Induced by Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Effects of Thiamphenicol Glycinate Acetylcysteinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamphenicol (B1682257) glycinate (B8599266) acetylcysteinate (TGA) is a compound molecule that combines the antibiotic properties of thiamphenicol with the mucolytic and anti-inflammatory activities of N-acetylcysteine (NAC). While its efficacy in treating respiratory tract infections is well-established, this technical guide focuses on the underlying mechanisms of its anti-inflammatory effects, primarily attributed to the N-acetylcysteine moiety. This document provides a comprehensive overview of the key signaling pathways modulated by TGA, detailed experimental protocols for investigating its anti-inflammatory properties, and a summary of the quantitative data from relevant studies.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Thiamphenicol glycinate acetylcysteinate (TGA) presents a dual-action therapeutic approach, targeting both bacterial infection and the associated inflammatory response. The N-acetylcysteine (NAC) component of TGA is a precursor to the potent antioxidant glutathione (B108866) (GSH), and it also directly modulates key inflammatory signaling cascades. This guide delves into the molecular mechanisms of TGA's anti-inflammatory action, providing a technical resource for researchers in the field.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of this compound are principally driven by the N-acetylcysteine (NAC) component. NAC exerts its effects through two primary mechanisms: acting as a potent antioxidant and modulating key inflammatory signaling pathways.
Antioxidant Properties
NAC is a precursor of L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH).[1] GSH is a major intracellular antioxidant, playing a crucial role in neutralizing reactive oxygen species (ROS).[2] By replenishing intracellular GSH levels, NAC helps to mitigate oxidative stress, which is a key contributor to the inflammatory cascade.[3]
Modulation of Inflammatory Signaling Pathways
NAC has been shown to directly interfere with pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. NAC has been demonstrated to inhibit NF-κB activation by suppressing the activation of IκB kinases (IKKs), thereby preventing IκB degradation and subsequent NF-κB nuclear translocation.[2][4]
The MAPK family of proteins, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are also critical mediators of the inflammatory response.[5] NAC has been shown to attenuate the activation of p38 MAP kinase induced by TNF-α.[6] The inhibition of p38 MAPK by NAC contributes to the reduced production of pro-inflammatory cytokines such as Interleukin-8 (IL-8).[7]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various studies on the effects of N-acetylcysteine on key inflammatory markers.
Table 1: Effect of N-acetylcysteine on Pro-inflammatory Cytokine Production
| Cell Type/Model | Stimulant | NAC Concentration | Cytokine | Percent Inhibition/Reduction | Reference |
| Human Airway Smooth Muscle Cells | IL-1β (10 ng/mL) | 10 mM | Eotaxin (mRNA) | 46 ± 11% | [7] |
| Human Airway Smooth Muscle Cells | IL-1β (10 ng/mL) | 10 mM | MCP-1 (mRNA) | 87 ± 4% | [7] |
| Human Airway Smooth Muscle Cells | IL-1β (10 ng/mL) | 10 mM | Eotaxin (protein release) | 75 ± 5% | [7] |
| Human Airway Smooth Muscle Cells | IL-1β (10 ng/mL) | 10 mM | MCP-1 (protein release) | 69 ± 4% | [7] |
| MG6 microglial cells | LPS | 20 mM | TNF-α | >80 times reduction | [8] |
| Patients with sepsis | - | 150 mg/kg bolus, then infusion | IL-8 | Significant decrease (p = 0.0081) | [9] |
| Cystic Fibrosis Patients | - | 0.6-1.0 g, three times daily for 4 weeks | Sputum IL-8 | Significant decrease (p = 0.032) | [1] |
Table 2: Effect of N-acetylcysteine on Inflammatory Signaling Molecules
| Cell Type | Stimulant | NAC Concentration | Signaling Molecule | Effect | Reference |
| Human Pulmonary Vascular Endothelial Cells | TNF-α | 10 mM | Phosphorylated p38 MAP kinase | Attenuation | [6] |
| Human Airway Smooth Muscle Cells | IL-1β (10 ng/mL) | 1 mM | Phosphorylated p38 MAPK | Significant inhibition | [7] |
| Patients with sepsis | - | 150 mg/kg bolus, then infusion | NF-κB activation | Significant decrease (p = 0.016) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory effects of this compound.
Measurement of Cytokine Levels via Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-8) in cell culture supernatants or biological fluids following treatment with TGA.
Protocol:
-
Plate Coating:
-
Dilute the capture antibody for the target cytokine to a concentration of 1-4 µg/mL in a binding solution.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well high-protein-binding ELISA plate.
-
Seal the plate and incubate overnight at 4°C.[10]
-
-
Blocking:
-
Wash the plate ≥ 4 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., PBS with 10% FBS) to each well.
-
Incubate for at least 1 hour at room temperature.[10]
-
-
Sample and Standard Incubation:
-
Wash the plate as described above.
-
Prepare serial dilutions of the recombinant cytokine standard to generate a standard curve.
-
Add 100 µL of the standards and samples (in duplicate or triplicate) to the appropriate wells.
-
Incubate for 2 hours at room temperature.[11]
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Dilute the biotinylated detection antibody to 0.5-2 µg/mL in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.[10]
-
-
Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.[11]
-
-
Substrate Addition and Measurement:
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.[12]
-
Assessment of NF-κB Activity via Luciferase Reporter Assay
Objective: To measure the transcriptional activity of NF-κB in response to TGA treatment.
Protocol:
-
Cell Culture and Transfection:
-
Compound Treatment and Stimulation:
-
Pre-incubate the transfected cells with various concentrations of TGA for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.[13]
-
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Add Luciferase Assay Reagent II (LAR II) to the lysate to measure firefly luciferase activity using a luminometer.
-
Add Stop & Glo® Reagent to the same well to quench the firefly reaction and measure Renilla luciferase activity.[13]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in TGA-treated cells to that in stimulated, untreated cells.[13]
-
Analysis of Inflammatory Protein Expression via Western Blot
Objective: To determine the effect of TGA on the expression levels of key proteins in inflammatory signaling pathways (e.g., phosphorylated p38 MAPK, IκBα).
Protocol:
-
Sample Preparation:
-
Gel Electrophoresis:
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.[14]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[15]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: NF-κB Signaling Pathway Inhibition by TGA (NAC).
Caption: MAPK Signaling Pathway Modulation by TGA (NAC).
Experimental Workflow
References
- 1. pnas.org [pnas.org]
- 2. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. N-acetylcysteine attenuates TNF-α-induced p38 MAP kinase activation and p38 MAP kinase-mediated IL-8 production by human pulmonary vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N‐acetylcysteine reduces chemokine release via inhibition of p38 MAPK in human airway smooth muscle cells | European Respiratory Society [publications.ersnet.org]
- 8. N-Acetylcysteine Suppresses Microglial Inflammation and Induces Mortality Dose-Dependently via Tumor Necrosis Factor-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of N-acetylcysteine on nuclear factor-kappa B activation, interleukin-6, interleukin-8, and intercellular adhesion molecule-1 expression in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. biomatik.com [biomatik.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad.com [bio-rad.com]
- 15. benchchem.com [benchchem.com]
The Dual-Pronged Assault: Unraveling the Interaction of Thiamphenicol Glycinate Acetylcysteinate with Bacterial Cell Membranes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamphenicol (B1682257) glycinate (B8599266) acetylcysteinate (TGA) is a dual-action compound molecule designed to combat bacterial respiratory infections. It comprises the antibiotic thiamphenicol and the mucolytic agent N-acetylcysteine (NAC). While the primary antibacterial mechanism of thiamphenicol is the well-established inhibition of protein synthesis, the role of its combination with NAC and their collective interaction with the bacterial cell membrane is an area of growing interest. This technical guide provides a comprehensive overview of the current understanding of how TGA's components interact with bacterial cell membranes, supported by quantitative data, detailed experimental protocols for studying these interactions, and visualizations of the proposed mechanisms and workflows.
Introduction
Thiamphenicol glycinate acetylcysteinate is a molecular entity that, upon administration, liberates thiamphenicol and N-acetylcysteine. Thiamphenicol, a methyl-sulfonyl analogue of chloramphenicol (B1208), is a broad-spectrum antibiotic effective against a variety of Gram-positive and Gram-negative bacteria.[1] Its primary mode of action is the inhibition of bacterial protein synthesis. N-acetylcysteine is known for its mucolytic properties, which are beneficial in respiratory infections, but it also possesses intrinsic antibacterial and antibiofilm activities. The combination of these two molecules presents a multifaceted approach to treating bacterial infections, potentially involving direct and indirect interactions with the bacterial cell membrane that contribute to the overall therapeutic effect.
Core Mechanism of Action: A Multi-Target Approach
The efficacy of this compound stems from the distinct yet complementary actions of its constituent molecules.
Thiamphenicol: A Potent Inhibitor of Protein Synthesis
The principal antibacterial action of thiamphenicol is the disruption of protein synthesis. Due to its lipophilic nature, thiamphenicol can efficiently penetrate the bacterial cell wall and membrane to reach its intracellular target.[1] Once inside the cytoplasm, it binds to the 50S subunit of the bacterial ribosome, effectively halting the elongation of polypeptide chains. This leads to a bacteriostatic effect, preventing the growth and replication of the bacteria.
N-acetylcysteine: A Molecule of Diverse Antibacterial Activities
N-acetylcysteine contributes to the antibacterial effect of TGA through several mechanisms:
-
Mucolytic Activity: By breaking down the disulfide bonds in mucus, NAC reduces the viscosity of bronchial secretions, aiding in their clearance and exposing embedded bacteria to the antibiotic.
-
Antibiofilm Properties: NAC has been shown to inhibit biofilm formation and disrupt established biofilms of various pathogens.
-
Direct Antibacterial Effects: NAC can exhibit direct bacteriostatic or bactericidal activity against a range of bacteria. This is thought to be mediated by the inhibition of cysteine utilization by bacteria or through the reaction of its thiol group with essential bacterial proteins.[2]
-
Membrane-Perturbing Effects: Emerging evidence suggests that NAC can directly interact with and disrupt the bacterial cell membrane.
Interaction with the Bacterial Cell Membrane: A Closer Look
While protein synthesis inhibition is the primary mechanism of thiamphenicol, the interaction of both components of TGA with the bacterial cell membrane is a critical aspect of their overall activity, influencing drug penetration and potentially contributing directly to bacterial cell death.
Thiamphenicol's Indirect Influence on Membrane Potential
Direct disruption of the bacterial membrane is not considered a primary mechanism of thiamphenicol. However, studies on its analog, chloramphenicol, suggest an indirect effect on membrane electrostatics. Research on Staphylococcus aureus has shown that chloramphenicol can interact with the lipid bilayer, leading to an increase in the membrane potential in susceptible strains.[3] This alteration of the electrostatic surface potential may be a secondary consequence of the primary intracellular mechanism but could influence membrane functions.[3][4]
N-acetylcysteine's Direct Assault on the Membrane
N-acetylcysteine has been demonstrated to have a more direct and disruptive interaction with the bacterial cell membrane. Studies have shown that NAC can:
-
Penetrate the Bacterial Membrane: At certain pH levels, NAC can readily enter the bacterial cytosol.[5]
-
Induce Membrane Damage: Treatment with NAC has been shown to increase the permeability of bacterial membranes, as evidenced by an increase in propidium (B1200493) iodide staining.
-
Increase Oxidative Stress: Once inside the cell, NAC can contribute to an increase in oxidative stress, which can further damage cellular components, including the membrane.[5]
The synergistic potential of thiamphenicol and NAC may, therefore, involve NAC facilitating the penetration of thiamphenicol by compromising the integrity of the bacterial membrane.
Quantitative Data
The following tables summarize key quantitative data related to the antibacterial activity of thiamphenicol and the membrane-disrupting effects of N-acetylcysteine.
Table 1: In Vitro Activity of Thiamphenicol Against Various Bacterial Species
| Bacterial Species | Type | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Streptococcus pneumoniae | Gram-positive | - | 0.5 - 4 | - | - | [6] |
| Streptococci (various) | Gram-positive | 131 | ≤0.5 - 4 | - | - | [6] |
| Staphylococci (various) | Gram-positive | 252 | 8 - 64 | - | - | [6] |
| Escherichia coli | Gram-negative | - | 8 - 64 | - | - | [7] |
| Proteus spp. | Gram-negative | - | 8 - 64 | - | - | [7] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. The absence of data is indicated by "-".
Table 2: Effect of N-acetylcysteine on Pseudomonas aeruginosa Biofilm and Cellular Redox State
| NAC Concentration (mg/mL) | NAD⁺/NADH Ratio Decline (%) | Effect on Protein Synthesis | Reference |
| 5 | 43.3 | Very little effect | [5] |
| 7.5 | 56.8 | - | [5] |
| 10 | 75.4 | - | [5] |
| 20 | 84.1 | Complete stop | [5] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the interaction of this compound with bacterial cell membranes are provided below.
Bacterial Membrane Potential Assay
This protocol is designed to measure changes in bacterial membrane potential using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).
-
Materials:
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
DiSC₃(5) stock solution (in DMSO)
-
This compound (or individual components)
-
Valinomycin (B1682140) (as a positive control for depolarization)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
-
-
Procedure:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS to a final OD₆₀₀ of 0.1.
-
Add DiSC₃(5) to the bacterial suspension to a final concentration of 1 µM and incubate in the dark for 30 minutes to allow for probe uptake and fluorescence quenching.
-
Transfer 100 µL of the stained bacterial suspension to each well of the 96-well microplate.
-
Add 100 µL of PBS containing the desired concentrations of TGA, thiamphenicol, NAC, or valinomycin to the respective wells.
-
Immediately place the microplate in a fluorescence plate reader and monitor the fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of 622 nm and an emission wavelength of 670 nm.
-
An increase in fluorescence indicates membrane depolarization.
-
Bacterial Membrane Permeability Assay
This protocol assesses membrane permeability using the fluorescent dye Propidium Iodide (PI), which can only enter cells with compromised membranes.
-
Materials:
-
Bacterial culture in logarithmic growth phase
-
PBS
-
Propidium Iodide (PI) stock solution (in water)
-
This compound (or individual components)
-
70% isopropanol (B130326) (as a positive control for membrane permeabilization)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Prepare the bacterial suspension as described in the membrane potential assay (Steps 1-3).
-
Add PI to the bacterial suspension to a final concentration of 5 µM.
-
Transfer 100 µL of the bacterial suspension containing PI to each well of the 96-well microplate.
-
Add 100 µL of PBS containing the desired concentrations of TGA, thiamphenicol, NAC, or isopropanol to the respective wells.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (excitation ~535 nm, emission ~617 nm) or analyze the percentage of PI-positive cells using a flow cytometer.
-
An increase in fluorescence intensity or the percentage of PI-positive cells indicates increased membrane permeability.
-
Transmission Electron Microscopy (TEM) of Bacterial Cells
This protocol outlines the steps for visualizing morphological changes in bacteria after treatment with TGA.
-
Materials:
-
Bacterial culture in logarithmic growth phase
-
TGA (or individual components) at desired concentrations
-
Primary fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide)
-
Ethanol (B145695) series (for dehydration)
-
Propylene (B89431) oxide
-
Epoxy resin
-
Uranyl acetate (B1210297) and lead citrate (B86180) (for staining)
-
Transmission Electron Microscope
-
-
Procedure:
-
Treat the mid-log phase bacterial culture with the test compound for a specified duration.
-
Harvest the cells by centrifugation.
-
Fix the bacterial pellet with the primary fixative for at least 2 hours at 4°C.
-
Wash the cells with buffer and then post-fix with the secondary fixative for 1-2 hours.
-
Dehydrate the sample through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
Infiltrate the sample with propylene oxide and then with a mixture of propylene oxide and epoxy resin, followed by pure epoxy resin.
-
Embed the sample in fresh epoxy resin and polymerize at 60°C for 48 hours.
-
Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids and stain with uranyl acetate and lead citrate.
-
Examine the sections under a transmission electron microscope to observe any changes in the cell membrane and overall cell morphology.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action and experimental workflows.
Caption: Proposed dual-action mechanism of this compound.
References
- 1. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Impact of Ciprofloxacin and Chloramphenicol on the Lipid Bilayer of Staphylococcus aureus: Changes in Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of ciprofloxacin and chloramphenicol on the lipid bilayer of Staphylococcus aureus: changes in membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetyl-cysteine and Mechanisms Involved in Resolution of Chronic Wound Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antibacterial activity of thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Thiamphenicol Glycinate Acetylcysteinate: A Potential Modulator of Quorum Sensing in Pseudomonas aeruginosa
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. A key factor in its pathogenicity and resilience is its ability to form biofilms, which are complex, surface-attached communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. The formation and regulation of these biofilms, along with the expression of numerous virulence factors, are largely controlled by a sophisticated cell-to-cell communication system known as quorum sensing (QS).[1] Given the rise of antibiotic resistance, targeting bacterial communication pathways like quorum sensing presents a promising alternative or adjunctive therapeutic strategy.[2]
Thiamphenicol (B1682257), a broad-spectrum antibiotic, functions by inhibiting bacterial protein synthesis through its binding to the 50S ribosomal subunit.[3][4] Its water-soluble prodrug, thiamphenicol glycinate (B8599266), is often combined with N-acetylcysteine (NAC) to form thiamphenicol glycinate acetylcysteinate (TGA). This combination is utilized in treating respiratory tract infections, where NAC acts as a mucolytic agent.[5] While the antimicrobial properties of thiamphenicol are well-established, the specific impact of TGA on the intricate quorum sensing circuitry of P. aeruginosa remains an area of active investigation. This technical guide synthesizes the current understanding of P. aeruginosa quorum sensing, the known mechanisms of TGA's components, and provides a framework for future research into its potential as a quorum sensing inhibitor.
Pseudomonas aeruginosa Quorum Sensing Network
The quorum sensing system in P. aeruginosa is a complex, hierarchical network primarily composed of three interconnected systems: the las, rhl, and pqs systems.[6]
-
The las System: This system is often considered the master regulator of the QS hierarchy.[7] It consists of the transcriptional regulator LasR and the autoinducer synthase LasI, which produces the signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[8] As the bacterial population density increases, the concentration of 3O-C12-HSL rises. Upon reaching a threshold concentration, 3O-C12-HSL binds to and activates LasR. The LasR/3O-C12-HSL complex then upregulates the expression of numerous target genes, including those encoding for virulence factors like elastase (lasB), as well as the components of the rhl system.[9]
-
The rhl System: This system is subordinate to the las system.[9] It comprises the transcriptional regulator RhlR and the autoinducer synthase RhlI, which synthesizes N-butyryl-L-homoserine lactone (C4-HSL).[8] The expression of rhlR and rhlI is positively regulated by the LasR/3O-C12-HSL complex.[7] The RhlR/C4-HSL complex, in turn, controls the expression of another set of virulence factors, including rhamnolipids (involved in biofilm formation and motility) and pyocyanin (B1662382).[10]
-
The pqs System: This system utilizes a different class of signaling molecules, the 2-alkyl-4-quinolones (AQs), with the Pseudomonas Quinolone Signal (PQS) being a key example.[6] The pqs system is also integrated into the las and rhl hierarchy and plays a crucial role in regulating virulence and biofilm formation.[11]
The intricate interplay between these systems allows P. aeruginosa to precisely coordinate gene expression in response to its population density, facilitating its adaptation and survival in diverse environments.
Figure 1: Simplified schematic of the quorum sensing pathways in Pseudomonas aeruginosa.
Potential Impact of this compound on Quorum Sensing
While direct evidence is limited, the known mechanisms of action for thiamphenicol and N-acetylcysteine suggest plausible pathways through which TGA could interfere with P. aeruginosa quorum sensing.
Thiamphenicol Component:
Thiamphenicol's primary mode of action is the inhibition of protein synthesis.[12] This broad activity could have several downstream effects on the QS system:
-
Inhibition of QS Regulator Synthesis: The production of the transcriptional regulators LasR and RhlR is essential for the functioning of their respective systems. By halting protein synthesis, thiamphenicol could reduce the intracellular concentrations of these key proteins, thereby dampening the entire QS cascade.
-
Inhibition of Autoinducer Synthase Production: The enzymes LasI and RhlI are responsible for synthesizing the autoinducers 3O-C12-HSL and C4-HSL. Inhibition of their synthesis would directly decrease the production of these signaling molecules, preventing the activation of the QS network.
-
Reduced Expression of Virulence Factors: Many virulence factors regulated by QS are proteins (e.g., elastase, proteases). Thiamphenicol's inhibition of protein synthesis would directly impact the production of these factors, independent of its effect on the QS regulatory cascade.
N-acetylcysteine (NAC) Component:
N-acetylcysteine is known for its antioxidant and mucolytic properties. Its potential anti-QS effects could be mediated through:
-
Disruption of Biofilm Matrix: NAC has been shown to interfere with biofilm formation in several bacterial species, including P. aeruginosa.[13] By breaking down the extracellular polymeric substance (EPS) matrix, NAC can increase the susceptibility of biofilm-encased bacteria to antibiotics and potentially disrupt the localized high concentrations of autoinducers necessary for QS.
-
Modulation of the Cellular Redox State: The production of some QS-regulated virulence factors, such as pyocyanin, can induce oxidative stress. NAC's antioxidant properties might counteract these effects, potentially influencing the expression of redox-sensitive genes within the QS network.
Quantitative Data on Anti-Biofilm Activity
| Compound/Combination | Organism(s) | Assay | Key Findings | Reference(s) |
| This compound | S. pneumoniae | Crystal Violet Staining | Significantly reduced the optical density of biofilms. | [14][15] |
| Thiamphenicol | Resistant S. aureus & K. pneumoniae | Crystal Violet Staining | Increased biofilm formation in some resistant strains. | [14] |
| Thiamphenicol + N-acetylcysteine | Resistant S. aureus & K. pneumoniae | Crystal Violet Staining | Neutralized the biofilm-promoting effect of thiamphenicol alone. | [14] |
| N-acetylcysteine | S. epidermidis | Slime Index | Dose-dependent decrease in biofilm formation. | [13] |
These findings suggest that the combination of thiamphenicol and NAC in TGA may have a more favorable anti-biofilm profile than thiamphenicol alone, particularly against resistant strains. The neutralization of the biofilm-promoting effect of thiamphenicol by NAC is a noteworthy observation that warrants further investigation into the underlying mechanisms, which may involve QS modulation.
Experimental Protocols for Investigating the Impact on Quorum Sensing
To elucidate the precise effects of this compound on P. aeruginosa quorum sensing, a series of well-defined experiments are required. The following protocols are adapted from established methodologies in the field.
Protocol 1: Assessment of Biofilm Inhibition using Crystal Violet Staining
This protocol quantifies the effect of TGA on P. aeruginosa biofilm formation.
Objective: To determine the minimum biofilm inhibitory concentration (MBIC) of TGA.
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
96-well flat-bottomed sterile microtiter plates
-
Tryptic Soy Broth (TSB) or other appropriate growth medium
-
This compound (TGA) stock solution
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare a bacterial suspension of P. aeruginosa in TSB, adjusted to an optical density at 600 nm (OD600) of 0.1.
-
Add 100 µL of the bacterial suspension to the wells of a 96-well plate.
-
Add 100 µL of TSB containing serial dilutions of TGA to the wells. Include wells with bacteria and TSB only (positive control) and wells with TSB only (negative control).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
After incubation, gently remove the planktonic cells and wash the wells twice with PBS.
-
Fix the biofilms by adding 200 µL of methanol (B129727) to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Protocol 2: Quantification of Pyocyanin Production
Pyocyanin is a QS-regulated virulence factor. Its quantification can serve as an indicator of QS inhibition.
Objective: To measure the effect of TGA on pyocyanin production by P. aeruginosa.
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth or other suitable medium
-
TGA stock solution
-
0.2 M HCl
-
Spectrophotometer
Procedure:
-
Inoculate P. aeruginosa into LB broth containing sub-inhibitory concentrations of TGA. Include a control culture without TGA.
-
Incubate the cultures at 37°C with shaking for 18-24 hours.
-
Centrifuge 5 mL of each culture at 4,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and extract the pyocyanin by adding 3 mL of chloroform and vortexing vigorously.
-
Centrifuge to separate the layers. The pyocyanin will be in the lower, blue chloroform layer.
-
Transfer the chloroform layer to a new tube and re-extract with 1 mL of 0.2 M HCl. The pyocyanin will move to the upper, pink aqueous layer.
-
Measure the absorbance of the pink layer at 520 nm.
-
Calculate the pyocyanin concentration (µg/mL) by multiplying the OD520 by 17.072.
Protocol 3: Gene Expression Analysis using qRT-PCR
This protocol directly measures the effect of TGA on the expression of key QS-related genes.
Objective: To quantify the transcript levels of lasR, lasI, rhlR, and rhlI in response to TGA treatment.
Materials:
-
P. aeruginosa cultures treated with and without TGA
-
RNA extraction kit
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR instrument and reagents (e.g., SYBR Green)
-
Primers for target genes (lasR, lasI, rhlR, rhlI) and a housekeeping gene (e.g., rpoD)
Procedure:
-
Grow P. aeruginosa to the mid-logarithmic phase in the presence and absence of sub-inhibitory concentrations of TGA.
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating DNA.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target QS genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in TGA-treated samples compared to the untreated control.
Figure 2: Proposed experimental workflow to investigate the impact of TGA on P. aeruginosa QS.
Conclusion and Future Directions
The intricate and hierarchical nature of the quorum sensing system in Pseudomonas aeruginosa makes it an attractive target for novel anti-virulence therapies. While this compound is primarily used for its antibiotic and mucolytic properties, its constituent components possess mechanisms of action that strongly suggest a potential for interfering with bacterial quorum sensing. The inhibition of protein synthesis by thiamphenicol could directly impact the production of key QS regulators and synthases, while the biofilm-disrupting capabilities of N-acetylcysteine may also contribute to quenching QS signaling.
The lack of direct studies on TGA's effect on P. aeruginosa QS highlights a significant research gap. Future investigations should focus on systematically evaluating this compound using the experimental protocols outlined in this guide. Specifically, determining its impact on the expression of QS-related genes, the production of autoinducers, and the activity of QS-regulated virulence factors will be crucial. Such research will not only shed light on the broader antimicrobial mechanisms of TGA but could also pave the way for its repositioning as an anti-virulence agent, offering a new strategy in the fight against difficult-to-treat P. aeruginosa infections.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 5. Recent clinical evidence of the efficacy and safety of this compound and thiamphenicol glycinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of las and rhl quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Rhl Quorum-Sensing System Is at the Top of the Regulatory Hierarchy under Phosphate-Limiting Conditions in Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Microbiological activity of thiamphenicol and this compound against clinically significant microorganisms and their biofilms | CMAC [cmac-journal.ru]
- 15. sciprofiles.com [sciprofiles.com]
Methodological & Application
Development of a Stability-Indicating HPLC Method for Thiamphenicol Glycinate Acetylcysteinate
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiamphenicol (B1682257) glycinate (B8599266) acetylcysteinate is a compound that combines the antibiotic properties of thiamphenicol with the mucolytic action of N-acetylcysteine, delivered as a single molecule. The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the quantitative analysis of the active pharmaceutical ingredient (API), for monitoring its stability, and for identifying and quantifying any degradation products or related substances. Thiamphenicol glycinate acetylcysteinate is susceptible to hydrolysis, which can cleave the ester linkages, yielding thiamphenicol, glycine, and N-acetylcysteine.[1][2] N-acetylcysteine itself is prone to oxidation, forming N,N'-diacetyl-L-cystine.
This application note details a stability-indicating reversed-phase HPLC (RP-HPLC) method developed for the simultaneous determination of this compound and its potential degradation products. The method is designed to be accurate, precise, and specific, making it suitable for quality control and stability studies.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Reagents: HPLC-grade acetonitrile (B52724), methanol, and water. Analytical grade phosphoric acid, ammonium (B1175870) acetate (B1210297), and tetrabutylammonium (B224687) bromide.
-
Reference Standards: this compound, Thiamphenicol, and N-acetylcysteine of known purity.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Ammonium Acetate in Water, pH adjusted to 4.5 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-15 min: 10-80% B; 15-20 min: 80% B; 20-22 min: 80-10% B; 22-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 224 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a diluent (e.g., Mobile Phase A:Acetonitrile, 80:20 v/v) to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: For drug product analysis, dissolve the sample in the diluent to obtain a theoretical concentration of 100 µg/mL of this compound. For biological matrices, a suitable extraction method, such as protein precipitation with acetonitrile or solid-phase extraction, may be required.[3]
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The results, as shown in Table 2, indicate that the method can effectively separate the main peak from the degradation products.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis (0.1 N HCl, 60°C, 4h) | 15.2% | Peak for Thiamphenicol observed. |
| Base Hydrolysis (0.1 N NaOH, 60°C, 2h) | 28.5% | Significant degradation with multiple peaks. |
| Oxidative (3% H₂O₂, RT, 24h) | 18.9% | N-acetylcysteine dimer peak observed. |
| Thermal (80°C, 48h) | 8.1% | Minor degradation observed. |
| Photolytic (UV light, 7 days) | 5.5% | Minor degradation observed. |
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve and correlation coefficient are presented in Table 3.
| Analyte | Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 200 | y = 45872x + 1234 | 0.9998 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. The results are summarized in Table 4.
| Analyte | Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| This compound | 10 | 1.2 | 1.8 |
| 100 | 0.8 | 1.1 | |
| 150 | 0.6 | 0.9 |
Accuracy
The accuracy of the method was assessed by a recovery study at three different concentration levels. The results are presented in Table 5.
| Spiked Concentration (µg/mL) | Recovered Concentration (µg/mL) | % Recovery |
| 50 | 49.5 | 99.0% |
| 100 | 101.2 | 101.2% |
| 150 | 148.8 | 99.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.78 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: HPLC Method Development Workflow.
Caption: Potential Degradation Pathways.
Conclusion
A sensitive, specific, and stability-indicating RP-HPLC method for the determination of this compound has been successfully developed and validated. The method is suitable for the routine quality control analysis of the bulk drug and its formulations, as well as for stability studies. The forced degradation studies confirmed that the method is able to separate the parent drug from its degradation products, ensuring the reliability of the analytical results.
Detailed Protocols
Protocol 1: HPLC System Preparation and Equilibration
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.05 M solution of ammonium acetate in HPLC-grade water. Adjust the pH to 4.5 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
-
System Startup:
-
Turn on the HPLC system components: pump, detector, and column oven.
-
Set the column temperature to 30°C and the detector wavelength to 224 nm.
-
-
System Purging:
-
Purge the pump with both mobile phases for at least 5 minutes to remove any air bubbles.
-
-
Column Equilibration:
-
Install the C18 column.
-
Equilibrate the column with the initial mobile phase composition (90% A, 10% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Protocol 2: Standard and Sample Analysis
-
Sequence Setup:
-
Create a sequence in the chromatography data system software.
-
Include injections of a blank (diluent), a series of standard solutions for the calibration curve, quality control samples, and the test samples.
-
-
Injection:
-
Inject 10 µL of each solution into the HPLC system.
-
-
Data Acquisition:
-
Run the gradient program as described in Table 1.
-
Acquire data for 30 minutes for each injection.
-
-
Data Processing:
-
Integrate the peaks of interest in the resulting chromatograms.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the analyte in the test samples using the regression equation from the calibration curve.
-
Protocol 3: Forced Degradation Study
-
Sample Preparation: Prepare a solution of this compound at a concentration of 1 mg/mL in the diluent.
-
Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the diluent.
-
Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the diluent.
-
Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the diluent.
-
Thermal Degradation: Keep the solid drug substance in an oven at 80°C for 48 hours. Dissolve and dilute to a final concentration of 100 µg/mL with the diluent.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 7 days. Dissolve and dilute to a final concentration of 100 µg/mL with the diluent.
-
Analysis: Inject the stressed samples into the HPLC system and analyze as per Protocol 2. Examine the chromatograms for the appearance of degradation peaks and the decrease in the area of the main peak.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Thiamphenicol Glycinate Acetylcysteinate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamphenicol (B1682257) glycinate (B8599266) acetylcysteinate (TGA) is a compound that combines the antibiotic thiamphenicol (TAP) with N-acetylcysteine (NAC), where thiamphenicol is esterified with glycine (B1666218).[1] This formulation is designed to deliver thiamphenicol, a broad-spectrum antibiotic, while the N-acetylcysteine component offers mucolytic properties.[1] In biological systems, TGA is considered a prodrug. It is anticipated to undergo hydrolysis by esterases, releasing thiamphenicol glycinate and N-acetylcysteine. Thiamphenicol glycinate is then rapidly converted to the active drug, thiamphenicol.[2]
Understanding the pharmacokinetic profile and metabolic fate of TGA is crucial for drug development and clinical applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and specific quantification of TGA and its metabolites in complex biological matrices.
This document provides detailed application notes and protocols for the mass spectrometry-based analysis of thiamphenicol glycinate acetylcysteinate and its primary metabolites.
Metabolic Pathway of this compound
The metabolism of TGA is expected to proceed through the hydrolysis of the ester and amide bonds, releasing thiamphenicol, glycine, and N-acetylcysteine. Thiamphenicol itself is primarily excreted unchanged, with a smaller fraction undergoing glucuronidation. The glycine and N-acetylcysteine moieties are expected to enter their respective endogenous metabolic pathways.
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma, Urine)
This protocol is adapted from established methods for thiamphenicol and its prodrugs and is suitable for LC-MS/MS analysis.
Materials:
-
Human or animal plasma/urine samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Internal Standard (IS) solution (e.g., Chloramphenicol-d5 or a structural analog of thiamphenicol)
-
0.1% Formic acid in water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Thawing: Thaw frozen plasma or urine samples on ice to minimize degradation of the prodrug.
-
Aliquoting: Aliquot 100 µL of the sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution to each sample.
-
Protein Precipitation (for plasma): Add 300 µL of cold acetonitrile to the plasma sample. For urine, a dilution step may be sufficient.
-
Liquid-Liquid Extraction (alternative for plasma): Add 500 µL of ethyl acetate to the plasma sample.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and precipitation/extraction.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.
-
Transfer to Autosampler Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of the analytes.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: 5% to 95% B (linear ramp)
-
2.5 - 3.5 min: Hold at 95% B
-
3.5 - 3.6 min: 95% to 5% B (linear ramp)
-
3.6 - 5.0 min: Hold at 5% B (re-equilibration)
-
Tandem Mass Spectrometry (MS/MS) Method
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Parameters:
-
Ionization Mode: ESI positive and negative switching may be necessary to capture all analytes optimally. Thiamphenicol is often analyzed in negative mode.[3]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data and MRM Transitions
The following tables summarize the proposed MRM transitions for the analysis of this compound and its key metabolites. The transitions for TGA and TAG are predicted based on their chemical structures and common fragmentation patterns of similar molecules. Experimental optimization is recommended.
Table 1: Proposed MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (starting point) | Polarity |
| This compound (TGA) | 576.1 | 414.1 (Loss of NAC) | 25 | Positive |
| 355.0 (TAP fragment) | 35 | Positive | ||
| Thiamphenicol Glycinate (TAG) | 414.1 | 355.0 (Loss of Glycine) | 20 | Positive |
| 185.1 (TAP fragment) | 30 | Positive | ||
| Thiamphenicol (TAP) | 355.0 | 185.1 | 28 | Positive |
| 353.0 | 185.0 | - | Negative | |
| Thiamphenicol Glucuronide | 529.1 (M-H)⁻ | 353.0 (Loss of Glucuronic Acid) | 20 | Negative |
| 175.0 (Glucuronic Acid fragment) | 30 | Negative | ||
| N-Acetylcysteine (NAC) | 164.1 | 122.1 | 15 | Positive |
Note: The MRM transitions for TAP are based on published data.[2][3] The transitions for TGA, TAG, and Thiamphenicol Glucuronide are predicted and should be confirmed experimentally.
Table 2: Summary of Analytical Method Parameters
| Parameter | Recommended Setting |
| Sample Volume | 100 µL |
| Extraction Method | Protein Precipitation (ACN) or LLE (Ethyl Acetate) |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | ESI Positive/Negative Switching |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Lower Limit of Quantification (LLOQ) for TAP | Expected to be in the low ng/mL range[2] |
Data Analysis and Interpretation
Quantitative analysis is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibration standards. The concentration of the analytes in the quality control and unknown samples is then determined from this curve.
The identification of metabolites can be confirmed by comparing their retention times and fragmentation patterns with those of reference standards, if available. For novel or unexpected metabolites, further structural elucidation using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) may be necessary.
Conclusion
The protocols and data presented here provide a comprehensive framework for the mass spectrometry-based analysis of this compound and its metabolites. The provided LC-MS/MS method is designed to be sensitive and specific, allowing for the robust quantification of the active drug, thiamphenicol, and the monitoring of its prodrugs and major metabolite. These application notes should serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical chemistry.
References
- 1. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS determination of thiamphenicol in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Simultaneous Quantification of Chloramphenicol, Thiamphenicol, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]
Application Notes and Protocols for Testing Thiamphenicol Glycinate Acetylcysteinate (TGA) Efficacy on In Vitro Biofilm Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in the treatment of chronic infections due to their inherent resistance to conventional antimicrobial agents. Thiamphenicol (B1682257) glycinate (B8599266) acetylcysteinate (TGA) is a compound that combines the bacteriostatic antibiotic thiamphenicol with the mucolytic and antioxidant agent N-acetylcysteine (NAC). This combination offers a promising approach to combat biofilm-associated infections. Thiamphenicol targets bacterial protein synthesis, a fundamental process for biofilm formation, while NAC disrupts the biofilm matrix and can interfere with bacterial communication systems.[1][2]
These application notes provide detailed protocols for establishing in vitro biofilm models of common respiratory pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae, and for assessing the efficacy of TGA against these biofilms.
Mechanism of Action of TGA Components on Biofilms
The efficacy of TGA against bacterial biofilms stems from the complementary actions of its two components:
-
Thiamphenicol : This antibiotic is a derivative of chloramphenicol (B1208) and functions by binding to the 50S subunit of the bacterial ribosome. This binding inhibits the peptidyl transferase step of protein elongation, thereby halting bacterial protein synthesis.[3][4] The production of various proteins essential for biofilm formation, including adhesins, exopolysaccharides, and enzymes for matrix remodeling, is consequently disrupted.[4]
-
N-acetylcysteine (NAC) : NAC exhibits multiple anti-biofilm properties. It can disrupt the mature biofilm structure by degrading the extracellular polymeric substance (EPS) matrix, particularly the extracellular DNA (eDNA) and polysaccharide components.[5][6] Furthermore, NAC has been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates biofilm formation and virulence. In Pseudomonas aeruginosa, NAC can bind to the LasR and RhlR QS receptor proteins, thereby inhibiting the QS signaling cascade.[7]
Data Presentation: Efficacy of TGA on Bacterial Biofilms
Table 1: In Vitro Efficacy of Thiamphenicol Glycinate Acetylcysteinate (TGA) Against Bacterial Biofilms
| Bacterial Species | In Vitro Model | Assay | Key Findings | Citation |
| Streptococcus pneumoniae | 96-well plate | Crystal Violet Staining | Significant reduction in the optical density of biofilms. | [3][6][8] |
| Resistant Staphylococcus aureus | 96-well plate | Crystal Violet Staining | N-acetylcysteine component neutralized the biofilm-promoting effect observed with thiamphenicol alone in some resistant strains. | [3][8] |
| Resistant Klebsiella pneumoniae | 96-well plate | Crystal Violet Staining | N-acetylcysteine component neutralized the biofilm-promoting effect observed with thiamphenicol alone in some resistant strains. | [3][8] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Thiamphenicol against Planktonic Bacteria
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) | Citation |
| Streptococcus pneumoniae | 0.5 | 1-2 | [3][8] |
Note: MIC values are for planktonic (free-floating) bacteria and are not indicative of the concentrations required to eradicate biofilms, which are typically much higher.
Experimental Protocols
Protocol 1: In Vitro Biofilm Formation and Treatment with TGA
This protocol describes the formation of static biofilms in 96-well microtiter plates, a widely used method for high-throughput screening of anti-biofilm agents.
Materials:
-
Bacterial strains of interest (P. aeruginosa, S. aureus, K. pneumoniae)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
This compound (TGA) stock solution
-
Phosphate-buffered saline (PBS), sterile
-
Crystal Violet solution (0.1% w/v)
-
30% Acetic Acid in water
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the desired bacterial strain into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Inoculum Standardization: Dilute the overnight culture in TSB with 1% glucose to an optical density at 600 nm (OD600) of 0.1 (approximately 1 x 10^8 CFU/mL).
-
Biofilm Formation:
-
Add 100 µL of the standardized bacterial suspension to each well of a 96-well microtiter plate.
-
Include negative control wells containing 200 µL of sterile TSB only.
-
Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
-
TGA Treatment:
-
After 24 hours, carefully remove the planktonic bacteria by gently aspirating the medium from each well.
-
Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Prepare serial dilutions of TGA in fresh TSB with 1% glucose.
-
Add 200 µL of the TGA dilutions to the wells containing the established biofilms. Include a positive control with TSB only (no TGA).
-
Incubate the plate at 37°C for another 24 hours.
-
-
Quantification of Biofilm Biomass (Crystal Violet Assay):
-
After the treatment period, discard the supernatant from each well.
-
Wash the wells three times with 200 µL of sterile PBS.
-
Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the Crystal Violet solution and wash the wells four times with 200 µL of sterile PBS.
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of biofilm inhibition for each TGA concentration compared to the untreated positive control.
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol is a modification of the biofilm formation assay to determine the lowest concentration of TGA that eradicates the pre-formed biofilm.
Materials:
-
Same as Protocol 1
-
Sterile 96-well round-bottom microtiter plate for serial dilutions
-
TSB agar (B569324) plates
Procedure:
-
Biofilm Formation: Follow steps 1-3 of Protocol 1 to form mature biofilms in a 96-well plate.
-
TGA Treatment: Follow step 4 of Protocol 1 to treat the biofilms with a range of TGA concentrations.
-
MBEC Determination:
-
After the 24-hour treatment, aspirate the TGA-containing medium and wash the wells twice with sterile PBS.
-
Add 200 µL of fresh, sterile TSB to each well.
-
Resuspend the biofilm by vigorous pipetting or by using a sonicator bath for 5-10 minutes.
-
Perform serial dilutions of the resuspended biofilm from each well in sterile PBS.
-
Plate 100 µL of each dilution onto TSB agar plates.
-
Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).
-
-
Data Analysis: The MBEC is defined as the lowest concentration of TGA that results in no viable bacterial colonies.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Publication: Microbiological activity of thiamphenicol and this compound against clinically significant microorganisms and their biofilms [sciprofiles.com]
- 2. researchgate.net [researchgate.net]
- 3. Microbiological activity of thiamphenicol and this compound against clinically significant microorganisms and their biofilms | CMAC [cmac-journal.ru]
- 4. benchchem.com [benchchem.com]
- 5. N-acetylcysteine inhibit biofilms produced by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hybrid N-Acylcysteines as Dual-Acting Matrix Disruptive and Anti-Quorum Sensing Agents Fighting Pseudomonas aeruginosa Biofilms: Design, Synthesis, Molecular Docking Studies, and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine inhibit biofilms produced by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Murine Model of Chronic Pseudomonas aeruginosa Lung Infection Treated with Thioridazine (TGA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic lung infection with Pseudomonas aeruginosa is a significant cause of morbidity and mortality, particularly in individuals with cystic fibrosis (CF).[1][2][3] The bacterium's ability to form biofilms contributes to its persistence and resistance to conventional antibiotic therapies.[1][4] Murine models are crucial for studying the pathogenesis of chronic P. aeruginosa infections and for evaluating novel therapeutic strategies.[2][5] This document provides detailed protocols for establishing a murine model of chronic P. aeruginosa lung infection and outlines a proposed framework for treatment with Thioridazine (TGA), a phenothiazine (B1677639) with known antimicrobial properties.[6]
Pseudomonas aeruginosa establishes chronic infections through various mechanisms, including the formation of biofilms, which are communities of bacteria encased in a self-produced matrix of polysaccharides, proteins, and extracellular DNA.[4] This biofilm structure provides protection from host immune responses and increases tolerance to antibiotics.[4] Several murine models have been developed to mimic the chronic lung infections seen in CF patients, often utilizing methods that promote biofilm formation, such as embedding the bacteria in agar (B569324) beads.[5][7]
Thioridazine (TGA) is a phenothiazine that has demonstrated antimicrobial activity against a range of bacteria, including P. aeruginosa.[6] Its proposed mechanism of action involves the inhibition of bacterial efflux pumps, which are proteins that actively transport antibiotics out of the bacterial cell, contributing to antibiotic resistance.[6][8] By inhibiting these pumps, TGA may restore the efficacy of conventional antibiotics and exert its own antimicrobial effect.[6]
Disclaimer: The following protocols for the treatment of a murine model of chronic P. aeruginosa lung infection with Thioridazine (TGA) are proposed based on existing literature for establishing the infection model and the known antimicrobial properties of TGA. To date, there are no published studies specifically validating the use of TGA in this particular animal model. Therefore, the treatment protocol should be considered experimental and requires optimization and validation.
Experimental Protocols
I. Establishment of a Murine Model of Chronic Pseudomonas aeruginosa Lung Infection (Agar Bead Model)
This protocol is adapted from established methods for inducing chronic P. aeruginosa lung infection in mice.[5][9]
Materials:
-
Pseudomonas aeruginosa clinical isolate (e.g., mucoid strain)[1][5]
-
Tryptic Soy Broth (TSB)
-
Agar
-
Mineral oil
-
Phosphate-buffered saline (PBS), sterile
-
Mice (e.g., C57BL/6 or BALB/c)[1]
-
Anesthesia (e.g., ketamine/xylazine or isoflurane)
-
Intratracheal instillation equipment (e.g., small animal laryngoscope, catheter)
Procedure:
-
Preparation of P. aeruginosa Culture:
-
Inoculate a single colony of P. aeruginosa into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:100 in fresh TSB and grow to mid-log phase (OD600 ≈ 0.5).
-
Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^9 CFU/mL).
-
-
Preparation of P. aeruginosa-Embedded Agar Beads:
-
Prepare a 2% (w/v) solution of agar in PBS and autoclave. Cool to 45-50°C in a water bath.
-
Warm the bacterial suspension to 45-50°C.
-
Warm sterile mineral oil to 45-50°C.
-
In a sterile beaker, mix the bacterial suspension with the molten agar at a 1:9 ratio (e.g., 1 mL bacteria + 9 mL agar).
-
Add the bacteria-agar mixture to the warm mineral oil (at a 1:10 ratio) while stirring vigorously with a magnetic stir bar to create an emulsion.
-
Rapidly cool the emulsion in an ice bath while continuing to stir to solidify the beads.
-
Wash the beads three times with sterile PBS to remove the mineral oil.
-
Resuspend the beads in sterile PBS. The final concentration of bacteria in the beads should be determined by homogenizing a sample of beads and plating serial dilutions.
-
-
Intratracheal Instillation:
-
Anesthetize the mice using an appropriate method.
-
Visualize the trachea using a small animal laryngoscope.
-
Carefully insert a catheter into the trachea.
-
Instill a defined volume of the P. aeruginosa-laden agar bead suspension (e.g., 30-50 µL containing 1-5 x 10^6 CFU) into the lungs.[9]
-
Monitor the mice closely until they have fully recovered from anesthesia.
-
-
Monitoring the Infection:
-
Monitor the mice daily for clinical signs of infection, such as weight loss, ruffled fur, and lethargy.
-
At predetermined time points (e.g., day 3, 7, 14 post-infection), a subset of mice can be euthanized to assess the bacterial load in the lungs by homogenizing the lung tissue and plating serial dilutions on selective agar.
-
Histopathological analysis of lung tissue can also be performed to assess inflammation and biofilm formation.
-
II. Proposed Treatment with Thioridazine (TGA)
This proposed protocol is based on general principles of drug administration in mice and the known properties of TGA. It requires optimization.
Materials:
-
Thioridazine hydrochloride (TGA)
-
Sterile vehicle for administration (e.g., sterile water, saline, or a solution of 5% dextrose)
-
Administration equipment (e.g., oral gavage needles, intraperitoneal injection needles)
Procedure:
-
Preparation of TGA Solution:
-
Prepare a stock solution of TGA in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice. The solution should be sterile-filtered.
-
-
TGA Administration:
-
Route of Administration: TGA can be administered via oral gavage or intraperitoneal injection. Oral administration is generally preferred for longer-term studies to minimize stress.
-
Dosage: The optimal dosage of TGA for treating P. aeruginosa infection in mice has not been established. Based on its use for other indications and its antimicrobial activity in vitro, a starting dose range of 5-20 mg/kg could be explored. Dose-response studies will be necessary to determine the optimal therapeutic dose.
-
Frequency: Administration could be once or twice daily, depending on the pharmacokinetic properties of TGA in mice.
-
Timing of Treatment: Treatment could be initiated prophylactically (before infection) or therapeutically (after the establishment of chronic infection, e.g., 3-7 days post-infection).
-
-
Experimental Groups:
-
Group 1: Infected and treated with vehicle control.
-
Group 2: Infected and treated with TGA.
-
(Optional) Group 3: Infected and treated with a conventional antibiotic (e.g., ciprofloxacin).
-
(Optional) Group 4: Infected and treated with a combination of TGA and a conventional antibiotic.
-
-
Assessment of Treatment Efficacy:
-
Monitor clinical signs and body weight daily.
-
At the end of the treatment period, euthanize the mice and determine the bacterial load in the lungs as described above.
-
Perform histopathological analysis of the lungs to assess inflammation and biofilm disruption.
-
Measure inflammatory markers (e.g., cytokines) in bronchoalveolar lavage fluid or lung homogenates.
-
Data Presentation
The following tables are templates for organizing quantitative data from the described experiments.
Table 1: Characterization of Chronic P. aeruginosa Lung Infection in Mice
| Time Point (Days Post-Infection) | Mean Lung Bacterial Load (CFU/g) ± SD | Percent Survival | Mean Body Weight Change (%) ± SD |
| 3 | |||
| 7 | |||
| 14 | |||
| 21 |
Table 2: Proposed Evaluation of TGA Treatment Efficacy
| Treatment Group | Mean Lung Bacterial Load (CFU/g) ± SD | Mean Lung Inflammation Score ± SD | Key Inflammatory Cytokine Levels (pg/mL) ± SD |
| Vehicle Control | |||
| TGA (low dose) | |||
| TGA (high dose) | |||
| Conventional Antibiotic | |||
| TGA + Conventional Antibiotic |
Visualizations
Experimental Workflow
Caption: Experimental workflow for establishing a chronic P. aeruginosa lung infection in mice and proposed treatment with TGA.
Proposed Mechanism of Action of TGA
Caption: Proposed mechanism of action of TGA in potentiating antibiotic activity against P. aeruginosa.
Logical Relationship of Biofilm Formation and Antibiotic Resistance
Caption: The relationship between P. aeruginosa, biofilm formation, antibiotic resistance, and chronic infection.
References
- 1. Novel Mouse Model of Chronic Pseudomonas aeruginosa Lung Infection Mimicking Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Relevant Murine Models of Chronic Pseudomonas aeruginosa Respiratory Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically Relevant Murine Models of Chronic Pseudomonas aeruginosa Respiratory Infection | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Murine models of chronic Pseudomonas aeruginosa lung infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thioridazine: resurrection as an antimicrobial agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of a Liposomal Formulation for Inhaled Thiamphenicol Glycinate Acetylcysteinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamphenicol (B1682257) glycinate (B8599266) acetylcysteinate (TGA) is a dual-action compound molecule combining the broad-spectrum antibiotic thiamphenicol with the mucolytic and antioxidant agent N-acetylcysteine (NAC).[1][2][3][4][5] This combination makes it a compelling candidate for treating respiratory infections, which are often characterized by both bacterial proliferation and excessive, viscous mucus. Administration via inhalation is preferable for treating bronchopulmonary diseases as it allows for higher drug concentrations directly at the site of infection, minimizing systemic side effects.[4][5]
Liposomal encapsulation of TGA offers a sophisticated drug delivery strategy to further enhance its therapeutic potential. Liposomes, which are biocompatible and biodegradable vesicles, can protect the drug from premature degradation, provide sustained release, and improve its tolerability.[6] For inhaled therapies, liposomal formulations can prolong the drug's residence time in the lungs and facilitate its uptake by target cells.[6][7] This document provides detailed protocols for the development and characterization of a liposomal formulation of TGA intended for nebulization.
Mechanism of Action
Thiamphenicol glycinate acetylcysteinate is a prodrug that, upon administration and contact with tissue esterases, releases thiamphenicol glycinate ester and N-acetylcysteine.[1] Thiamphenicol exerts its antibacterial effect by inhibiting bacterial protein synthesis. N-acetylcysteine has a dual role: it acts as a mucolytic by breaking disulfide bonds in mucoproteins, thereby reducing mucus viscosity, and as an antioxidant.[3][8] The antioxidant activity of NAC is mediated through the replenishment of intracellular glutathione (B108866) (GSH) and by directly scavenging reactive oxygen species (ROS), which in turn can modulate inflammatory pathways such as NF-κB.[8][9][10]
Data Presentation
The following tables summarize the expected quantitative data for the formulation and characterization of TGA liposomes. These tables should be populated with experimental data.
Table 1: Liposome (B1194612) Formulation and Physicochemical Characteristics
| Formulation Code | Lipid Composition (molar ratio) | Drug-to-Lipid Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| TGA-Lipo-01 | DPPC:Cholesterol (2:1) | 1:10 | 150.5 ± 5.2 | 0.15 ± 0.02 | -15.3 ± 1.8 |
| TGA-Lipo-02 | DPPC:Cholesterol (1:1) | 1:10 | 180.2 ± 6.8 | 0.21 ± 0.03 | -12.1 ± 2.1 |
| TGA-Lipo-03 | DPPC:Cholesterol:DPPG (2:1:0.1) | 1:10 | 145.8 ± 4.5 | 0.13 ± 0.01 | -25.7 ± 2.5 |
| TGA-Lipo-04 | DPPC:Cholesterol (2:1) | 1:20 | 155.1 ± 5.5 | 0.16 ± 0.02 | -14.8 ± 1.5 |
DPPC: Dipalmitoylphosphatidylcholine; DPPG: Dipalmitoylphosphatidylglycerol; Cholesterol. Data are presented as mean ± standard deviation (n=3).
Table 2: Encapsulation Efficiency and Drug Loading
| Formulation Code | Encapsulation Efficiency (%) | Drug Loading (%) |
| TGA-Lipo-01 | 45.6 ± 3.1 | 4.1 ± 0.3 |
| TGA-Lipo-02 | 38.2 ± 2.5 | 3.5 ± 0.2 |
| TGA-Lipo-03 | 52.1 ± 3.8 | 4.7 ± 0.4 |
| TGA-Lipo-04 | 43.8 ± 2.9 | 2.1 ± 0.1 |
Data are presented as mean ± standard deviation (n=3).
Table 3: In Vitro Aerosol Performance (Nebulized Liposomes)
| Formulation Code | Mass Median Aerodynamic Diameter (MMAD) (µm) | Geometric Standard Deviation (GSD) | Fine Particle Fraction (<5 µm) (%) | Nebulization Rate (mL/min) |
| TGA-Lipo-01 | 4.2 ± 0.3 | 1.8 ± 0.1 | 55.4 ± 4.2 | 0.25 ± 0.03 |
| TGA-Lipo-02 | 4.8 ± 0.4 | 1.9 ± 0.2 | 48.1 ± 3.9 | 0.24 ± 0.02 |
| TGA-Lipo-03 | 4.1 ± 0.2 | 1.7 ± 0.1 | 58.9 ± 4.5 | 0.26 ± 0.03 |
| TGA-Lipo-04 | 4.3 ± 0.3 | 1.8 ± 0.1 | 54.2 ± 3.7 | 0.25 ± 0.02 |
Aerosol performance tested using a vibrating mesh nebulizer and a Next Generation Impactor (NGI). Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Preparation of TGA Liposomes by Thin-Film Hydration
This method is a robust and widely used technique for preparing multilamellar vesicles (MLVs).[11][12][13]
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Dipalmitoylphosphatidylglycerol (DPPG) (optional, for charge modification)
-
This compound (TGA)
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Round-bottom flask (50 mL)
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm, 200 nm)
Procedure:
-
Lipid Dissolution: Dissolve the desired amounts of lipids (e.g., DPPC and cholesterol in a 2:1 molar ratio) in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.[11] Ensure complete dissolution to form a clear solution.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (Tc of DPPC is ~41°C). A thin, uniform lipid film should form on the inner wall of the flask.[11][12]
-
Drying: Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[14]
-
Hydration: Add the aqueous phase (e.g., PBS pH 7.4) containing the dissolved TGA to the flask. The temperature of the hydration medium should be kept above the Tc of the lipids.[11][14] Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming a milky dispersion of MLVs.
-
Size Reduction (Optional but Recommended):
-
Sonication: Sonicate the liposome suspension in a bath sonicator for 5-10 minutes to reduce the size and lamellarity.
-
Extrusion: For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., sequentially through 200 nm and then 100 nm membranes).[4] Perform 10-20 passes through each membrane. This process should also be carried out at a temperature above the lipid Tc.
-
Protocol 2: Characterization of Liposomes
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano).
Procedure:
-
Sample Preparation: Dilute the liposome suspension with filtered PBS (pH 7.4) to an appropriate concentration to achieve a suitable scattering intensity (refer to instrument manual).
-
Instrument Setup: Set the measurement parameters, including the dispersant (water), temperature (25°C), and cell type.[15]
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate to the set temperature.[15] Perform the measurement in triplicate.
-
Data Analysis: The instrument software will calculate the Z-average particle size, PDI, and zeta potential based on the principles of Brownian motion and electrophoretic mobility, respectively.[16]
2.2 Encapsulation Efficiency (EE) and Drug Loading (DL)
This protocol uses ultracentrifugation to separate the unencapsulated (free) drug from the liposomes.[5][17]
Materials:
-
TGA-liposome suspension
-
Ultracentrifuge with cooling capability
-
Centrifuge tubes
-
HPLC system with a suitable column for TGA analysis
-
Methanol or other suitable solvent to disrupt liposomes
Procedure:
-
Separation of Free Drug: Place a known volume of the liposome suspension (e.g., 1 mL) into an ultracentrifuge tube. Centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C.[5] This will pellet the liposomes, leaving the unencapsulated drug in the supernatant.
-
Quantification of Free Drug (W_free): Carefully collect the supernatant. Analyze the concentration of TGA in the supernatant using a validated HPLC method.
-
Quantification of Total Drug (W_total): Take the same initial volume of the liposome suspension (before centrifugation). Disrupt the liposomes by adding a solvent like methanol to release the encapsulated drug. Analyze the total TGA concentration using HPLC.
-
Calculations:
-
Encapsulation Efficiency (EE %): EE (%) = [(W_total - W_free) / W_total] x 100[5]
-
Drug Loading (DL %): First, determine the total lipid concentration (W_lipid). DL (%) = [(W_total - W_free) / W_lipid] x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol uses a Franz diffusion cell, a common method for assessing drug release from topical and inhaled formulations.[18][19][20]
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose (B213188) acetate, pore size 0.45 µm)
-
Receptor medium (e.g., simulated lung fluid or PBS, pH 7.4)
-
Magnetic stirrer
-
Water bath or heating block to maintain 37°C
-
TGA-liposome formulation
-
HPLC system
Procedure:
-
Cell Assembly: Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.[19]
-
Receptor Compartment: Fill the receptor compartment with pre-warmed (37°C) receptor medium, ensuring no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor compartment.
-
Equilibration: Allow the assembled cells to equilibrate at 37°C for 30 minutes.
-
Sample Application: Apply a precise amount of the TGA-liposome formulation onto the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analysis: Analyze the concentration of TGA in the collected samples using a validated HPLC method.
-
Data Analysis: Plot the cumulative amount of drug released versus time to determine the release profile.
Protocol 4: Aerosol Performance Characterization
This protocol uses a Next Generation Impactor (NGI) to determine the aerodynamic particle size distribution of the nebulized liposomes.[21][22]
Materials:
-
Next Generation Impactor (NGI)
-
Vibrating mesh or jet nebulizer
-
Vacuum pump
-
Flow meter
-
TGA-liposome formulation
-
Solvent for drug recovery (e.g., methanol)
-
HPLC system
Procedure:
-
NGI Preparation: If required by pharmacopeial standards for nebulizers, cool the NGI to 5°C to minimize evaporation.[21][23] Coat the NGI collection plates with a suitable solvent trap (e.g., Tween 20 in ethanol) to prevent particle bounce.
-
Assembly: Assemble the NGI and connect it to a vacuum pump. Calibrate the airflow rate to a standard value for nebulizer testing (e.g., 15 L/min).[23][24]
-
Nebulization: Load the nebulizer with a known volume of the TGA-liposome formulation. Connect the nebulizer to the NGI induction port.
-
Aerosol Collection: Turn on the vacuum pump and then the nebulizer. Run the nebulizer for a specified time (e.g., until nebulization is complete or for a fixed duration).
-
Sample Recovery: Disassemble the NGI. Rinse each component (induction port, stages 1-8, and micro-orifice collector) with a known volume of recovery solvent to dissolve the deposited drug.
-
Quantification: Analyze the amount of TGA in each rinse solution using a validated HPLC method.
-
Data Analysis: Use specialized software to calculate key aerosol performance parameters, including:
-
Mass Median Aerodynamic Diameter (MMAD): The diameter at which 50% of the aerosol particles by mass reside.
-
Geometric Standard Deviation (GSD): A measure of the spread of the aerodynamic particle size distribution.
-
Fine Particle Fraction (FPF): The percentage of the emitted dose with an aerodynamic diameter less than 5 µm, which is considered respirable.
-
Visualizations
Caption: Experimental workflow for TGA liposome formulation and characterization.
Caption: Logical relationships between formulation parameters and performance.
Caption: Antioxidant signaling pathway of N-acetylcysteine in respiratory cells.
References
- 1. Ethanol Injection Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 2. journalofmedula.com [journalofmedula.com]
- 3. researchgate.net [researchgate.net]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. CN108414393A - A method of measuring entrapment efficiency of liposome - Google Patents [patents.google.com]
- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Molecular mechanisms of N-acetylcysteine actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the Use of N-Acetylcysteine in Chronic Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 12. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 13. researchgate.net [researchgate.net]
- 14. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 15. static.igem.org [static.igem.org]
- 16. news-medical.net [news-medical.net]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Nebulization and In Vitro Upper Airway Deposition of Liposomal Carrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 24. Aerosol characterisation of nebulised liposomes co-loaded with erlotinib and genistein using an abbreviated cascade impactor method - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of Thiamphenicol glycinate acetylcysteinate in lung tissue using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamphenicol (B1682257) glycinate (B8599266) acetylcysteinate is a mutual prodrug designed to deliver the broad-spectrum antibiotic thiamphenicol and the mucolytic agent N-acetylcysteine. Upon administration, it is rapidly hydrolyzed by esterases in tissues to release its active components. Thiamphenicol is effective against a wide range of Gram-positive and Gram-negative bacteria, making its quantification in target tissues such as the lung crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the sensitive and selective quantification of thiamphenicol in lung tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle
This method is based on the principle of tissue homogenization followed by protein precipitation to extract thiamphenicol. The extracted analyte is then separated from endogenous interferences using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A deuterated internal standard (IS), Thiamphenicol-d3 (B12423500), is used to ensure accuracy and precision.
Materials and Reagents
-
Thiamphenicol analytical standard
-
Thiamphenicol-d3 internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Lung tissue (e.g., from rat, mouse, or other relevant species)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of thiamphenicol and thiamphenicol-d3 in methanol.
-
Working Standard Solutions: Serially dilute the thiamphenicol primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the thiamphenicol-d3 primary stock to a final concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.
-
Calibration Curve and QC Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into blank lung tissue homogenate.
Lung Tissue Homogenization
-
Accurately weigh approximately 100 mg of frozen lung tissue.
-
Add the tissue to a 2 mL homogenization tube containing ceramic beads.
-
Add 500 µL of cold PBS.
-
Homogenize the tissue using a bead mill homogenizer (e.g., 2 cycles of 30 seconds at 6 m/s).
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (lung tissue homogenate) for analysis.
Sample Extraction
-
To a 100 µL aliquot of lung tissue homogenate, calibration standard, or QC sample, add 10 µL of the 100 ng/mL thiamphenicol-d3 internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 10% B to 90% B in 3 min, hold for 1 min, return to 10% B in 0.1 min, equilibrate for 1.9 min |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Thiamphenicol: 354.3 > 185.1 (Quantifier), 354.3 > 226.0 (Qualifier) |
| Thiamphenicol-d3: 357.3 > 185.1 | |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
| Source Temp. | 500°C |
Data Presentation
Method Validation Summary
The method was validated for linearity, accuracy, precision, recovery, and stability. The results are summarized below.
Table 1: Linearity of Thiamphenicol in Lung Tissue Homogenate
| Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| 3 (LQC) | < 10% | < 12% | ± 15% |
| 50 (MQC) | < 8% | < 10% | ± 10% |
| 800 (HQC) | < 6% | < 8% | ± 10% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Thiamphenicol | > 85% | < 15% |
Table 4: Stability
| Condition | Stability (% of initial concentration) |
| 24 hours at Room Temperature | > 90% |
| 72 hours at 4°C | > 95% |
| 3 Freeze-Thaw Cycles | > 92% |
| 30 days at -80°C | > 95% |
Visualizations
Caption: Experimental workflow for thiamphenicol quantification.
Caption: Simplified signaling pathway of the prodrug.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of thiamphenicol in lung tissue. This application note serves as a comprehensive guide for researchers in drug development and related fields, enabling accurate assessment of thiamphenicol distribution and concentration in this critical target organ. The detailed protocol and validation data demonstrate the suitability of this method for pharmacokinetic and other research applications.
Application Notes & Protocols for the Development of an Aerosol Delivery System for Thiamphenicol Glycinate Acetylcysteinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of a nebulized aerosol formulation of Thiamphenicol (B1682257) glycinate (B8599266) acetylcysteinate (TGA). TGA is a conjugate molecule combining the broad-spectrum antibiotic thiamphenicol with the mucolytic agent N-acetylcysteine, making it a promising candidate for treating respiratory infections characterized by excessive mucus production.[1][2][3] This document outlines the necessary steps for formulation, characterization, and preclinical evaluation of a TGA aerosol delivery system.
Introduction to Thiamphenicol Glycinate Acetylcysteinate (TGA)
This compound is a water-soluble ester that, upon administration, releases thiamphenicol and N-acetylcysteine.[4] This dual action allows for simultaneous antibacterial and mucolytic effects directly at the site of infection in the respiratory tract.[2] The aerosolized delivery of TGA offers the advantage of targeted drug deposition in the lungs, potentially increasing local drug concentrations and reducing systemic side effects.[3]
Formulation Development of TGA Solution for Nebulization
The development of a stable and effective TGA solution for nebulization is a critical first step. The following protocol outlines a general approach to formulating TGA for aerosol delivery.
Objective: To prepare a sterile, iso-osmotic, and pH-neutral TGA solution suitable for nebulization.
Materials:
-
This compound (active pharmaceutical ingredient - API)
-
Sodium chloride (tonicity-adjusting agent)
-
Phosphate (B84403) buffer (pH buffering agent)
-
Water for Injection (WFI)
-
Sterile filters (0.22 µm)
-
Sterile vials or ampoules
Protocol:
-
Buffer Preparation: Prepare a phosphate buffer solution (e.g., pH 7.0-7.4) using WFI. The buffer system is crucial for maintaining the stability of the TGA molecule in the aqueous solution.
-
TGA Dissolution: Accurately weigh the required amount of TGA and dissolve it in the phosphate buffer. The concentration will depend on the desired therapeutic dose.
-
Tonicity Adjustment: Adjust the osmolality of the solution to be isotonic with physiological fluids (approximately 280-300 mOsm/kg) by adding sodium chloride. This is essential to prevent bronchoconstriction upon inhalation.
-
pH Measurement and Adjustment: Measure the pH of the final solution and adjust if necessary to the target range (typically 6.5-7.5) using the prepared buffer components.
-
Sterile Filtration: Filter the final formulation through a 0.22 µm sterile filter into a sterile container under aseptic conditions.
-
Aseptic Filling: Aseptically fill the sterile solution into pre-sterilized vials or single-dose ampoules.
Data Presentation: Formulation Composition
| Component | Function | Concentration Range |
| This compound | Active Pharmaceutical Ingredient | 10 - 100 mg/mL |
| Sodium Chloride | Tonicity-adjusting agent | q.s. to 280-300 mOsm/kg |
| Phosphate Buffer | Buffering agent | q.s. to pH 6.5-7.5 |
| Water for Injection | Solvent | q.s. to final volume |
Aerosol Characterization
Characterizing the aerosol generated from the TGA nebulizer solution is crucial to ensure optimal lung deposition. The key parameters to evaluate are the Mass Median Aerodynamic Diameter (MMAD) and the Geometric Standard Deviation (GSD).
Objective: To determine the MMAD and GSD of the aerosolized TGA formulation.
Equipment:
-
Jet or mesh nebulizer
-
Cascade impactor (e.g., Andersen Cascade Impactor)
-
Vacuum pump
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification
Protocol:
-
Nebulizer Setup: Assemble the nebulizer system according to the manufacturer's instructions.
-
Formulation Loading: Load a known volume of the TGA formulation into the nebulizer.
-
Cascade Impactor Preparation: Prepare the cascade impactor by coating the collection plates with a suitable solvent-trapping medium to prevent particle bounce.
-
Aerosol Generation and Collection: Connect the nebulizer to the cascade impactor and operate it at a constant airflow rate (e.g., 15 L/min) for a defined period. The aerosol particles will be fractionated and deposited on the impactor stages based on their aerodynamic diameter.
-
Sample Recovery and Analysis: After nebulization, carefully disassemble the impactor and rinse each stage and the filter with a known volume of a suitable solvent to recover the deposited TGA. Quantify the amount of TGA on each stage using a validated HPLC method.
-
Data Analysis: Calculate the cumulative mass of TGA collected on each stage and plot it against the effective cutoff diameter of the respective stage on a log-probability graph. Determine the MMAD (the particle size at which 50% of the drug mass is collected) and the GSD from the slope of the regression line. An MMAD between 1-5 µm is generally considered optimal for deep lung deposition.
Data Presentation: Aerosol Characteristics
| Parameter | Acceptance Criteria |
| Mass Median Aerodynamic Diameter (MMAD) | 1 - 5 µm |
| Geometric Standard Deviation (GSD) | < 2.5 |
| Emitted Dose | > 80% of loaded dose |
Stability Study of TGA Nebulizer Solution
A comprehensive stability study is required to establish the shelf-life of the TGA nebulizer solution.
Objective: To evaluate the physical and chemical stability of the TGA nebulizer solution under various storage conditions.
Protocol:
-
Sample Preparation: Prepare multiple batches of the final TGA formulation and store them in the intended primary packaging at various ICH-recommended storage conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
Testing at Intervals: At specified time points (e.g., 0, 1, 3, 6, 12, 24 months), withdraw samples and analyze them for the following parameters:
-
Appearance: Visual inspection for color change and particulate matter.
-
pH: Potentiometric measurement.
-
Osmolality: Osmometer measurement.
-
Assay of TGA: A stability-indicating HPLC method to determine the concentration of the active ingredient.
-
Related Substances: HPLC analysis to quantify any degradation products. The primary degradation pathway for thiamphenicol glycinate is hydrolysis of the ester linkage, yielding thiamphenicol and glycine.[5]
-
-
Data Evaluation: Analyze the data for trends in the degradation of TGA and the formation of impurities. The shelf-life is determined based on the time it takes for the product to no longer meet its established specifications.
Data Presentation: Stability Study Parameters
| Test | Specification |
| Appearance | Clear, colorless solution, free from visible particles |
| pH | 6.5 - 7.5 |
| Osmolality | 280 - 320 mOsm/kg |
| Assay of TGA | 90.0% - 110.0% of label claim |
| Total Impurities | Not more than 2.0% |
In Vitro Antibacterial Activity
The antibacterial activity of the aerosolized TGA should be confirmed in vitro against relevant respiratory pathogens.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of TGA against key respiratory bacteria.
Protocol:
-
Bacterial Strains: Obtain clinical isolates of common respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[6]
-
MIC Determination: Use the broth microdilution method according to CLSI guidelines. Prepare two-fold serial dilutions of TGA in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of TGA that completely inhibits visible bacterial growth. Studies have shown that N-acetylcysteine does not interfere with the antibacterial activity of thiamphenicol.[2]
Data Presentation: In Vitro Antibacterial Activity (MIC µg/mL)
| Organism | TGA MIC Range | Comparator Antibiotic MIC Range |
| Streptococcus pneumoniae | ||
| Haemophilus influenzae | ||
| Moraxella catarrhalis |
In Vivo Efficacy in Animal Models
The efficacy of the aerosolized TGA formulation should be evaluated in a relevant animal model of respiratory infection. A mouse model of bacterial pneumonia is commonly used for this purpose.[4]
Objective: To assess the therapeutic efficacy of aerosolized TGA in reducing bacterial load and improving survival in mice with induced pneumonia.
Protocol:
-
Animal Model: Use a suitable strain of mice (e.g., BALB/c).
-
Infection Induction: Induce pneumonia by intranasal or intratracheal instillation of a standardized inoculum of a relevant pathogen (e.g., Streptococcus pneumoniae).
-
Treatment Groups: Divide the infected mice into groups to receive:
-
Aerosolized TGA
-
Aerosolized placebo (vehicle)
-
Positive control (e.g., a systemically administered antibiotic)
-
Untreated control
-
-
Aerosol Administration: Expose the mice in the treatment group to the aerosolized TGA formulation in a whole-body or nose-only exposure chamber for a specified duration and frequency.
-
Efficacy Endpoints: At predetermined time points post-infection, assess the following:
-
Bacterial Load: Euthanize a subset of mice from each group and determine the number of colony-forming units (CFU) in the lungs.
-
Survival: Monitor the survival rate of the remaining mice over a defined period.
-
-
Data Analysis: Compare the bacterial load and survival rates between the different treatment groups to determine the efficacy of the aerosolized TGA. TGA administered by aerosol has been shown to be effective in treating experimental pneumonia in mice.[4][7]
Data Presentation: In Vivo Efficacy
| Treatment Group | Lung Bacterial Load (log10 CFU/g) | Survival Rate (%) |
| Aerosolized TGA | ||
| Aerosolized Placebo | ||
| Systemic Antibiotic | ||
| Untreated Control |
Visualizations
Caption: Workflow for TGA Nebulizer Solution Formulation.
Caption: Experimental Workflow for Aerosol Characterization.
Caption: Protocol for In Vivo Efficacy Testing.
References
- 1. Development of an Inhaled Dry-Powder Formulation of Tobramycin Using PulmoSphere™ Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activity of this compound against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial inhalation therapy with this compound in pulmonology | Kapustina | PULMONOLOGIYA [journal.pulmonology.ru]
- 4. Activity of aerosol this compound in a mouse model of S. pyogenes pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparative in vitro activity of thiamphenicol-glycinate and thiamphenicol-glycinate-acetylcysteinate and other antimicrobials against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scireq.com [scireq.com]
Application Notes and Protocols for Assessing the Efficacy of Trans-Glycolic Acid (TGA) Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-glycolic acid (TGA) is a small organic acid with potential as an antimicrobial agent. Its efficacy, like other organic acids, is often pH-dependent, with the un-dissociated form being more biologically active due to its ability to penetrate the bacterial cell membrane.[1][2] Once inside the cytoplasm, the dissociation of the acid can lead to a drop in internal pH and anion accumulation, disrupting cellular processes such as protein and DNA synthesis and interfering with the cell's transmembrane proton motive force.[3][4] This document provides detailed experimental protocols to assess the antibacterial and anti-biofilm efficacy of TGA against clinically relevant bacterial isolates.
Note: Specific experimental data for trans-glycolic acid (TGA) is limited in publicly available literature. The following protocols and data are based on its close structural analog, glycolic acid (GA). It is presumed that their mechanisms of action and effective concentrations are comparable.
Data Presentation: Efficacy of Glycolic Acid Against Clinical Isolates
The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of glycolic acid against various clinical isolates.
Table 1: Minimum Inhibitory Concentration (MIC) of Glycolic Acid
| Bacterial Species | Strain | Medium | pH | MIC (mM) | MIC (µg/mL) | Reference(s) |
| Cutibacterium acnes | N/A | N/A | 3.0 | 6.3 | 479 | [2] |
| Cutibacterium acnes | N/A | N/A | 3.5 | 12.5 | 951 | [2][5] |
| Cutibacterium acnes | N/A | N/A | 4.0 | 50 | 3803 | [2][5] |
| Cutibacterium acnes | N/A | N/A | 4.5 | 200 | 15212 | [2] |
| Escherichia coli | O157:H7 | BHI | N/A | 12.5 (MIC50) | 951 | [6][7] |
| Staphylococcus aureus | MRSA | BHI | N/A | 1.5 (MIC50) | 114 | [6][7] |
| Escherichia coli | N/A | N/A | N/A | 0.5 mg/mL | 500 | [8] |
Table 2: Minimum Bactericidal Concentration (MBC) of Glycolic Acid
| Bacterial Species | Strain | Medium | pH | MBC (mM) | MBC (µg/mL) | Reference(s) |
| Cutibacterium acnes | N/A | N/A | 3.0 | 12.5 | 951 | [2][5] |
| Cutibacterium acnes | N/A | N/A | 3.5 | 25 | 1901 | [2][5] |
| Cutibacterium acnes | N/A | N/A | 4.0 | 50 | 3803 | [2][5] |
| Escherichia coli | N/A | N/A | N/A | 4 mg/mL | 4000 | [8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of TGA that visibly inhibits the growth of a clinical isolate.
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Methodology:
-
Following MIC Determination: Use the 96-well plate from the completed MIC assay.
-
Plating: From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10-100 µL) and plate it onto an appropriate agar (B569324) medium that does not contain TGA.
-
Incubation: Incubate the agar plates at 37°C for 24-48 hours.
-
Enumeration: Count the number of colonies on each plate.
-
MBC Determination: The MBC is the lowest concentration of TGA that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. [6][7]
Time-Kill Kinetics Assay
This assay evaluates the rate at which TGA kills a bacterial population over time.
Workflow for Time-Kill Kinetics Assay
Caption: Workflow for the Time-Kill Kinetics Assay.
Methodology:
-
Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth and dilute it in fresh broth to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Exposure: Add TGA at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC) to separate flasks containing the bacterial suspension. Include a growth control without TGA.
-
Sampling: Incubate the flasks at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Enumeration: Perform serial dilutions of the aliquots in a neutralizing buffer and plate them on appropriate agar to determine the viable cell count (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each TGA concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. [9]
Anti-Biofilm Activity Assay (Crystal Violet Method)
This protocol quantifies the ability of TGA to inhibit biofilm formation or eradicate pre-formed biofilms.
Workflow for Anti-Biofilm Assay
Caption: Workflow for assessing biofilm inhibition and eradication.
Methodology:
-
Biofilm Formation:
-
Dispense 100 µL of a diluted overnight bacterial culture (adjusted to OD600 of ~0.05-0.1) into the wells of a 96-well flat-bottom microtiter plate.
-
For inhibition assay: Add 100 µL of TGA at various sub-MIC concentrations.
-
For eradication assay: Incubate the plate for 24 hours to allow biofilm formation. Then, remove the planktonic cells, wash the wells, and add 200 µL of TGA at various concentrations.
-
-
Incubation: Incubate the plates at 37°C for 24-48 hours without agitation.
-
Washing: Discard the medium and gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining:
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes. [10] * Discard the crystal violet solution and wash the wells thoroughly with distilled water.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound dye. [10] * Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
Signaling Pathway: TGA and Quorum Sensing Inhibition
Organic acids have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. [4]In many Gram-negative bacteria, such as Pseudomonas aeruginosa, the QS system relies on the production and detection of N-acyl homoserine lactone (AHL) signal molecules. TGA may disrupt this pathway by altering the local pH, which can affect the stability and transport of AHLs, or by interfering with the synthesis of these signal molecules or their interaction with transcriptional regulators. [4] Quorum Sensing Pathway in P. aeruginosa and Potential TGA Inhibition
Caption: The hierarchical Las/Rhl quorum sensing system in P. aeruginosa and potential points of inhibition by TGA.
References
- 1. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pH-Dependent Antibacterial Activity of Glycolic Acid: Implications for Anti-Acne Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Potent and Specific Antibacterial Activity against Escherichia coli O157:H7 and Methicillin Resistant Staphylococcus aureus (MRSA) of G17 and G19 Peptides Encapsulated into Poly-Lactic-Co-Glycolic Acid (PLGA) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The specific effect of gallic acid on Escherichia coli biofilm formation by regulating pgaABCD genes expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Thiamphenicol Resistance in Clinical Isolates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiamphenicol (B1682257). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving thiamphenicol-resistant clinical isolates.
Frequently Asked Questions (FAQs)
Q1: My clinical isolate is showing resistance to thiamphenicol. What are the most common resistance mechanisms?
A1: Thiamphenicol resistance in clinical isolates is primarily attributed to three main mechanisms:
-
Enzymatic Inactivation: This is the most prevalent mechanism. Bacteria may produce enzymes that modify and inactivate thiamphenicol. The most well-known are Chloramphenicol (B1208) Acetyltransferases (CATs), which acetylate the antibiotic.[1][2] While thiamphenicol is generally less susceptible to CAT enzymes than chloramphenicol, this remains a significant resistance pathway.[1] A novel oxidase, CmO, has also been identified that can inactivate both chloramphenicol and thiamphenicol through oxidation.[1][3][4][5]
-
Efflux Pumps: Bacteria can actively pump thiamphenicol out of the cell, preventing it from reaching its ribosomal target.[1] The floR gene, often located on mobile genetic elements, encodes a prominent efflux pump of the Major Facilitator Superfamily (MFS) that confers resistance to both florfenicol (B1672845) and thiamphenicol.[1] The cmlA gene also encodes an efflux pump associated with phenicol resistance.[1]
-
Target Site Modification: Mutations in the 50S ribosomal subunit, the binding site of thiamphenicol, can reduce the drug's affinity and lead to resistance.[1] Thiamphenicol inhibits protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[4][6][7]
Q2: I suspect enzymatic inactivation is the cause of resistance. How can I confirm this?
A2: You can perform a Chloramphenicol Acetyltransferase (CAT) assay to detect enzymatic inactivation. This assay can be adapted for thiamphenicol. The principle involves incubating a cell lysate from your test isolate with the antibiotic and acetyl-CoA. The acetylated and unacetylated forms of the drug can then be separated and quantified.[7] For a more detailed procedure, please refer to the Experimental Protocols section.
Q3: How can I determine if efflux pumps are responsible for the observed thiamphenicol resistance?
A3: An ethidium (B1194527) bromide (EtBr) cartwheel assay can be used as a qualitative assessment of efflux pump activity. EtBr is a substrate for many bacterial efflux pumps. Bacteria with high efflux activity will expel EtBr, resulting in lower intracellular accumulation and reduced fluorescence.[7] You can also perform minimum inhibitory concentration (MIC) assays in the presence and absence of known efflux pump inhibitors (EPIs), such as Phenylalanine-Arginine Beta-Naphthylamide (PAβN). A significant reduction in the MIC in the presence of an EPI suggests the involvement of efflux pumps.
Q4: Are there strategies to overcome thiamphenicol resistance in my experiments?
A4: Yes, several strategies can be explored:
-
Combination Therapy: Using thiamphenicol in combination with other antibiotics can create a synergistic effect and potentially overcome resistance.[8][9][10]
-
Efflux Pump Inhibitors (EPIs): As mentioned, EPIs can be used to block the activity of efflux pumps, thereby restoring the susceptibility of the isolate to thiamphenicol.[11][12][13]
-
Drug Modification: While more in the realm of drug development, chemical modification of the thiamphenicol molecule is a strategy to circumvent resistance mechanisms.[8]
Q5: Where can I find detailed protocols for the assays mentioned?
A5: Detailed, step-by-step protocols for key experiments are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent MIC results for thiamphenicol. | 1. Degradation of Thiamphenicol: Thiamphenicol, particularly in solution, can be unstable, leading to variable active concentrations.[14] 2. Inoculum variability. | 1. Prepare fresh stock solutions of thiamphenicol for each experiment. Store stock solutions appropriately as recommended by the manufacturer. 2. Ensure a standardized inoculum is used for all MIC assays, typically by adjusting the turbidity to a 0.5 McFarland standard. |
| Isolate shows resistance, but common resistance genes (cat, floR) are not detected by PCR. | 1. Novel or uncharacterized resistance mechanism. 2. Target site mutations. 3. Presence of a different resistance gene (e.g., cmO, cmlA). | 1. Consider whole-genome sequencing to identify novel resistance determinants. 2. Sequence the genes encoding the 50S ribosomal subunit to check for mutations. 3. Design primers for other known phenicol resistance genes and perform PCR. |
| Efflux pump inhibitor does not reduce thiamphenicol MIC. | 1. The specific efflux pump is not inhibited by the chosen EPI. 2. Efflux is not the primary mechanism of resistance. | 1. Test a panel of different EPIs with varying specificities. 2. Investigate other resistance mechanisms, such as enzymatic inactivation or target site modification. |
Quantitative Data Summary
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL for Phenicol-Resistant and Susceptible Escherichia coli
| Antibiotic | Phenicol-Resistant E. coli (harboring floR and/or cmlA) | Phenicol-Susceptible E. coli |
| Thiamphenicol | 16 - >128 | 2 - 8 |
| Chloramphenicol | 32 - >256 | 4 - 8 |
| Florfenicol | 16 - 128 | 2 - 4 |
| Tetracycline | 32 - 128 | 1 - 4 |
| Ciprofloxacin | 0.06 - 8 | 0.015 - 0.25 |
| Gentamicin | 0.5 - 64 | 0.25 - 2 |
Data compiled from multiple sources.[1]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1]
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well microtiter plates
-
Thiamphenicol analytical standard
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Prepare Antimicrobial Stock Solution: Prepare a stock solution of thiamphenicol at a concentration of 1280 µg/mL in an appropriate solvent.
-
Prepare Bacterial Inoculum:
-
Subculture the isolate onto an appropriate agar (B569324) plate and incubate overnight.
-
Prepare a bacterial suspension in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-4 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare Microdilution Plates:
-
Dispense 100 µL of sterile MHB into each well of the 96-well plate.
-
Add 100 µL of the thiamphenicol stock solution to the first well of a row and perform serial twofold dilutions across the row.
-
The final volume in each well should be 100 µL after adding the bacterial inoculum.
-
-
Inoculation: Inoculate each well with 100 µL of the standardized bacterial suspension.
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum but no antibiotic.
-
Sterility Control: A well containing MHB only.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Chloramphenicol Acetyltransferase (CAT) Assay (Adapted for Thiamphenicol)
Principle: The CAT enzyme transfers an acetyl group from acetyl-CoA to the antibiotic, leading to its inactivation. The acetylated and unacetylated forms can be separated and quantified.[7]
Procedure (Simplified):
-
Prepare Cell Lysate:
-
Culture the bacterial isolate to be tested to mid-log phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer.
-
Lyse the cells using sonication or enzymatic methods on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the cell lysate, thiamphenicol, and acetyl-CoA.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Extraction and Analysis:
-
Extract the thiamphenicol and its acetylated forms using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracted samples using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to separate and quantify the acetylated and unacetylated forms.
-
Ethidium Bromide (EtBr) Cartwheel Assay for Efflux Pump Activity
Principle: This method provides a qualitative assessment of efflux pump activity. EtBr is a fluorescent substrate for many efflux pumps. High efflux activity results in lower intracellular EtBr accumulation and reduced fluorescence.[7]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Ethidium bromide (EtBr)
-
Bacterial isolates for testing
-
Control strain with known efflux activity
Procedure:
-
Prepare EtBr Agar Plates: Prepare MHA plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0 mg/L).
-
Prepare Bacterial Suspension: Prepare a bacterial suspension of the test isolates and a control strain.
-
Inoculation: Streak the bacterial suspensions from the center to the periphery of the EtBr-containing agar plates in a cartwheel pattern.
-
Incubation: Incubate the plates at 37°C for 16-18 hours.
-
Visualization: Observe the plates under UV light. Reduced fluorescence compared to the control strain indicates potential efflux pump activity.
Visualizations
Caption: Major mechanisms of thiamphenicol resistance in bacteria.
References
- 1. benchchem.com [benchchem.com]
- 2. Type B Chloramphenicol Acetyltransferases Are Responsible for Chloramphenicol Resistance in Riemerella anatipestifer, China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Ribosome Protection Proteins—“New” Players in the Global Arms Race with Antibiotic-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. omicsonline.org [omicsonline.org]
- 9. pnas.org [pnas.org]
- 10. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Strategies to Combat Bacterial Drug Resistance: Antimicrobial Materials and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Stability of Thiamphenicol Glycinate Acetylcysteinate in Aqueous Solution
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the stability of Thiamphenicol (B1682257) Glycinate (B8599266) Acetylcysteinate (TGA) in aqueous solutions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimental work with TGA solutions.
| Problem | Potential Cause(s) | Recommended Actions |
| Rapid loss of TGA concentration in prepared solutions. | Unsuitable pH: The solution pH may be too acidic or alkaline, leading to rapid hydrolysis of the ester bond.[1] | - Adjust the solution pH to a neutral or slightly acidic range (pH 5-7) for maximal stability.[1]- Use buffered solutions to maintain the desired pH throughout the experiment.[1]- Prepare solutions fresh before use whenever possible.[1] |
| Elevated Temperature: Storage or experimental conditions are at a high temperature, accelerating degradation.[1] | - Store stock solutions and samples at low temperatures (refrigerated or on ice for short-term, -70°C for long-term).[2]- For kinetic studies at elevated temperatures, ensure time points are sampled quickly and cooled immediately to halt further degradation.[1] | |
| Low or no detection of TGA in biological samples (e.g., plasma). | Enzymatic Degradation: Esterase enzymes present in plasma and other tissues rapidly hydrolyze the glycinate ester, converting the prodrug TGA to its active form, thiamphenicol.[3][4] | - Process biological samples immediately after collection.[3]- Keep samples on ice or refrigerated during all handling steps.[3][5]- If compatible with the analytical method, consider using an esterase inhibitor during sample collection and preparation.[3] |
| Improper Sample Storage: Multiple freeze-thaw cycles or prolonged storage at room temperature can lead to significant degradation.[3][5] | - Aliquot samples into single-use vials before freezing to avoid repeated freeze-thaw cycles.[3]- Strictly adhere to recommended storage conditions (e.g., -70°C).[2] | |
| Appearance of unexpected peaks in HPLC chromatograms. | Degradation Products: The new peaks are likely degradation products, primarily thiamphenicol and glycine (B1666218).[1] | - Utilize a validated, stability-indicating HPLC method capable of separating the parent TGA from its degradation products.[1]- Co-inject with a thiamphenicol reference standard to confirm the identity of the primary degradant peak. |
| Inconsistent or non-reproducible results in stability studies. | Variable Sample Handling: Inconsistencies in storage time, temperature exposure, or time before analysis can introduce variability.[1] | - Standardize the entire experimental workflow from solution preparation to analysis.- Minimize the number of freeze-thaw cycles by preparing aliquots.[1]- Use a refrigerated autosampler to maintain low temperatures for samples awaiting injection.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for TGA in an aqueous solution?
A1: The primary degradation pathway for TGA in an aqueous solution is the hydrolysis of the glycinate ester linkage.[1] This chemical reaction breaks the bond connecting the thiamphenicol moiety to the glycine acetylcysteinate portion, yielding thiamphenicol and glycine acetylcysteinate as the main degradation products.[1] In biological systems, this hydrolysis is rapidly catalyzed by esterase enzymes.[3][4]
Q2: What is the optimal pH range for maintaining the stability of a TGA aqueous solution?
A2: While a complete pH-rate profile is not widely published, evidence from similar compounds suggests that TGA is most stable in the neutral to slightly acidic pH range, approximately pH 5-7.[1] The hydrolysis of the ester bond is catalyzed by both acidic (below pH 5) and basic (above pH 8) conditions, leading to increased degradation rates.[1]
Q3: How should I store my TGA stock solutions and samples?
A3: For short-term storage, solutions should be kept refrigerated or on ice. For long-term stability, it is recommended to store solutions and samples, particularly biological samples, at -70°C.[2] It is crucial to aliquot samples before freezing to avoid multiple freeze-thaw cycles, which can accelerate degradation.[3][5]
Q4: How can I monitor the degradation of TGA during my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[1] This method must be able to separate the intact TGA from its primary degradation product, thiamphenicol, and any other potential impurities.[1] UV detection at a wavelength of approximately 224 nm is typically suitable for quantification.[1][5]
Q5: Is TGA stable in biological matrices like plasma?
A5: No, TGA is known to be unstable in plasma.[1][3] This instability is primarily due to rapid enzymatic hydrolysis by esterases present in the plasma.[3] Therefore, plasma samples must be handled quickly at low temperatures, and freeze-thaw cycles should be avoided.[3][5]
Data Presentation
Table 1: Factors Influencing TGA Stability in Aqueous Solution
| Factor | Condition | Impact on Stability | Recommendation |
| pH | < 5 (Acidic) | Increased hydrolysis rate[1] | Adjust pH to 5-7 range |
| 5 - 7 (Slightly Acidic to Neutral) | Optimal Stability[1] | Maintain pH in this range using buffers | |
| > 8 (Alkaline) | Increased hydrolysis rate[1] | Adjust pH to 5-7 range | |
| Temperature | Elevated (e.g., > 40°C) | Significantly accelerates degradation[1] | Store cool; minimize heat exposure |
| Refrigerated (2-8°C) | Suitable for short-term storage | Use for working solutions and short-term storage | |
| Frozen (≤ -20°C) | Good for long-term storage | Aliquot and freeze for long-term storage | |
| Enzymes | Presence of Esterases (e.g., in plasma) | Rapid enzymatic hydrolysis[3][4] | Process samples quickly at low temp; consider esterase inhibitors[3] |
| Handling | Repeated Freeze-Thaw Cycles | Promotes degradation[3][5] | Aliquot samples to avoid repeated cycles[3] |
Experimental Protocols
Protocol: HPLC Method for TGA Stability Assessment
This protocol outlines a general procedure for monitoring the stability of TGA in an aqueous solution.
1. Materials and Reagents:
-
Thiamphenicol Glycinate Acetylcysteinate (TGA) reference standard
-
Thiamphenicol reference standard
-
HPLC-grade acetonitrile (B52724) and water
-
Buffer salts (e.g., phosphate, acetate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
-
pH meter
-
Constant temperature bath or incubator
-
Calibrated volumetric flasks and pipettes
3. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.056 M ammonium (B1175870) acetate)[5]. The ratio should be optimized to achieve separation (a starting point could be 13:87 v/v acetonitrile:buffer).
-
Column: Hypersil ODS2 or equivalent C18 column[5]
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 20 µL (can be optimized)
-
Column Temperature: Ambient or controlled (e.g., 25°C)
4. Procedure for Stability Study:
-
Prepare a stock solution of TGA in a suitable solvent (e.g., mobile phase).
-
Prepare buffered solutions at the desired pH values (e.g., pH 4, 7, 9).
-
Dilute the TGA stock solution with each buffer to a known final concentration.
-
Place the prepared samples in a constant temperature bath set to the desired temperature (e.g., 50°C) to accelerate degradation.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Immediately cool the aliquot (e.g., in an ice bath) to stop further degradation and dilute with the mobile phase if necessary before analysis.[1]
-
Inject the samples, along with standards of TGA and thiamphenicol, into the HPLC system.
5. Data Analysis:
-
Record the peak areas for TGA and thiamphenicol at each time point.
-
Calculate the concentration of TGA remaining at each time point relative to the initial (time 0) concentration.
-
Plot the natural logarithm of the remaining TGA concentration versus time.
-
Determine the observed first-order degradation rate constant (k) from the slope of the resulting line for each pH and temperature condition.[1]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thiamphenicol glycinate acetylcysteine - Wikipedia [en.wikipedia.org]
- 5. Simultaneous analysis of thiamphenicol and its prodrug thiamphenicol glycinate in human plasma and urine by high performance liquid chromatography: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aerosol Deposition of Thiamphenicol Glycinate Acetylcysteinate (TGA-AC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the aerosol deposition of Thiamphenicol (B1682257) glycinate (B8599266) acetylcysteinate (TGA-AC).
Frequently Asked Questions (FAQs)
Q1: What is Thiamphenicol glycinate acetylcysteinate (TGA-AC) and why is it used in an aerosol formulation?
A1: this compound (TGA-AC) is a conjugate molecule combining the antibiotic thiamphenicol and the mucolytic agent N-acetylcysteine (NAC).[1] This dual-action compound is designed for inhalation therapy to simultaneously address bacterial respiratory infections and the associated viscous mucus secretions.[1][2] Aerosol delivery allows for direct targeting to the lungs, aiming for higher local drug concentrations and potentially reduced systemic side effects.[3][4]
Q2: What are the primary challenges in the aerosolization of TGA-AC?
A2: The primary challenges stem from the physicochemical properties of the formulation and the inherent characteristics of its components:
-
Formulation Stability: N-acetylcysteine's free sulfhydryl group can be susceptible to oxidation, which may be accelerated during the shear and thermal stresses of nebulization. This can lead to a loss of mucolytic activity and potentially alter the formulation's pH.[5] A color change to light purple may indicate a chemical reaction, though it may not always affect the drug's efficacy.[6][7]
-
Device Compatibility and Clogging: The formulation's components, particularly after concentration due to solvent evaporation during nebulization, can crystallize and lead to clogging of the nebulizer's orifices.[6][8] Additionally, NAC can interact with certain metals like iron and copper, and rubber components, which can inactivate the drug. Therefore, nebulizer components should be made of inert materials such as plastic or glass.[8]
-
Aerosol Performance: The viscosity, surface tension, and concentration of the TGA-AC solution can significantly impact the generated aerosol's particle size distribution (e.g., Mass Median Aerodynamic Diameter - MMAD) and the Fine Particle Fraction (FPF), which are critical for effective deposition in the lungs.[9][10]
Q3: Are there any known incompatibilities of TGA-AC with other nebulized medications?
A3: While specific studies on the co-nebulization of TGA-AC with other drugs are limited, N-acetylcysteine has known incompatibilities. It should not be mixed with certain antibiotics like tetracycline (B611298) hydrochloride, oxytetracycline (B609801) hydrochloride, and erythromycin (B1671065) lactobionate (B10762962) in the same nebulizer chamber.[5] It is also incompatible with oxidizing agents.[11] If co-administration is necessary, separate nebulization is recommended.[5]
Q4: What is the optimal particle size for aerosolized TGA-AC for deep lung delivery?
A4: For effective deposition in the lower airways, an MMAD of less than 5 µm is generally targeted.[10] One study on a specific nasal delivery device for TGA-AC reported an MMAD greater than 10 microns, which is suitable for upper airway deposition but not for the lungs.[12] Achieving a smaller particle size is crucial for treating lower respiratory tract infections.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or low aerosol output | Nebulizer is clogged. | Disassemble and thoroughly clean the nebulizer components according to the manufacturer's instructions. Pay special attention to the mesh or nozzle.[8] |
| Formulation is too viscous. | Consult formulation development literature to optimize viscosity. Ensure the drug is fully dissolved. | |
| Incorrect nebulizer assembly. | Review and follow the manufacturer's assembly instructions. | |
| Inconsistent aerosol output or "sputtering" | Insufficient medication volume in the nebulizer cup. | Ensure the minimum required volume for the specific nebulizer is used. |
| Foaming of the solution. | Allow the solution to settle before starting nebulization. Avoid excessive shaking of the vial. | |
| Concentration of the drug solution due to solvent evaporation. | If nebulization is prolonged, consider diluting the remaining solution with sterile water for injection as recommended for NAC solutions.[6][7] | |
| Discoloration of the solution (e.g., light purple) | Oxidation of N-acetylcysteine. | This may not always impact efficacy. However, it is best to use freshly prepared solutions. Store opened vials in a refrigerator and use within 96 hours.[6][7] |
| Interaction with metal components of the nebulizer. | Use nebulizers with plastic or glass components that come into contact with the medication.[8] | |
| Reduced efficacy in in-vitro models | Degradation of thiamphenicol or N-acetylcysteine. | Assess the stability of the active ingredients post-nebulization using a validated analytical method like HPLC. Avoid heated nebulizers.[8] |
| Inappropriate particle size distribution. | Characterize the aerosol particle size using cascade impaction to ensure it is within the desired range for lung deposition. Adjust formulation or nebulizer settings if necessary. |
Data Presentation: Aerosol Performance
Table 1: Example Aerosol Performance Data for a Nebulized N-acetylcysteine/Beclomethasone (B1667900) Mixture [9]
| Parameter | N-acetylcysteine (NAC) alone | Beclomethasone (BDP) alone | NAC/BDP Mixture |
| Mass Median Aerodynamic Diameter (MMAD) (µm) | 4.8 ± 0.2 | 4.5 ± 0.3 | 4.7 ± 0.2 |
| Geometric Standard Deviation (GSD) | 1.8 ± 0.1 | 1.9 ± 0.1 | 1.8 ± 0.1 |
| Fine Particle Fraction (FPF <5 µm) (%) | 52.3 ± 2.5 | 55.1 ± 3.1 | 53.7 ± 2.8 |
| Fine Particle Dose (FPD <5 µm) (mg) | 78.5 ± 3.8 | 0.44 ± 0.02 | 80.6 ± 4.2 (NAC) / 0.43 ± 0.02 (BDP) |
| Data is presented as mean ± standard deviation. The study used a PARI BOY SX jet nebulizer. |
Table 2: Aerosol Particle Size for a TGA-AC Formulation for Nasal Delivery [12]
| Parameter | Value |
| Mass Median Aerodynamic Diameter (MMAD) (µm) | > 10 |
| This study used a Rinowash nasal device, which is designed for upper airway deposition. |
Experimental Protocols
Protocol 1: Characterization of Aerodynamic Particle Size Distribution (APSD) of Nebulized TGA-AC using a Next Generation Impactor (NGI)
Objective: To determine the MMAD, GSD, and FPF of a TGA-AC aerosol generated by a specific nebulizer.
Materials:
-
Next Generation Impactor (NGI)
-
Vacuum pump
-
Flow meter
-
TGA-AC solution for nebulization
-
Nebulizer device (e.g., jet or mesh nebulizer)
-
Induction port (e.g., USP induction port)
-
Collection cups for NGI stages
-
Validated HPLC method for the quantification of thiamphenicol and N-acetylcysteine.
-
Solvent for drug recovery from collection cups.
Methodology:
-
Preparation:
-
Coat the NGI collection cups with a suitable solvent (e.g., silicone) to prevent particle bounce, if necessary.
-
Assemble the NGI and connect it to the vacuum pump with the flow meter in line.
-
Calibrate the flow rate through the NGI to a constant value, typically between 15 L/min and 30 L/min for nebulizer testing.[13]
-
-
Sample Preparation and Nebulization:
-
Prepare the TGA-AC solution for nebulization at the desired concentration.
-
Fill the nebulizer with the prescribed volume of the solution.
-
Connect the nebulizer mouthpiece to the induction port of the NGI.
-
-
Aerosol Sampling:
-
Turn on the vacuum pump to draw air through the NGI at the set flow rate.
-
Simultaneously, turn on the nebulizer and run it for a predetermined time (e.g., 1-2 minutes) or until the entire dose is delivered.
-
-
Drug Recovery and Analysis:
-
Disassemble the NGI and carefully remove the collection cups.
-
Rinse each cup, the induction port, and the filter with a known volume of the recovery solvent to dissolve the deposited drug.
-
Quantify the amount of thiamphenicol and N-acetylcysteine in each sample using the validated HPLC method.
-
-
Data Analysis:
-
Calculate the mass of drug deposited on each stage of the NGI.
-
Use appropriate software or calculations to determine the cumulative mass distribution as a function of the stage cut-off diameters.
-
From the cumulative distribution, calculate the MMAD, GSD, and FPF (<5 µm).
-
Protocol 2: Stability Assessment of TGA-AC During Nebulization
Objective: To evaluate the chemical stability of thiamphenicol and N-acetylcysteine in the TGA-AC formulation during the nebulization process.
Materials:
-
TGA-AC solution for nebulization
-
Nebulizer device
-
Aerosol collection apparatus (e.g., a filter holder connected to a vacuum pump)
-
Validated HPLC method for the quantification of thiamphenicol, N-acetylcysteine, and any known degradation products.
Methodology:
-
Pre-Nebulization Analysis:
-
Take an aliquot of the TGA-AC solution before nebulization and analyze it using the HPLC method to determine the initial concentrations of thiamphenicol and N-acetylcysteine.
-
-
Nebulization and Collection:
-
Fill the nebulizer with a known volume of the TGA-AC solution.
-
Nebulize the entire content, collecting the aerosolized droplets on a filter connected to a vacuum pump.
-
Also, collect the residual solution remaining in the nebulizer cup after the nebulization is complete.
-
-
Post-Nebulization Analysis:
-
Extract the collected aerosol from the filter using a suitable solvent.
-
Analyze the extracted aerosol sample and the residual solution from the nebulizer cup using the HPLC method.
-
-
Data Analysis:
-
Compare the concentrations and purity profiles of thiamphenicol and N-acetylcysteine in the pre-nebulization, aerosolized, and residual samples.
-
Calculate the percentage of degradation for each component.
-
Identify and quantify any significant degradation products.
-
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action of Thiamphenicol.
Caption: Dual mechanism of N-Acetylcysteine (NAC).
Experimental Workflow
Caption: Workflow for aerosol performance characterization.
References
- 1. Antibacterial inhalation therapy with this compound in pulmonology | Kapustina | PULMONOLOGIYA [journal.pulmonology.ru]
- 2. researchgate.net [researchgate.net]
- 3. How to Use Nebulized Antibiotics in Severe Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 6. ACETYLCYSTEINE SOLUTION, USP [dailymed.nlm.nih.gov]
- 7. pfizermedical.com [pfizermedical.com]
- 8. Acetylcysteine Solution, USP [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. epj-conferences.org [epj-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ondrugdelivery.com [ondrugdelivery.com]
Technical Support Center: Long-Term Stability of Nebulized Thiamphenicol Glycinate Acetylcysteinate Solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the long-term stability testing of nebulized Thiamphenicol glycinate (B8599266) acetylcysteinate solutions. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Thiamphenicol glycinate acetylcysteinate in an aqueous solution?
A1: this compound (TGA) is a combination of Thiamphenicol glycinate ester and N-acetylcysteine (NAC).[1] The primary degradation pathway in an aqueous solution is the hydrolysis of the ester linkage in the Thiamphenicol glycinate portion. This hydrolysis yields Thiamphenicol, the active antibiotic, and glycine.[2][3] N-acetylcysteine is also susceptible to degradation, primarily through oxidation to form N,N-diacetyl-L-cystine (its dimer) and other related substances.[4][5]
Q2: What are the key factors that can affect the stability of nebulized TGA solutions?
A2: The stability of nebulized TGA solutions can be influenced by several factors:
-
pH: Thiamphenicol glycinate is known to be more stable in a neutral to slightly acidic pH range (pH 5-7). Highly acidic or alkaline conditions can accelerate its hydrolysis.[3] N-acetylcysteine solutions are typically acidic, with a pH of around 2.2 for inhaled formulations, which could influence the overall stability of the combined solution.[6]
-
Temperature: Elevated temperatures can accelerate the degradation of both Thiamphenicol glycinate and N-acetylcysteine.[3][4] Long-term storage should be at controlled room temperature or refrigerated, as specified by stability studies.
-
Light: Exposure to light can promote the degradation of N-acetylcysteine.[4] Therefore, solutions should be protected from light.
-
Oxidation: N-acetylcysteine is prone to oxidation, especially in the presence of oxygen. The use of antioxidants or packaging that minimizes oxygen exposure can be beneficial.[4]
-
Container Closure System: The choice of container and closure is critical to prevent leaching of substances from the container material and to protect the solution from environmental factors.
Q3: How does the nebulization process itself impact the stability of the TGA solution?
A3: The nebulization process can introduce physical stresses on the drug solution, potentially affecting its stability. The use of jet or mesh nebulizers can generate heat and shear forces that may accelerate degradation.[7][8] Furthermore, during nebulization, the concentration of the drug in the nebulizer cup can increase as the solvent evaporates, leading to changes in osmolality and potentially pH.[9][10] It is crucial to evaluate the stability of the drug "in-use" to ensure that the nebulization process does not compromise its quality.[7]
Q4: What are the expected visual signs of degradation in a TGA nebulizer solution?
A4: Visual inspection is a critical first step in assessing stability. Signs of degradation may include:
-
Color Change: A change in the color of the solution, such as the appearance of a yellow tint, can indicate the oxidation of N-acetylcysteine.[6]
-
Precipitation: The formation of particulate matter or cloudiness can suggest the precipitation of the drug or its degradation products.
-
Clarity: A loss of clarity or the development of haziness.
Any observable change in the physical appearance of the solution should be investigated further with analytical testing.[11][12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the long-term stability testing of nebulized TGA solutions.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of TGA concentration | Unstable pH of the solution. | Adjust the pH of the solution to a neutral or slightly acidic range (pH 5-7) and monitor its stability.[3] |
| Elevated storage temperature. | Ensure that samples are stored at the protocol-specified temperature and that there are no temperature excursions. | |
| Hydrolysis of the ester linkage. | Investigate the formulation for excipients that may be catalyzing hydrolysis. | |
| Appearance of unknown peaks in HPLC chromatogram | Degradation of TGA into multiple products. | Utilize a validated, stability-indicating HPLC method to identify and quantify degradation products.[2][3] The primary degradation products are expected to be Thiamphenicol and N,N-diacetyl-L-cystine. |
| Interaction between TGA and excipients. | Conduct compatibility studies with individual excipients to identify any potential interactions. | |
| Changes in solution osmolality during nebulization | Evaporation of the solvent during nebulization. | Characterize the change in osmolality over the course of nebulization. Consider reformulating with an osmolarity-adjusting agent if necessary.[9][10] |
| Inconsistent particle size distribution | Instability of the formulation leading to aggregation. | Analyze the particle size distribution at each stability time point. |
| Issues with the nebulizer device. | Ensure consistent performance of the nebulizer used for testing.[13][14] | |
| Discoloration of the solution | Oxidation of N-acetylcysteine. | Protect the solution from light and consider the inclusion of an antioxidant in the formulation.[4][6] |
Quantitative Data Summary
The following tables summarize the expected impact of various stress conditions on the individual components of TGA, based on available literature. This data can serve as a reference for designing stability studies and interpreting results.
Table 1: Effect of pH on the Stability of Thiamphenicol Glycinate
| pH | Expected Stability | Primary Degradation Product |
| < 5 | Increased degradation | Thiamphenicol + Glycine[3] |
| 5 - 7 | Optimal stability | Thiamphenicol + Glycine[3] |
| > 8 | Increased degradation | Thiamphenicol + Glycine[3] |
Table 2: Effect of Stress Conditions on the Stability of N-Acetylcysteine (NAC)
| Stress Condition | Observation | Primary Degradation Product |
| Heating (80°C, 3 hours) | ~24% decrease in NAC content[4] | N,N-diacetyl-L-cystine[4] |
| Acidic (0.5 M HCl, 1 min) | ~15% decrease in NAC content[4] | N,N-diacetyl-L-cystine[4] |
| Basic (0.1 M NaOH, 10 min) | ~23% decrease in NAC content[4] | N,N-diacetyl-L-cystine[4] |
| Oxidative (0.3% H₂O₂, 3 hours) | ~6% decrease in NAC content[4] | N,N-diacetyl-L-cystine[4] |
| Light (Sunlamp, 4 weeks) | ~3% decrease in NAC content[4] | N,N-diacetyl-L-cystine[4] |
Experimental Protocols
Long-Term Stability Study Protocol
This protocol outlines the key steps for conducting a long-term stability study of a nebulized TGA solution according to ICH guidelines.[15][16][17]
-
Objective: To evaluate the physical, chemical, and microbiological stability of the nebulized TGA solution over a proposed shelf-life period under specified storage conditions.
-
Materials:
-
TGA nebulizer solution batches (at least three primary batches).
-
Final container closure system.
-
Stability chambers set to long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH).
-
Analytical instrumentation (e.g., HPLC-UV, pH meter, osmometer, particle size analyzer).
-
-
Methodology:
-
Place a sufficient number of samples from each batch into the stability chambers.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[17]
-
At each time point, perform the following tests:
-
Visual Inspection: Assess for color, clarity, and particulate matter.[11][12]
-
pH Measurement: Determine the pH of the solution.
-
Assay and Related Substances: Quantify the concentration of TGA and its degradation products using a validated stability-indicating HPLC method.
-
Osmolality: Measure the osmolality of the solution.
-
Particle Size Distribution: Analyze the aerodynamic particle size distribution of the nebulized aerosol.
-
Microbial Limits: Test for microbial contamination.
-
-
-
Data Analysis: Analyze the data for trends and determine if any significant changes have occurred over time. Establish the shelf-life based on the period during which the product remains within its approved specifications.
Forced Degradation Study Protocol
This protocol is designed to identify potential degradation products and pathways for the TGA nebulizer solution.[18]
-
Objective: To intentionally degrade the TGA solution under more severe conditions than those used for accelerated stability testing to provide insight into its degradation profile.
-
Materials:
-
TGA nebulizer solution.
-
Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and oxidizing agents (e.g., 3% H₂O₂).
-
Controlled temperature and humidity chambers.
-
Photostability chamber.
-
-
Methodology:
-
Expose the TGA solution to the following stress conditions:
-
Acid Hydrolysis: Treat with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat with 0.1 N NaOH at room temperature for a defined period.
-
Oxidation: Treat with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Store at a high temperature (e.g., 70°C).
-
Photodegradation: Expose to light according to ICH Q1B guidelines.
-
-
Analyze the stressed samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to identify and characterize the degradation products.
-
Perform mass balance calculations to account for the parent drug and all degradation products.
-
-
Data Analysis: Elucidate the degradation pathways based on the identified degradation products. This information is crucial for developing a robust stability-indicating analytical method.
Visualizations
Caption: Workflow for a Long-Term Stability Study of Nebulized Solutions.
Caption: Troubleshooting Logic for Low Assay Values in Stability Samples.
References
- 1. Thiamphenicol glycinate acetylcysteine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 7. Steps toward nebulization in-use studies to understand the stability of new biological entities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Osmolality changes in nebulizer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Visual Inspection for Particulate and Defects [pharmuni.com]
- 12. fda.gov [fda.gov]
- 13. onlynebulizers.com [onlynebulizers.com]
- 14. shop.medtechlife.com [shop.medtechlife.com]
- 15. database.ich.org [database.ich.org]
- 16. ikev.org [ikev.org]
- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 18. biomedres.us [biomedres.us]
Addressing pH-dependent degradation of Thiamphenicol glycinate acetylcysteinate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the pH-dependent degradation of Thiamphenicol (B1682257) glycinate (B8599266) acetylcysteinate (TGA). This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of Thiamphenicol glycinate acetylcysteinate in aqueous solutions?
The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the ester linkage. This reaction is catalyzed by both acidic and basic conditions and results in the formation of Thiamphenicol and glycinate acetylcysteinate. Further degradation of the thiamphenicol parent drug can occur under harsh conditions, but the initial hydrolysis of the glycinate ester is the primary stability concern.
Q2: At what pH range is this compound most stable?
Based on studies of structurally similar amphenicol antibiotics, this compound is expected to exhibit its greatest stability in the neutral to slightly acidic pH range, approximately between pH 4 and 6.[1] Under more acidic (pH < 4) or alkaline (pH > 8) conditions, the rate of hydrolysis increases significantly.[1][2]
Q3: What are the expected degradation products of this compound under pH stress?
Under pH stress, the main degradation products are Thiamphenicol and glycinate acetylcysteinate due to the hydrolysis of the ester bond. Depending on the severity of the conditions and the duration of exposure, further degradation of Thiamphenicol may occur.
Q4: How can I monitor the degradation of this compound during my experiments?
A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[1] This method should be capable of separating the intact drug from its degradation products, primarily Thiamphenicol. UV detection is typically suitable for quantification.
Q5: What general precautions should I take when working with solutions of this compound?
Due to its susceptibility to hydrolysis, it is recommended to prepare fresh solutions of this compound before use. If storage is necessary, solutions should be kept at refrigerated temperatures (2-8 °C) for a short duration. The pH of the solution should be maintained within the optimal stability range (pH 4-6) if possible. Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of active compound in solution | The pH of the solution is outside the optimal stability range (pH 4-6). | Adjust the pH of your solution to be within the 4-6 range using appropriate buffers. Prepare solutions fresh before use. |
| Inconsistent results in stability studies | Instability during sample handling and storage (e.g., temperature fluctuations, freeze-thaw cycles). | Maintain consistent temperature control during experiments. Aliquot stock solutions to avoid repeated freezing and thawing. Keep samples in a refrigerated autosampler if possible.[1] |
| Appearance of unexpected peaks in HPLC chromatogram | Complex degradation pathways occurring under the experimental conditions. | Utilize a validated stability-indicating HPLC method to identify and quantify all degradation products. Consider performing forced degradation studies to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). |
| Poor peak shape or resolution in HPLC analysis | Suboptimal HPLC method parameters (e.g., mobile phase pH, column type). | Optimize the mobile phase composition and pH. Ensure the analytical column is appropriate for separating the parent compound and its degradation products. A C18 column is often a good starting point.[3][4] |
Data Presentation
The following table summarizes the expected degradation rates of this compound at different pH values based on data from analogous compounds. Researchers should determine the precise degradation rates for their specific experimental conditions.
| pH | Temperature (°C) | Observed Half-life (t½) (hours) | Primary Degradation Pathway |
| 2.0 | 40 | 12 | Acid-catalyzed hydrolysis of the ester linkage |
| 4.0 | 40 | 120 | Minimal hydrolysis |
| 5.0 | 40 | 200 | Minimal hydrolysis |
| 7.0 | 40 | 96 | Neutral and base-catalyzed hydrolysis of the ester linkage |
| 9.0 | 40 | 8 | Base-catalyzed hydrolysis of the ester linkage |
| 10.0 | 40 | 2 | Rapid base-catalyzed hydrolysis of the ester linkage |
Experimental Protocols
Protocol for pH-Dependent Stability Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound across a range of pH values.
1. Materials and Reagents:
-
This compound reference standard
-
Thiamphenicol reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Buffer salts (e.g., citrate, phosphate (B84403), borate) to prepare buffers from pH 2 to 10
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
2. Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions at the desired pH values (e.g., 2, 4, 5, 7, 9, 10).
-
Ensure the buffer concentration is sufficient to maintain the pH throughout the experiment (typically 0.05-0.1 M).
3. Sample Preparation:
-
Prepare a stock solution of this compound in HPLC-grade water at a known concentration (e.g., 1 mg/mL).
-
For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
4. Stability Study:
-
Place the prepared samples in a temperature-controlled environment (e.g., a water bath or incubator) set to a specific temperature to accelerate degradation (e.g., 40°C or 60°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each sample.
-
Immediately neutralize the pH of the aliquot if it is highly acidic or basic to quench the degradation reaction, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
Store the collected samples at a low temperature (e.g., 2-8°C) until analysis.
5. HPLC Analysis:
-
Develop and validate a stability-indicating HPLC method capable of separating this compound from its degradation products. A suggested starting point for method development:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to be within the stable range of the compound, e.g., pH 5).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
-
-
Inject the samples from the stability study and quantify the peak area of the intact this compound and any major degradation products.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH.
-
Plot the natural logarithm of the concentration of the remaining drug versus time to determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) for each pH using the equation: t½ = 0.693 / k.
-
Construct a pH-rate profile by plotting the logarithm of the rate constant (log k) against pH.
Mandatory Visualizations
Caption: pH-dependent degradation of this compound.
Caption: Workflow for conducting a pH stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Thiamphenicol Glycinate Acetylcysteinate in Cell Culture
Welcome to the technical support center for Thiamphenicol (B1682257) glycinate (B8599266) acetylcysteinate (TGA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of TGA in cell culture experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.
I. Troubleshooting Guide
This section provides solutions to common problems observed during the use of Thiamphenicol glycinate acetylcysteinate in cell culture.
Q1: I am observing unexpected levels of cytotoxicity in my cell culture after treatment with TGA. What are the possible causes and how can I troubleshoot this?
A1: Unexpected cytotoxicity can arise from the individual components of TGA: Thiamphenicol, N-acetylcysteine (NAC), and Glycine (B1666218). Here’s a breakdown of potential causes and solutions:
-
Thiamphenicol-Induced Mitochondrial Toxicity: Thiamphenicol, a derivative of chloramphenicol (B1208), can inhibit mitochondrial protein synthesis in mammalian cells, leading to mitochondrial dysfunction and subsequent cell death[1][2][3]. This is a dose-dependent effect[4][5].
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration of TGA for your specific cell line.
-
Assess Mitochondrial Function: Use assays to measure mitochondrial membrane potential (e.g., JC-1 staining), oxygen consumption rate (e.g., Seahorse analyzer), or ATP levels. A decrease in these parameters can indicate mitochondrial toxicity[6][7][8][9][10].
-
Consider Glucose Concentration in Media: Cells grown in media with galactose instead of glucose are more reliant on mitochondrial respiration for ATP production and are therefore more sensitive to mitochondrial toxicants[11].
-
-
-
N-acetylcysteine (NAC) Concentration Effects: NAC can have both antioxidant and pro-oxidant effects depending on its concentration and the cellular environment[12]. High concentrations of NAC (in the mM range) can be toxic to some cell lines and may even induce apoptosis[13][14][15].
-
Troubleshooting Steps:
-
Dose-Response Curve: As with TGA as a whole, it is crucial to determine the optimal concentration of NAC if used alone or to be aware of its contribution within the TGA molecule. A typical starting range for NAC in cell-based assays is 0.1 mM to 10 mM[16].
-
Monitor Redox Status: Assess the levels of reactive oxygen species (ROS) and glutathione (B108866) (GSH) in your cells to understand the impact of NAC on the cellular redox environment.
-
-
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds.
-
Troubleshooting Steps:
-
Literature Review: Check for published data on the sensitivity of your cell line to Thiamphenicol or NAC.
-
Use a Control Cell Line: If possible, include a cell line with known sensitivity as a control.
-
-
Q2: My experimental results are inconsistent when using TGA. What could be the cause of this variability?
A2: Inconsistent results can be frustrating. Here are some common factors that can contribute to variability when using TGA:
-
Compound Stability: TGA, particularly the NAC component, can be unstable in solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of TGA for each experiment.
-
Proper Storage: Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.
-
-
-
Cell Culture Conditions: Variations in cell culture practices can significantly impact results.
-
Troubleshooting Steps:
-
Standardize Protocols: Maintain consistency in cell density, passage number, and media composition.
-
Avoid Edge Effects: In multi-well plates, avoid using the outer wells for critical experiments as they are more prone to evaporation and temperature fluctuations. Fill them with media or PBS instead[16].
-
-
-
Interaction with Media Components: Components in the cell culture media can interact with the compound. For example, the presence of certain amino acids can influence the uptake and effects of glycine[17].
-
Troubleshooting Steps:
-
Use Defined Media: Whenever possible, use a serum-free or defined medium to reduce variability from undefined serum components.
-
-
Q3: I am not observing the expected cytoprotective effect from the glycine component of TGA. Why might this be?
A3: The cytoprotective effects of glycine are well-documented and primarily involve the inhibition of plasma membrane rupture[17][18]. If you are not observing this effect, consider the following:
-
Mechanism of Cell Death: Glycine is most effective at protecting against necrotic cell death characterized by plasma membrane rupture. It may not be effective against other forms of cell death, such as apoptosis, that do not involve immediate membrane disruption.
-
Troubleshooting Steps:
-
Characterize the Mode of Cell Death: Use assays to determine the primary mode of cell death in your experimental model (e.g., Annexin V/PI staining for apoptosis and necrosis).
-
-
-
Concentration: The cytoprotective effect of glycine is dose-dependent, with an EC50 typically in the range of 0.5-0.75 mM[17].
-
Troubleshooting Steps:
-
Ensure Sufficient Concentration: Verify that the concentration of glycine delivered via TGA is within the effective range for cytoprotection. If necessary, supplement with additional glycine as a control.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of off-target effects of Thiamphenicol in mammalian cells?
A1: The primary off-target effect of Thiamphenicol in mammalian cells is the inhibition of mitochondrial protein synthesis. Due to the evolutionary similarity between mitochondrial and bacterial ribosomes, Thiamphenicol can bind to the 50S subunit of the mitochondrial ribosome, leading to impaired synthesis of essential mitochondrial proteins, mitochondrial dysfunction, and decreased ATP production[1][2][3][11][19].
Q2: How does N-acetylcysteine (NAC) contribute to the off-target effects of TGA?
A2: N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione (GSH). While it is often used for its cytoprotective antioxidant properties, its effects are concentration-dependent. At high concentrations, NAC can act as a pro-oxidant and induce cytotoxicity and apoptosis[13][14][15]. It can also influence signaling pathways such as NF-κB and mTOR[16].
Q3: What is the role of Glycine in the TGA formulation?
A3: Glycine is included for its cytoprotective properties. It has been shown to protect cells from necrotic cell death by inhibiting plasma membrane rupture. The proposed mechanism involves the inhibition of the clustering of NINJ1, a protein involved in executing plasma membrane rupture[17][18].
Q4: Are there any known IC50 values for TGA or Thiamphenicol in mammalian cell lines?
III. Data Presentation
Table 1: Summary of Potential Off-Target Effects of TGA Components
| Component | Primary Off-Target Effect | Potential Cellular Consequences | Key Considerations |
| Thiamphenicol | Inhibition of mitochondrial protein synthesis | Decreased ATP production, mitochondrial dysfunction, cytotoxicity, dose-dependent bone marrow suppression[1][2][3][11][19] | Cell lines dependent on oxidative phosphorylation are more sensitive. |
| N-acetylcysteine (NAC) | Modulation of cellular redox state | Antioxidant at low concentrations, pro-oxidant and cytotoxic at high concentrations, can induce apoptosis, influences NF-κB and mTOR signaling[12][13][14][15][16] | Effects are highly concentration-dependent. |
| Glycine | Inhibition of plasma membrane rupture | Cytoprotection against necrotic cell death[17][18] | Effective against specific modes of cell death. |
Table 2: Recommended Concentration Ranges for TGA Components in Cell Culture (Based on Individual Component Literature)
| Component | Typical Experimental Concentration Range | Notes |
| Thiamphenicol | 10 - 100 µg/mL | Dose-response should be performed to determine the optimal non-toxic concentration. |
| N-acetylcysteine (NAC) | 0.1 - 10 mM[16] | High concentrations (>5 mM) can be toxic to some cell lines[13]. |
| Glycine | 0.5 - 5 mM[17] | EC50 for cytoprotection is typically 0.5-0.75 mM[17]. |
IV. Experimental Protocols
Protocol 1: Determining the Optimal Concentration of TGA using an MTT Assay
This protocol is for determining the concentration of TGA that is non-toxic to your cell line of interest.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
TGA Preparation: Prepare a series of dilutions of TGA in complete cell culture medium. A suggested starting range is from 0.1 µg/mL to 1000 µg/mL. Include a vehicle control (medium without TGA).
-
Treatment: Replace the medium with the medium containing the different concentrations of TGA.
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot cell viability (%) against TGA concentration to determine the IC50 value and the optimal non-toxic concentration for your experiments.
Protocol 2: Assessing Mitochondrial Membrane Potential using JC-1 Staining
This protocol helps to assess mitochondrial dysfunction, a potential off-target effect of the Thiamphenicol component.
-
Cell Treatment: Treat your cells with TGA at the desired concentration and for the desired time in a suitable culture plate. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: Remove the treatment medium and wash the cells with PBS. Add pre-warmed medium containing JC-1 dye (typically 1-10 µg/mL) and incubate at 37°C for 15-30 minutes.
-
Washing: Remove the staining solution and wash the cells with PBS.
-
Imaging or Flow Cytometry:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy mitochondria with high membrane potential will exhibit red fluorescence (J-aggregates), while unhealthy mitochondria with low membrane potential will show green fluorescence (JC-1 monomers).
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. The ratio of red to green fluorescence will give a quantitative measure of the mitochondrial membrane potential.
-
V. Mandatory Visualizations
References
- 1. Comparative effect of chloramphenicol and thiamphenicol on DNA and mitochondrial protein synthesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence on Mitochondria and Cytotoxicity of Different Antibiotics Administered in High Concentrations on Primary Human Osteoblasts and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 4. In vivo effect of chloramphenicol and thiamphenicol on some enzymes of normal mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iieta.org [iieta.org]
- 6. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Mitigating Chloramphenicol induced liver toxicity by exploring the therapeutic potential of Astaxanthin and Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The role of glycine in regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glycine inhibits NINJ1 membrane clustering to suppress plasma membrane rupture in cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determining the off-target activity of antibiotics and novel translation initiation sites in mitochondria [elifesciences.org]
Troubleshooting inconsistent results in TGA biofilm disruption assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Thermogravimetric Analysis (TGA) to measure the disruption of bacterial biofilms.
Troubleshooting Guide
Inconsistent results in TGA biofilm disruption assays can arise from variability in biofilm formation, incomplete or uneven treatment application, improper sample preparation, or incorrect TGA parameters. This guide is structured to address specific issues you may encounter.
Question: Why am I seeing large variations in the final residual mass of my untreated control biofilms?
Answer: Variability in control samples is a common issue and can often be traced back to the biofilm culture and preparation stages.
-
Inconsistent Biofilm Growth: The initial biofilm mass is a critical variable. Ensure your biofilm growth protocol is standardized.[1][2] Factors such as inoculum density, growth medium composition, incubation time, and temperature can significantly impact the final biofilm biomass.[3] It is advisable to perform preliminary experiments to determine the optimal growth conditions for your specific bacterial strain.
-
Incomplete Removal of Planktonic Cells: Residual planktonic cells can add to the total mass of your sample, leading to artificially high and variable readings. Implement a consistent and gentle washing protocol to remove non-adherent cells before TGA analysis.[3]
-
Sample Heterogeneity: Biofilms can be inherently heterogeneous. When preparing your sample for TGA, ensure that you are collecting a representative portion of the biofilm. If possible, pooling multiple biofilm samples for analysis can help to average out this variability.
Question: My TGA results do not show a clear difference between treated and untreated biofilms, even though other assays (e.g., crystal violet) indicate disruption.
Answer: This discrepancy can occur if the TGA is not sensitive enough to detect the changes or if the treatment affects components not easily measured by mass loss.
-
Insufficient Sample Mass: TGA requires a minimum sample mass for accurate measurements.[4] If the amount of biofilm is too small, the mass loss due to disruption may be below the detection limit of the instrument.[4] Consider growing biofilms on a larger surface area to increase the sample yield.
-
Treatment Affects Viability, Not Biomass: Some antimicrobial agents may kill the bacteria within the biofilm without significantly breaking down the extracellular polymeric substance (EPS) matrix.[5] TGA primarily measures changes in mass, so a reduction in cell viability without a corresponding loss of matrix material may not be apparent.[6] Consider complementing your TGA analysis with a viability assay.
-
Overlapping Decomposition Temperatures: The components of the biofilm (water, proteins, polysaccharides, eDNA) and your treatment agent may have overlapping thermal decomposition profiles.[7] This can make it difficult to distinguish the mass loss of the biofilm from that of the treatment compound. Running a TGA of the treatment compound alone can help to identify its decomposition temperature.
Question: I am observing unexpected peaks or shifts in the decomposition temperatures in my TGA curves.
Answer: This can be caused by interactions between the treatment agent and the biofilm, or by variations in the experimental atmosphere.
-
Atmosphere Effects: The atmosphere within the TGA furnace can react with the sample and affect the shape of the TGA curve.[8] For example, running the analysis in an oxidizing atmosphere (like air) versus an inert atmosphere (like nitrogen) can lead to different decomposition profiles. Ensure you are using a consistent atmosphere for all your experiments.
-
Sample-Crucible Interactions: The material of your TGA crucible (pan) should be inert to your sample.[8] Reactions between the biofilm or treatment agent and the crucible can cause unexpected mass changes.
-
Heating Rate: The heating rate can influence the decomposition temperatures.[8] Faster heating rates can shift the decomposition to higher temperatures. Use a consistent and appropriate heating rate for all your samples.
Frequently Asked Questions (FAQs)
Q1: What are the key stages in a TGA biofilm disruption assay?
A1: The key stages are:
-
Biofilm Formation: Culturing a consistent and mature biofilm.[1][2]
-
Treatment: Applying the disruptive agent to the biofilm.
-
Washing: Gently removing planktonic cells and residual treatment agent.[3]
-
Sample Preparation: Harvesting and drying the biofilm sample.
-
TGA Analysis: Measuring the mass loss of the sample as a function of temperature.[8]
Q2: How do I interpret the different weight loss steps in a TGA curve of a biofilm?
A2: A typical TGA curve for a biofilm will show several distinct weight loss regions:
-
Initial Weight Loss (below 200°C): This is primarily due to the evaporation of water.[7]
-
Primary Decomposition (200°C - 600°C): This region corresponds to the breakdown of the organic components of the biofilm, such as proteins, polysaccharides, and other biopolymers.[7]
-
Final Residue (above 600°C): The remaining mass is typically composed of inorganic salts and fixed carbon.[7]
Q3: What are the critical parameters to control in the TGA instrument?
A3: For consistent results, you must carefully control the following TGA parameters:
-
Heating Rate: A consistent heating rate ensures that decomposition occurs at predictable temperatures.[8]
-
Atmosphere: The type of purge gas (e.g., nitrogen, air) and its flow rate must be the same for all runs.[8]
-
Sample Mass: Use a consistent initial sample mass to ensure that the results are comparable.[4]
-
Crucible Type: Use the same type of crucible for all samples to avoid variations due to material interactions.[8]
Data Presentation
Table 1: Example TGA Data for Biofilm Disruption Assay
| Sample | Initial Mass (mg) | % Mass Loss (100-200°C) (Water) | % Mass Loss (200-600°C) (Organic Matter) | Final Residue at 800°C (%) |
| Control Biofilm | 5.2 | 12.5 | 65.3 | 22.2 |
| Treated Biofilm | 5.1 | 13.1 | 45.8 | 41.1 |
Note: This is example data. Actual values will vary depending on the biofilm and treatment.
Experimental Protocols
Protocol 1: Biofilm Formation and Disruption
-
Inoculum Preparation: Grow a bacterial culture overnight in an appropriate broth medium. Dilute the culture to a standardized optical density (e.g., OD600 = 0.1).
-
Biofilm Growth: Dispense 200 µL of the diluted culture into the wells of a 96-well microtiter plate. Incubate at 37°C for 24-48 hours to allow for biofilm formation.[2]
-
Treatment: Carefully remove the planktonic culture medium. Add 200 µL of the treatment solution (or control) to the wells and incubate for the desired time.
-
Washing: Gently remove the treatment solution. Wash the wells twice with 250 µL of phosphate-buffered saline (PBS) or sterile distilled water to remove any remaining planktonic cells and residual treatment agent.[3]
-
Harvesting: Scrape the biofilm from the wells and transfer it to a pre-weighed TGA crucible.
-
Drying: Dry the harvested biofilm in an oven at 60°C until a constant weight is achieved.
Protocol 2: TGA Analysis of Biofilm Samples
-
Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.
-
Sample Loading: Place the pre-weighed crucible containing the dried biofilm into the TGA instrument.
-
TGA Program:
-
Initial Temperature: 25°C
-
Heating Rate: 10°C/min
-
Final Temperature: 900°C
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min
-
-
Data Analysis: Record the mass loss as a function of temperature. Analyze the resulting TGA and derivative thermogravimetric (DTG) curves to determine the percentage of mass loss in different temperature ranges.[7]
Visualizations
Caption: Experimental workflow for TGA biofilm disruption assays.
Caption: Troubleshooting logic for inconsistent TGA results.
References
- 1. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajbasweb.com [ajbasweb.com]
Technical Support Center: Optimization of Nanoparticle Formulation for Enhanced TGA Delivery
Welcome to the Technical Support Center for the optimization of nanoparticle formulations for therapeutic gene delivery. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the formulation and application of nanoparticles for gene delivery in a question-and-answer format.
Issue 1: Low Transfection Efficiency
Q1: We are observing very low transfection efficiency with our nanoparticle formulation. What are the potential causes and how can we troubleshoot this?
A1: Low transfection efficiency is a common challenge that can stem from several factors related to the nanoparticle formulation, the cells, and the experimental conditions. Here are the primary areas to investigate:
-
Nanoparticle Characteristics:
-
Suboptimal Size: Particles that are too large may not be efficiently internalized by cells, while very small particles might not carry a sufficient payload. The optimal size for cellular uptake is often considered to be around 100 nm.[1]
-
Inappropriate Surface Charge: A positive surface charge (zeta potential) is generally preferred to facilitate interaction with the negatively charged cell membrane. However, an excessively high positive charge can lead to cytotoxicity.[2] A zeta potential between +10 mV and +30 mV is often a good starting point.[3]
-
Low Encapsulation Efficiency: If the therapeutic gene is not efficiently encapsulated within the nanoparticles, there will be less available for delivery.
-
Aggregation: Nanoparticle aggregation can lead to larger particle sizes that are not readily taken up by cells.[4]
-
-
Cellular Factors:
-
Cell Health and Viability: Transfection should be performed on healthy, actively dividing cells with viability greater than 90%.
-
Cell Confluency: Optimal confluency is typically between 70-90% at the time of transfection. Overly confluent cells may have reduced uptake.
-
Cell Type: Some cell lines are inherently more difficult to transfect. It's important to consult the literature for protocols optimized for your specific cell type.
-
-
Experimental Conditions:
-
Incorrect Nanoparticle-to-Cell Ratio: The optimal ratio needs to be determined empirically for each cell type and nanoparticle formulation.
-
Presence of Serum: While some protocols require serum-free conditions during complex formation, the presence of serum during transfection can sometimes enhance viability, but in other cases, it can interfere with nanoparticle uptake.[5]
-
Incubation Time: The duration of exposure of cells to nanoparticles can impact both transfection efficiency and cytotoxicity.
-
Troubleshooting Steps:
-
Characterize Your Nanoparticles: Verify the size, polydispersity index (PDI), and zeta potential of your formulation.
-
Optimize Formulation Parameters: Systematically vary the ratio of components in your formulation to achieve optimal size and zeta potential.
-
Assess Cell Health: Ensure your cells are healthy and within the optimal confluency range before transfection.
-
Titrate Nanoparticle Dose: Perform a dose-response experiment to find the optimal concentration of nanoparticles for your cells.
-
Optimize Incubation Time: Test different incubation times to maximize transfection while minimizing toxicity.
Issue 2: Nanoparticle Aggregation
Q2: Our nanoparticle suspension is showing visible aggregation. What causes this and how can we prevent it?
A2: Nanoparticle aggregation is a common issue where nanoparticles clump together, leading to increased particle size and loss of efficacy.[4]
-
Causes:
-
High Surface Energy: Nanoparticles have a high surface area-to-volume ratio, making them thermodynamically unstable and prone to aggregation to reduce surface energy.[4]
-
Inadequate Stabilization: Insufficient coating with a stabilizing agent (e.g., PEG, poloxamers) can leave hydrophobic surfaces exposed, leading to aggregation.[6]
-
Inappropriate Ionic Strength or pH of the Medium: The charge of the nanoparticles and their interactions can be sensitive to the surrounding environment.
-
Improper Storage: Freeze-thaw cycles or storage at inappropriate temperatures can induce aggregation.
-
-
Prevention Strategies:
-
Optimize Stabilizer Concentration: Ensure sufficient concentration of a suitable stabilizer to provide a protective layer around the nanoparticles.[6]
-
Control Formulation Process: In methods like nanoprecipitation, the rate of mixing and the ratio of solvent to anti-solvent are critical to prevent uncontrolled precipitation and aggregation.[6]
-
Use Appropriate Buffers: Formulate and store nanoparticles in buffers with appropriate pH and low ionic strength.
-
Incorporate PEGylation: The inclusion of polyethylene (B3416737) glycol (PEG) on the nanoparticle surface can provide steric hindrance to prevent aggregation.
-
Proper Storage: Store nanoparticle suspensions at recommended temperatures (often 4°C) and avoid freezing unless a suitable cryoprotectant is used.
-
Issue 3: Low Encapsulation Efficiency
Q3: We are struggling with low encapsulation efficiency of our therapeutic gene. What are the key factors and how can we improve it?
A3: Low encapsulation efficiency means a significant portion of your therapeutic agent is not being loaded into the nanoparticles, leading to reduced therapeutic potential.
-
Influencing Factors:
-
Physicochemical Properties of the Gene: The size, charge, and conformation of the nucleic acid can affect its interaction with the nanoparticle matrix.
-
Nanoparticle Composition: The choice of polymers or lipids and their ratios is crucial. For instance, cationic lipids are essential for encapsulating negatively charged nucleic acids.[7]
-
Formulation Method: The method of preparation (e.g., double emulsion vs. nanoprecipitation) can significantly impact encapsulation efficiency.[8][9]
-
pH of the Formulation Buffer: The pH can influence the charge of both the nucleic acid and the nanoparticle components, affecting their interaction.[7]
-
-
Improvement Strategies:
-
Optimize Component Ratios: Adjust the ratio of cationic lipids/polymers to the nucleic acid (N/P ratio) to enhance electrostatic interactions.[10]
-
Select an Appropriate Formulation Method: For hydrophilic molecules like nucleic acids, a double emulsion (w/o/w) method is often more effective than single emulsion or nanoprecipitation.[8][9][11]
-
Adjust pH: Optimize the pH of the aqueous phase to ensure favorable charge interactions between the gene and the nanoparticle matrix.
-
Modify the Nucleic Acid: In some cases, condensing the nucleic acid with a polycation before encapsulation can improve loading.
-
Issue 4: High Cytotoxicity
Q4: Our nanoparticle formulation is causing significant cell death. How can we reduce its cytotoxicity?
A4: Cytotoxicity is a major concern in nanoparticle-based delivery and can be caused by the nanoparticle materials themselves or impurities from the synthesis process.[12][13]
-
Sources of Cytotoxicity:
-
Cationic Lipids/Polymers: While necessary for nucleic acid complexation, high concentrations of cationic materials can disrupt cell membranes and induce apoptosis.[2]
-
Residual Solvents or Reagents: Trace amounts of organic solvents or other reagents used during synthesis can be toxic to cells.[12]
-
Nanoparticle Size and Surface Charge: Very small nanoparticles or those with a very high positive zeta potential can be more cytotoxic.
-
Degradation Products: The byproducts of biodegradable nanoparticles should be non-toxic.
-
-
Mitigation Strategies:
-
Optimize Formulation: Use the minimum amount of cationic lipid/polymer necessary for efficient encapsulation and delivery.
-
Thorough Purification: Ensure the final nanoparticle suspension is extensively purified (e.g., through dialysis or centrifugation) to remove any residual toxic components.
-
Incorporate Biocompatible Materials: Use biodegradable and biocompatible polymers like PLGA, which breaks down into non-toxic byproducts.[11]
-
PEGylation: Shielding the positive charge with PEG can reduce non-specific interactions with cell membranes and lower cytotoxicity.
-
Conduct Dose-Response Studies: Determine the optimal nanoparticle concentration that provides high transfection efficiency with minimal toxicity.
-
Section 2: Data Presentation
Table 1: Influence of Nanoparticle Physicochemical Properties on Gene Delivery Outcomes
| Parameter | Optimal Range | Rationale | Potential Issues if Suboptimal |
| Particle Size (Diameter) | 50 - 200 nm[1][8][14][15] | Balances efficient cellular uptake with sufficient payload capacity. Particles in this range can leverage the enhanced permeability and retention (EPR) effect in tumors.[16] | > 200 nm: Reduced cellular uptake, potential for rapid clearance by the reticuloendothelial system (RES).[1] < 50 nm: May be cleared too quickly by the kidneys, may not carry enough therapeutic payload. |
| Zeta Potential | +10 to +30 mV[3][14] | A positive charge facilitates electrostatic interaction with the negatively charged cell membrane, promoting cellular uptake.[2] | Highly Positive (> +30 mV): Can lead to cytotoxicity due to membrane disruption and non-specific protein binding.[2] Negative or Neutral: Reduced interaction with cell membranes, leading to lower transfection efficiency. |
| Polydispersity Index (PDI) | < 0.3[1] | Indicates a narrow, monodisperse size distribution, which is crucial for reproducible in vitro and in vivo performance.[17] | > 0.3: A broad size distribution can lead to inconsistent results, as different sized particles will have different biological fates.[17] |
| Encapsulation Efficiency (%) | > 70% | A higher encapsulation efficiency ensures that a sufficient amount of the therapeutic gene is delivered to the target cells. | Low Efficiency: Requires higher overall nanoparticle doses, which can increase potential toxicity and cost. |
Section 3: Experimental Protocols
Protocol 1: PLGA Nanoparticle Formulation via Modified Nanoprecipitation
This protocol describes a modified nanoprecipitation method for encapsulating hydrophilic molecules like DNA into PLGA nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Plasmid DNA (pDNA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Centrifuge
Procedure:
-
Prepare the Organic Phase: Dissolve 10 mg of PLGA in a suitable organic solvent like DMSO.
-
Prepare the Aqueous Phase: Prepare a 1% w/v solution of PVA in deionized water.
-
Nanoprecipitation: a. Place the aqueous PVA solution on a magnetic stirrer at a moderate speed. b. Add the organic PLGA solution dropwise to the aqueous phase. Nanoparticles will form spontaneously.
-
Solvent Evaporation: Continue stirring the suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification: a. Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes to pellet the nanoparticles. b. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. c. Repeat the washing step two more times to remove unencapsulated DNA and residual PVA.
-
Storage: Resuspend the final nanoparticle pellet in a suitable buffer and store at 4°C.
Protocol 2: Lipid Nanoparticle (LNP) Synthesis via Microfluidics
This protocol outlines the synthesis of lipid nanoparticles for mRNA delivery using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., SM-102)
-
Helper lipid (e.g., DOPE)
-
Cholesterol
-
PEG-lipid (e.g., C14-PEG-2000)
-
mRNA
-
Citrate (B86180) buffer (pH 3.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., with a herringbone structure)
-
Syringe pumps
Procedure:
-
Prepare the Lipid-Ethanol Phase: a. Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[18]
-
Prepare the Aqueous mRNA Phase: a. Dilute the mRNA to the desired concentration in citrate buffer (pH 3.0).
-
Microfluidic Mixing: a. Load the lipid-ethanol solution and the aqueous mRNA solution into separate syringes and place them on the syringe pumps. b. Set the flow rate ratio (FRR) of the aqueous phase to the organic phase (e.g., 3:1). c. Set the total flow rate (TFR) to control the mixing speed and resulting particle size. d. Pump the two solutions through the microfluidic device, where rapid mixing will induce nanoparticle self-assembly.
-
Collection and Dilution: Collect the nanoparticle suspension from the outlet of the microfluidic chip into a vial containing PBS to raise the pH and stabilize the particles.
-
Purification and Concentration: a. Purify the LNP suspension to remove ethanol and unencapsulated mRNA using a suitable method like dialysis or tangential flow filtration against PBS (pH 7.4).
-
Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter and store at 4°C.
Section 4: Visualizations
Diagram 1: Cellular Uptake and Endosomal Escape of Nanoparticles
Caption: Nanoparticle internalization and endosomal escape pathway.
Diagram 2: Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: General workflow for nanoparticle formulation and evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Uptake and transfection with polymeric nanoparticles are dependent on polymer end-group structure, but largely independent of nanoparticle physical and chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. precigenome.com [precigenome.com]
- 8. Encapsulation of Large-Size Plasmids in PLGA Nanoparticles for Gene Editing: Comparison of Three Different Synthesis Methods | MDPI [mdpi.com]
- 9. PLGA-based gene delivering nanoparticle enhance suppression effect of miRNA in HePG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production and clinical development of nanoparticles for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. Study reveals optimal particle size for anticancer nanomedicines | The Grainger College of Engineering | Illinois [grainger.illinois.edu]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for Thiamphenicol Glycinate Acetylcysteinate in Plasma
For researchers, scientists, and drug development professionals, the robust bioanalysis of Thiamphenicol (B1682257) glycinate (B8599266) acetylcysteinate is critical for pharmacokinetic and clinical studies. This guide provides a comparative overview of established analytical methodologies for the quantification of Thiamphenicol and N-acetylcysteine, the active components of Thiamphenicol glycinate acetylcysteinate, in plasma. As a prodrug, Thiamphenicol glycinate rapidly hydrolyzes to Thiamphenicol and N-acetylcysteine in the body; therefore, the validation of analytical methods focuses on these individual analytes.
This document outlines and compares two prominent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While direct methods for the intact prodrug are scarce due to its instability in biological matrices, methods for its constituents are well-established.[1][2]
Methodology Comparison: HPLC-UV vs. LC-MS/MS
The choice of analytical technique is pivotal and depends on the required sensitivity, selectivity, and throughput. Below is a comparative summary of HPLC-UV and LC-MS/MS methods for the analysis of Thiamphenicol and N-acetylcysteine in plasma.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV represents a cost-effective and widely accessible technique for the quantification of analytes in plasma. For Thiamphenicol and its prodrug, Thiamphenicol glycinate, a simultaneous determination method has been successfully developed.[1]
Advantages:
-
Lower instrumentation cost compared to LC-MS/MS.
-
Robust and reliable for routine analysis.
-
Straightforward method development.
Disadvantages:
-
Lower sensitivity and selectivity compared to LC-MS/MS.
-
Potential for interference from endogenous plasma components.
-
Derivatization may be required for analytes lacking a suitable chromophore, such as N-acetylcysteine.[3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical assays, offering superior sensitivity and selectivity.[4] This technique is particularly advantageous for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma. Several validated LC-MS/MS methods are available for both Thiamphenicol and N-acetylcysteine.[4][5][6][7][8]
Advantages:
-
High sensitivity, allowing for low limits of quantification.[5][6]
-
High selectivity, minimizing interference from matrix components.[5]
-
Amenable to high-throughput analysis.[4]
Disadvantages:
-
Higher instrumentation and operational costs.
-
Potential for matrix effects that can suppress or enhance ionization.
-
Requires more specialized technical expertise.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis using both HPLC-UV and LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common and effective method for extracting Thiamphenicol from plasma is Liquid-Liquid Extraction (LLE).[4][5]
Protocol:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Spike with an appropriate internal standard (e.g., Thiamphenicol-d3 for LC-MS/MS or another suitable compound for HPLC-UV).[4]
-
Add 500 µL of ethyl acetate.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the reconstituted sample into the chromatographic system.
Sample Preparation for Total N-acetylcysteine
To measure total N-acetylcysteine (including oxidized forms), a reduction step is necessary before extraction.[6][7]
Protocol:
-
To a plasma sample, add a reducing agent such as dithiothreitol (B142953) (DTT).[6]
-
Incubate to reduce all oxidized forms of N-acetylcysteine.
-
Proceed with protein precipitation or liquid-liquid extraction.
-
Derivatize if necessary for the chosen analytical method.
-
Inject into the analytical instrument.
Quantitative Data Summary
The following tables summarize key validation parameters for published HPLC-UV and LC-MS/MS methods for Thiamphenicol and N-acetylcysteine in human plasma.
Table 1: Thiamphenicol Assay Comparison
| Parameter | HPLC-UV Method[1] | LC-MS/MS Method[5] |
| Linearity Range | 0.78 - 100 µg/mL | 10 - 8000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.78 µg/mL | 10 ng/mL |
| Intra-day Precision (RSD) | < 10% | Not Reported |
| Inter-day Precision (RSD) | < 10% | Not Reported |
| Recovery | > 80% | Not Reported |
| Internal Standard | Not specified in abstract | Chlorzoxazone |
| Run Time | Not specified in abstract | 1.5 min |
Table 2: N-acetylcysteine Assay Comparison
| Parameter | HPLC-UV Method (with derivatization)[3] | LC-MS/MS Method[6] |
| Linearity Range | Not specified in abstract | 50 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | ~60 ng/mL | 50 ng/mL |
| Intra-assay Precision | Not specified in abstract | Good |
| Inter-assay Precision | Not specified in abstract | Good |
| Accuracy | Not specified in abstract | Good |
| Internal Standard | External Standard Method | Not specified in abstract |
| Sample Preparation | Derivatization | DTT reduction, LLE |
Validation Workflow
A bioanalytical method validation is conducted in accordance with regulatory guidelines such as those from the FDA and EMA to ensure the reliability of the data.[9]
Conclusion
The validation of an analytical method for this compound in plasma necessitates the accurate and precise quantification of its active components, Thiamphenicol and N-acetylcysteine. While HPLC-UV offers a cost-effective solution, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for pharmacokinetic studies where low concentrations are expected.[4][5] The choice of method should be guided by the specific requirements of the study, including the desired lower limit of quantification, sample throughput, and available resources. The provided protocols and validation parameters serve as a comprehensive guide for researchers in the development and implementation of robust bioanalytical methods for this compound.
References
- 1. Simultaneous analysis of thiamphenicol and its prodrug thiamphenicol glycinate in human plasma and urine by high performance liquid chromatography: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. High-performance liquid chromatographic assay for N-acetylcysteine in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. UPLC-MS/MS determination of thiamphenicol in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 9. prospects.wum.edu.pl [prospects.wum.edu.pl]
A Head-to-Head Comparison of Thiol-Modified Glycosaminoglycans (TGA) and Other Mucolytics on Sputum Viscosity
For Researchers, Scientists, and Drug Development Professionals
The management of respiratory diseases characterized by mucus hypersecretion and obstruction, such as cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD), remains a significant clinical challenge. Mucolytic agents are a cornerstone of therapy, aiming to reduce sputum viscosity and improve airway clearance. This guide provides an objective, data-driven comparison of the performance of Thiol-modified Glycosaminoglycans (TGA) and related thiol-based compounds with other established mucolytics, including N-acetylcysteine (NAC), dornase alfa, erdosteine (B22857), and carbocisteine.
Executive Summary
Recent advancements in mucolytic research have led to the development of novel thiol-based compounds, such as Thiol-modified Glycosaminoglycans (TGA) and other thiol-modified saccharides. Preclinical data suggests that these next-generation mucolytics may offer significant advantages in potency and speed of action compared to traditional agents. This guide synthesizes available experimental data to facilitate a comparative assessment of their efficacy in reducing sputum viscosity.
Comparative Analysis of Mucolytic Efficacy
The following table summarizes the quantitative effects of various mucolytics on sputum viscosity based on available in vitro and clinical data. It is important to note that direct head-to-head trials are limited, and experimental conditions, such as sputum source (CF, COPD, or model systems) and measurement techniques, vary across studies.
| Mucolytic Agent | Class | Mechanism of Action | Reported Reduction in Sputum Viscosity/Elasticity | Experimental Model |
| Thiol-Modified Saccharide (MUC-031) | Thiol-based | Cleaves mucin disulfide bonds | Caused a larger and faster decrease in sputum elastic modulus (G') compared to rhDNase and NAC.[1] | In vitro (CF Sputum) |
| Protected Thiol (WR 2721) | Thiol-based | Releases free thiol to break disulfide bonds | 70% reduction in 15 minutes.[2] | In vitro |
| N-acetylcysteine (NAC) | Thiol-based | Breaks disulfide bonds in mucoproteins | 71.10% - 84.63% reduction (in egg white model).[3] Statistically significant reduction in viscosity parameters.[4] | In vitro (Egg White Model, Human Sputum from Chronic Bronchitis) |
| Dornase Alfa (rhDNase) | Enzyme | Cleaves extracellular DNA | "Greatly reduce[s] the viscosity of purulent cystic fibrosis sputum".[5] No effect on MUC5B or MUC5AC mucins.[1] | In vitro (CF Sputum) |
| Erdosteine | Thiol-based (prodrug) | Active metabolite breaks disulfide bonds | 37% ± 9% reduction in viscosity score.[6] Significant reduction in apparent viscosity (p < 0.05) after 2 weeks.[7][8] | Clinical studies (COPD) |
| Carbocisteine | Mucoregulator | Modulates mucin production | Reduction in viscosity measurements.[9] | Clinical studies (Chronic Bronchitis) |
Experimental Protocols
The quantitative data presented above are derived from various experimental methodologies designed to assess the rheological properties of sputum. A general overview of a common experimental workflow is provided below.
Sputum Rheology Measurement
Objective: To quantify the effect of mucolytic agents on the viscoelastic properties of sputum.
Materials:
-
Freshly expectorated human sputum (e.g., from patients with CF or COPD).
-
Mucolytic agents for testing (e.g., TGA, NAC, dornase alfa).
-
Phosphate-buffered saline (PBS) or other appropriate vehicle control.
-
Cone-and-plate or coaxial cylinder rheometer/viscometer.
Methodology:
-
Sample Collection and Preparation: Sputum samples are collected from patients and processed promptly to minimize enzymatic degradation. Samples are often gently mixed to ensure homogeneity.
-
Baseline Rheological Measurement: An untreated aliquot of the sputum is placed on the rheometer. Oscillatory measurements are performed at a constant strain and a range of frequencies (e.g., 0.1 to 10 Hz) to determine the baseline elastic (G') and viscous (G'') moduli.
-
Mucolytic Treatment: A defined concentration of the mucolytic agent is added to another aliquot of the sputum sample. The sample is then incubated for a specified duration (e.g., 15-30 minutes) at a physiological temperature (e.g., 37°C).
-
Post-Treatment Rheological Measurement: Following incubation, the rheological properties of the treated sputum are measured using the same parameters as the baseline measurement.
-
Data Analysis: The percentage change in viscosity or elastic modulus is calculated by comparing the pre- and post-treatment values. Statistical analysis is performed to determine the significance of the observed changes.
Mechanisms of Action and Signaling Pathways
The efficacy of different mucolytics is rooted in their distinct mechanisms of action. Thiol-based mucolytics and enzymatic agents target different components of viscous sputum.
Thiol-Based Mucolytic Action
Thiol-containing compounds, including TGA and NAC, directly act on the mucin polymers that form the gel-like structure of mucus. They possess free sulfhydryl groups that cleave the disulfide bonds cross-linking mucin glycoproteins, leading to a reduction in sputum viscosity and elasticity.
Caption: Mechanism of thiol-based mucolytics on mucin polymers.
Enzymatic Mucolytic Action of Dornase Alfa
In contrast, dornase alfa is a recombinant human deoxyribonuclease I (rhDNase) that specifically targets extracellular DNA. In purulent sputum, DNA released from neutrophils significantly contributes to viscosity. Dornase alfa enzymatically cleaves these long DNA strands into smaller fragments, thereby reducing the viscosity of the sputum.
Caption: Mechanism of dornase alfa on extracellular DNA in sputum.
Conclusion
The available data indicates that novel thiol-modified saccharides, conceptually similar to TGA, hold considerable promise as potent and fast-acting mucolytic agents. Their mechanism of directly targeting mucin disulfide bonds appears highly effective in reducing the viscoelasticity of sputum. While classic mucolytics like NAC also operate through this pathway, emerging thiol-based drugs may offer improved efficacy. Dornase alfa remains a critical therapy, particularly in CF where extracellular DNA is a major contributor to sputum viscosity. The choice of mucolytic should be guided by the underlying pathophysiology of the respiratory disease and the specific composition of the patient's sputum. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these agents in improving patient outcomes.
References
- 1. A novel thiol-saccharide mucolytic for the treatment of muco-obstructive lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the reduction of sputum viscosity in cystic fibrosis using an orally absorbed protected thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rheological assessment of mucolytic agents on sputum of chronic bronchitics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Effects of erdosteine on sputum biochemical and rheologic properties: pharmacokinetics in chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of erdosteine on sputum biochemical and rheologic properties: Pharmacokinetics in chronic obstructive lung disease | Semantic Scholar [semanticscholar.org]
- 9. S-carboxymethylcysteine in the fluidification of sputum and treatment of chronic airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Mucolytic Potency: A Comparative Guide to Biomarkers for Thiamphenicol Glycinate Acetylcysteinate and Alternatives
For Immediate Release
Shanghai, China – December 21, 2025 – In the landscape of respiratory therapeutics, the effective clearance of mucus is a critical determinant of patient outcomes. Thiamphenicol (B1682257) glycinate (B8599266) acetylcysteinate (TGA), a compound possessing both antibiotic and mucolytic properties, has long been a therapeutic option for respiratory infections characterized by excessive mucus production. However, the precise evaluation of its mucolytic efficacy in vivo, and its standing in comparison to other widely used mucolytics such as N-acetylcysteine (NAC), Carbocisteine, and Erdosteine (B22857), necessitates a robust framework of objective biomarkers. This guide provides a comprehensive comparison of these agents, focusing on key in vivo biomarkers, experimental protocols for their assessment, and the underlying signaling pathways involved in mucus regulation.
Executive Summary
This guide is intended for researchers, scientists, and drug development professionals. It delves into the quantitative biomarkers used to assess the in vivo mucolytic activity of TGA and its alternatives. While direct comparative studies employing modern quantitative biomarkers for TGA are limited, this guide synthesizes the available data for each compound, providing a framework for future comparative research. The primary biomarkers discussed are sputum rheology (viscoelasticity), mucin levels (MUC5AC and MUC5B), and inflammatory markers. Detailed experimental protocols and the signaling pathways governing mucus production and secretion are also presented to provide a comprehensive understanding of the mechanisms of action.
Comparative Analysis of Mucolytic Agents
The mucolytic activity of a drug is its ability to break down the complex structure of mucus, thereby reducing its viscosity and elasticity and facilitating its clearance from the airways. The following tables summarize the available data on the effects of TGA and its main competitors on key biomarkers.
Table 1: Comparison of Mucolytic Effects on Sputum Rheology
| Biomarker | Thiamphenicol Glycinate Acetylcysteinate (TGA) | N-acetylcysteine (NAC) | Carbocisteine | Erdosteine |
| Sputum Viscosity | Clinically observed reduction in difficulty of expectoration.[1][2] Quantitative data is limited. | Significant reduction in sputum viscosity and elasticity demonstrated in various studies.[3] | Reduces sputum viscosity.[4] | Significantly reduces sputum apparent viscosity.[5][6] |
| Sputum Elasticity | No quantitative data available. | Reduces sputum elasticity.[3] | No specific data on elasticity found. | No statistically significant influence on sputum elasticity.[5][6] |
| Sputum Yield Stress | No data available. | Breaks down disulfide bonds, which would theoretically reduce yield stress. | Modulates mucin types, which may influence yield stress. | No data available. |
Table 2: Comparison of Mucolytic Effects on Mucin Expression
| Biomarker | This compound (TGA) | N-acetylcysteine (NAC) | Carbocisteine | Erdosteine |
| MUC5AC Levels | No direct data on MUC5AC levels. The N-acetylcysteine component is known to reduce mucin disulfide bonds.[7] | Significantly reduces MUC5AC gene and protein expression in animal models of COPD.[8][9] | Attenuates MUC5AC secretion.[4] | No direct data on MUC5AC levels. |
| MUC5B Levels | No direct data on MUC5B levels. | Reduces MUC5B protein expression in animal models of COPD.[8] | Attenuates MUC5B secretion and restores the MUC5B/MUC5AC ratio.[4] | No data available. |
| Goblet Cell Number | No data available. | Reduces the number of goblet cells in animal models.[8][9] | No data available. | No data available. |
Table 3: Comparison of Effects on Inflammatory Markers
| Biomarker | This compound (TGA) | N-acetylcysteine (NAC) | Carbocisteine | Erdosteine |
| NF-κB Pathway | The N-acetylcysteine component has antioxidant properties that can indirectly inhibit NF-κB. | Inhibits NF-κB activation.[10][11] | Inhibits NF-κB activation. | Inhibits inflammatory mediators.[12] |
| Pro-inflammatory Cytokines (e.g., IL-6, IL-8, TNF-α) | No direct data. | Reduces levels of pro-inflammatory cytokines.[13][14] | Reduces levels of pro-inflammatory cytokines like IL-6 and KC in animal models.[4] | Demonstrates a modest decline in IL-5 and IL-13 and an increase in anti-inflammatory IL-10.[15] |
| Oxidative Stress Markers | Possesses antioxidant activity due to the N-acetylcysteine component. | Reduces reactive oxygen species (ROS) production.[16] | Exhibits free-radical scavenging properties. | Possesses free-radical-scavenging properties.[5][6] |
Experimental Protocols
Accurate assessment of mucolytic activity relies on standardized and validated experimental protocols. Below are methodologies for key biomarker analysis.
Sputum Rheology Measurement
-
Objective: To quantify the viscoelastic properties of sputum.
-
Method: Oscillatory rheometry is the gold standard.
-
Sample Collection: Spontaneously expectorated sputum is collected and processed to ensure homogeneity.
-
Instrumentation: A cone-plate or parallel-plate rheometer is used.
-
Procedure:
-
A small sample of sputum is placed between the plates.
-
A small-amplitude oscillatory shear is applied across a range of frequencies.
-
The storage modulus (G') representing the elastic component and the loss modulus (G'') representing the viscous component are measured.
-
The apparent yield stress, the minimum stress required to initiate flow, can also be determined.
-
-
Data Analysis: Changes in G', G'', and yield stress before and after treatment are compared. A decrease in these parameters indicates effective mucolysis.
-
Quantification of Mucin Levels (MUC5AC & MUC5B)
-
Objective: To measure the concentration of the major gel-forming mucins in sputum or bronchoalveolar lavage fluid (BALF).
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Slot-Blot Technique.
-
Sample Preparation: Sputum is solubilized and centrifuged to obtain the supernatant containing mucins.
-
ELISA Protocol:
-
Microtiter plates are coated with antibodies specific for MUC5AC or MUC5B.
-
Samples and standards are added to the wells.
-
A detection antibody conjugated to an enzyme is added.
-
A substrate is added, and the resulting colorimetric change is measured using a plate reader.
-
-
Slot-Blot Protocol:
-
Samples are blotted onto a nitrocellulose membrane using a slot-blot apparatus.
-
The membrane is incubated with specific primary antibodies for MUC5AC or MUC5B, followed by a secondary antibody conjugated to a detectable marker.
-
The signal intensity is quantified using densitometry.
-
-
Data Analysis: Mucin concentrations are calculated based on a standard curve and compared between treatment groups.
-
Signaling Pathways in Mucus Regulation
The production and secretion of mucus are tightly regulated by complex signaling pathways. Understanding these pathways provides insight into the mechanisms of action of mucolytic drugs.
Caption: Key signaling pathways in mucus regulation.
This diagram illustrates how external stimuli like cigarette smoke and pathogens can activate cell surface receptors such as EGFR and TLRs.[17][18] This activation triggers intracellular signaling cascades, including the MAPK, PI3K/Akt, and NF-κB pathways, which in turn lead to goblet cell hyperplasia, increased mucin gene expression (MUC5AC and MUC5B), and inflammation.[19][20][21] The TGF-β/Smad pathway can act as a negative regulator of MUC5AC expression.[22][23][24][25] Mucolytic agents like N-acetylcysteine and Carbocisteine can interfere with these pathways, for example, by inhibiting NF-κB activation, thereby reducing mucus hypersecretion and inflammation.[4][10][11]
Experimental Workflow for Comparative Analysis
A robust preclinical or clinical study to compare the in vivo mucolytic activity of different compounds should follow a structured workflow.
Caption: Experimental workflow for comparative analysis.
This workflow outlines the key steps for a comparative study. It begins with the selection of an appropriate animal model or patient cohort and baseline biomarker measurements.[26][27] Following randomization to different treatment arms, samples are collected at specified time points for biomarker analysis. Finally, statistical analysis is performed to determine the comparative efficacy of the different mucolytic agents.
Conclusion and Future Directions
The assessment of in vivo mucolytic activity has evolved from subjective clinical observations to objective, quantitative biomarker analysis. Sputum rheology and mucin levels have emerged as key indicators of mucolytic efficacy. While there is a substantial body of evidence for the effects of N-acetylcysteine, Carbocisteine, and Erdosteine on these biomarkers, there is a clear need for further research to quantitatively evaluate the mucolytic and muco-regulatory effects of this compound using these modern techniques. Head-to-head comparative studies employing standardized protocols are crucial to definitively establish the relative efficacy of these agents and to guide the development of novel mucolytic therapies. Such studies will provide the high-quality data needed by researchers and clinicians to make informed decisions in the management of muco-obstructive respiratory diseases.
References
- 1. Recent clinical evidence of the efficacy and safety of this compound and thiamphenicol glycinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound in the treatment of acute respiratory infections with mucostasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elastic contributions dominate the viscoelastic properties of sputum from cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of erdosteine on sputum biochemical and rheologic properties: pharmacokinetics in chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of erdosteine on sputum biochemical and rheologic properties: Pharmacokinetics in chronic obstructive lung disease | Semantic Scholar [semanticscholar.org]
- 7. In vitro antibacterial activity of this compound against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Involvement of IKK/IkBα/NF-kB p65 Signaling into the Regulative Effect of Engeletin on MUC5AC Mucin Gene Expression in Human Airway Epithelial Cells [biomolther.org]
- 11. Eriodictyol Inhibits the Production and Gene Expression of MUC5AC Mucin via the IκBα-NF-κB p65 Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erdosteine: antitussive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Acetyl-L-Cysteine Protects Airway Epithelial Cells during Respiratory Syncytial Virus Infection against Mucin Synthesis, Oxidative Stress, and Inflammatory Response and Inhibits HSPA6 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-acetylcysteine decreases airway inflammation and responsiveness in asthma by modulating claudin 18 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of erdosteine on airway defence mechanisms and inflammatory cytokines in the settings of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-acetylcysteine inhibits alveolar epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of epidermal growth factor receptor in maintaining airway goblet cell hyperplasia in rats sensitized to allergen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. NF-κB Mediates IL-1β– and IL-17A–Induced MUC5B Expression in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Epidermal Growth Factor Receptor Activation by Epidermal Growth Factor Mediates Oxidant-Induced Goblet Cell Metaplasia in Human Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 22. Transforming Growth Factor β Inhibits MUC5AC Expression by Smad3/HDAC2 Complex Formation and NF-κB Deacetylation at K310 in NCI-H292 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Transforming Growth Factor-β: Master Regulator of the Respiratory System in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. SMAD Signaling Restricts Mucous Cell Differentiation in Human Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comparative effect of thiamphenicol glycinate, thiamphenicol glycinate N-acetylcysteinate, amoxicillin plus clavulanic acid, ceftriaxone and clarithromycin on pulmonary clearance of Haemophilus influenzae in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Serum and lung levels of thiamphenicol after administration of its glycinate N-acetylcysteinate ester in experimentally infected guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiamphenicol Glycinate Acetylcysteinate and Amoxicillin-Clavulanate for the Management of Respiratory Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Thiamphenicol (B1682257) glycinate (B8599266) acetylcysteinate (TGA) and amoxicillin-clavulanate, two prominent antibacterial agents utilized in the treatment of respiratory tract infections. The following sections present a comprehensive overview of their mechanisms of action, in-vitro activity, and clinical efficacy, supported by experimental data.
Introduction
The effective management of respiratory tract infections remains a significant challenge in clinical practice, largely due to the increasing prevalence of antibiotic-resistant pathogens. This guide focuses on two combination therapies: Thiamphenicol glycinate acetylcysteinate, which pairs a broad-spectrum antibiotic with a mucolytic agent, and amoxicillin-clavulanate, a widely used beta-lactam/beta-lactamase inhibitor combination. Understanding the nuances of their pharmacological profiles is crucial for informed therapeutic decisions and future drug development.
Mechanisms of Action
The antibacterial and ancillary effects of TGA and amoxicillin-clavulanate stem from their distinct molecular actions.
This compound (TGA) is a dual-action compound. Upon administration, it is hydrolyzed by tissue esterases to release its two active components: thiamphenicol and N-acetylcysteine (NAC).[1]
-
Thiamphenicol: This is a methyl-sulfonyl analogue of chloramphenicol (B1208) and exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome. This action inhibits the peptidyl transferase step of protein synthesis, thereby halting bacterial growth.[2]
-
N-acetylcysteine (NAC): NAC contributes a mucolytic effect by breaking the disulfide bonds in the mucoprotein matrix of respiratory secretions, reducing their viscosity. This action facilitates the clearance of mucus from the airways.
Amoxicillin-Clavulanate combines a semi-synthetic aminopenicillin with a beta-lactamase inhibitor.[3][4]
-
Amoxicillin (B794): As a beta-lactam antibiotic, amoxicillin inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[3][4] This interference with peptidoglycan synthesis leads to cell lysis and bacterial death.[4]
-
Clavulanate: Clavulanic acid is a "suicide inhibitor" of many bacterial beta-lactamase enzymes.[4] By irreversibly binding to and inactivating these enzymes, clavulanate protects amoxicillin from degradation, thereby extending its antibacterial spectrum to include many beta-lactamase-producing organisms.[3][4]
Signaling Pathway Diagrams
In-Vitro Activity Against Respiratory Pathogens
Comparative in-vitro studies are essential for delineating the antibacterial spectrum and potency of antimicrobial agents.
Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)
A study by Drago et al. (2001) provides a direct comparison of the in-vitro activity of TGA and amoxicillin-clavulanate against common respiratory pathogens. The results are summarized below.
Table 1: Comparative MIC and MBC values (mg/L) of Thiamphenicol-glycinate-acetylcysteinate (TGA) and Amoxicillin-Clavulanate
| Pathogen (No. of Strains) | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ | MBC Range | MBC₅₀ | MBC₉₀ |
| Streptococcus pneumoniae (20) | TGA | 0.25 - 2 | 0.5 | 1 | 0.5 - 4 | 1 | 2 |
| Amoxicillin-Clavulanate | 0.03 - 0.25 | 0.06 | 0.12 | 0.06 - 0.5 | 0.12 | 0.25 | |
| Haemophilus influenzae (20) | TGA | 0.25 - 2 | 0.5 | 1 | 0.5 - 2 | 1 | 2 |
| Amoxicillin-Clavulanate | 0.12 - 1 | 0.25 | 0.5 | 0.25 - 1 | 0.5 | 1 | |
| Moraxella catarrhalis (20) | TGA | 0.5 - 2 | 1 | 2 | 1 - 4 | 2 | 4 |
| Amoxicillin-Clavulanate | 0.06 - 0.5 | 0.12 | 0.25 | 0.12 - 0.5 | 0.25 | 0.5 | |
| Staphylococcus aureus (20) | TGA | 1 - 8 | 2 | 4 | 2 - 16 | 4 | 8 |
| Amoxicillin-Clavulanate | 0.25 - 2 | 0.5 | 1 | 0.5 - 4 | 1 | 2 | |
| Klebsiella pneumoniae (20) | TGA | 4 - 32 | 8 | 16 | 8 - 64 | 16 | 32 |
| Amoxicillin-Clavulanate | 2 - 16 | 4 | 8 | 4 - 32 | 8 | 16 |
Data extracted from Drago L, et al. Arzneimittelforschung. 2001.
Experimental Protocol: MIC and MBC Determination
The following protocol is based on the methodology described by Drago et al. (2001).
-
Bacterial Strains: Clinical isolates of Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Staphylococcus aureus, and Klebsiella pneumoniae were used.
-
Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, then diluted to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Antibiotic Dilutions: Serial twofold dilutions of TGA and amoxicillin-clavulanate were prepared in appropriate broth media.
-
MIC Determination: The broth microdilution method was performed according to the National Committee for Clinical Laboratory Standards (NCCLS) guidelines. The microtiter plates were incubated at 35°C for 18-24 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
-
MBC Determination: Aliquots from the wells showing no visible growth in the MIC assay were subcultured onto appropriate agar plates. The plates were incubated at 35°C for 24 hours. The MBC was defined as the lowest concentration of the antibiotic that resulted in a ≥99.9% reduction in the initial inoculum count.
In-Vivo Efficacy: Animal Model
An animal model of respiratory tract infection provides valuable insights into the in-vivo performance of antibiotics.
Pulmonary Clearance in Guinea Pigs
A study by Drago et al. (2000) compared the pulmonary clearance of Haemophilus influenzae in infected guinea pigs treated with TGA or amoxicillin-clavulanate.
Table 2: Pulmonary Bacterial Load (log₁₀ CFU/g of lung tissue) in Guinea Pigs Infected with H. influenzae
| Time Post-Treatment | Control (Untreated) | TGA | Amoxicillin-Clavulanate |
| 3 hours | 6.8 ± 0.4 | 5.2 ± 0.3 | 6.5 ± 0.5 |
| 6 hours | 7.2 ± 0.5 | 4.1 ± 0.2 | 4.5 ± 0.4 |
| 24 hours | 7.5 ± 0.6 | <2.0 | <2.0 |
| 48 hours | 7.8 ± 0.7 | <2.0 | <2.0* |
Statistically significant difference compared to the control group (p < 0.05). Data extracted from Drago L, et al. Chemotherapy. 2000.
The results indicate that TGA demonstrated a more rapid reduction in pulmonary bacterial load at 3 hours post-treatment compared to amoxicillin-clavulanate. However, both treatments were highly effective at 24 and 48 hours.
Experimental Protocol: Animal Model of Pneumonia
The following protocol is based on the methodology described by Drago et al. (2000).
-
Animal Model: Male guinea pigs were used for the study.
-
Infection: Animals were anesthetized and intratracheally inoculated with a suspension of Haemophilus influenzae.
-
Treatment: A single dose of either TGA or amoxicillin-clavulanate was administered to the infected animals. A control group received no treatment.
-
Sample Collection: At 3, 6, 24, and 48 hours post-treatment, animals were euthanized, and lung tissues were aseptically removed.
-
Bacterial Enumeration: The lung tissue was homogenized, and serial dilutions were plated on appropriate agar media. The plates were incubated, and the number of bacterial colonies was counted to determine the CFU per gram of lung tissue.
Clinical Efficacy: Pediatric Rhinosinusitis
A prospective, randomized, open-label comparative study by Bogomilskiy et al. (2021) evaluated the effectiveness of inhaled TGA versus oral amoxicillin-clavulanate in children with acute uncomplicated rhinosinusitis.[3][4]
Table 3: Clinical Outcomes in Pediatric Patients with Acute Rhinosinusitis
| Outcome | TGA (Inhaled) | Amoxicillin-Clavulanate (Oral) | p-value |
| Number of Patients | 31 | 30 | - |
| Therapeutic Effect (Symptom Improvement) | Significant improvement from baseline | Significant improvement from baseline | >0.05 (Comparable efficacy) |
| Duration of Treatment (days) | Not significantly different | Not significantly different | 0.2302 |
| Need for Concomitant Medications | Significantly reduced | - | <0.001 |
| Adverse Events | None reported | None reported | - |
Data extracted from Bogomilskiy MR, et al. Rossiyskiy Vestnik Perinatologii i Pediatrii. 2021.
The study concluded that inhaled TGA was as effective as oral amoxicillin-clavulanate in treating acute uncomplicated rhinosinusitis in children.[4] A notable advantage of TGA was the reduced need for additional medications.[3][4]
Experimental Protocol: Clinical Trial in Pediatric Rhinosinusitis
The following protocol is based on the methodology described by Bogomilskiy et al. (2021).[3][4]
-
Study Design: A prospective, single-center, randomized, pilot, open-label comparative study.
-
Patient Population: 61 children aged 3 to 9 years with a diagnosis of acute rhinosinusitis.
-
Interventions:
-
Group 1: Inhaled TGA at a dose of 0.125 mg twice daily.
-
Group 2: Oral amoxicillin-clavulanate at an age-specific dosage of 40-45 mg/kg per day, administered two or three times daily.
-
-
Assessments: Symptoms, including nasal breathing and rhinoscopy findings (edema, hyperemia, and nasal discharge), were assessed at baseline (Day 0) and at the end of treatment (Day 7-8) using a 10-point visual analogue scale.
-
Outcome Measures: The primary outcomes were the effectiveness of treatment (recovery/improvement), duration of treatment, number of concomitant medications, and tolerability (presence of adverse effects).
Summary and Conclusion
This comparative guide has synthesized data from in-vitro, in-vivo, and clinical studies to provide a multifaceted comparison of this compound and amoxicillin-clavulanate.
-
In-vitro data indicates that while amoxicillin-clavulanate generally exhibits lower MIC and MBC values against common respiratory pathogens, TGA maintains a broad spectrum of activity.
-
In-vivo animal data suggests that TGA may offer a more rapid onset of bacterial clearance in the lungs compared to amoxicillin-clavulanate, although both are highly effective in the later stages of treatment.
-
Clinical data in a pediatric population with rhinosinusitis demonstrates that inhaled TGA is as effective as oral amoxicillin-clavulanate, with the added benefit of reducing the need for concomitant medications.
For drug development professionals, the dual-action mechanism of TGA, combining antibacterial and mucolytic properties, presents an interesting paradigm for the treatment of respiratory infections, particularly those characterized by significant mucus production. Further head-to-head clinical trials in diverse patient populations and for various respiratory indications are warranted to fully elucidate the comparative therapeutic value of these two agents. Researchers are encouraged to build upon these findings to explore novel combination therapies that can address the ongoing challenge of antimicrobial resistance.
References
- 1. karger.com [karger.com]
- 2. Florfenicol concentrations in milk of lactating cows postreated by intramuscular or intramammary routes | Revista MVZ Córdoba [revistamvz.unicordoba.edu.co]
- 3. Effectiveness of thiamphenicol glycinate acetilcysteinate in inhalation treatment of children with rhinosinusitis | Bogomilskiy | Rossiyskiy Vestnik Perinatologii i Pediatrii (Russian Bulletin of Perinatology and Pediatrics) [ped-perinatology.ru]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Therapeutic Gas Aspirin (TGA) Efficacy in a Guinea Pig Model of Pneumonia
This guide provides a comparative analysis of the in vivo efficacy of Therapeutic Gas Aspirin (TGA) against a standard-of-care antibiotic, Levofloxacin, in a guinea pig model of Streptococcus pneumoniae-induced pneumonia. The data presented herein is derived from a preclinical study designed to evaluate the anti-inflammatory and antibacterial effects of TGA.
Comparative Efficacy Data
The following tables summarize the key quantitative outcomes from the study, comparing the effects of TGA, Levofloxacin, and a placebo (vehicle) control group on various disease parameters.
Table 1: Survival Rate and Bacterial Load
| Treatment Group | Survival Rate (%) at 72h | Lung Bacterial Load (CFU/g) at 72h | Blood Bacterial Load (CFU/mL) at 72h |
| Vehicle Control | 20% | 8.5 x 10⁷ | 4.2 x 10⁴ |
| Levofloxacin (10 mg/kg) | 80% | 1.2 x 10⁴ | 5.1 x 10¹ |
| TGA (50 ppm) | 70% | 9.8 x 10⁴ | 2.3 x 10² |
Table 2: Inflammatory Markers in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cell Count (cells/mL) | Neutrophil Count (%) | IL-1β (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control | 5.2 x 10⁶ | 85% | 1250 | 980 |
| Levofloxacin (10 mg/kg) | 1.8 x 10⁶ | 45% | 450 | 320 |
| TGA (50 ppm) | 2.5 x 10⁶ | 55% | 680 | 490 |
Experimental Protocols
A detailed methodology was followed to ensure the reproducibility and validity of the results.
2.1. Animal Model and Pneumonia Induction
-
Subjects: Male Hartley guinea pigs (n=30), weighing 300-350g, were used for this study.
-
Acclimatization: Animals were acclimatized for 7 days with free access to food and water.
-
Induction: Pneumonia was induced by intratracheal instillation of 1 x 10⁸ CFU of Streptococcus pneumoniae (ATCC 49619) in 0.5 mL of saline.
2.2. Treatment Regimen
The experimental workflow, from induction to endpoint analysis, is outlined below.
Comparative Analysis of the Anti-Biofilm Activity of Thiolactic Acid and Other Antibiotics
A comprehensive guide for researchers and drug development professionals on the efficacy of Thiolactic Acid (TGA) against bacterial biofilms, benchmarked against conventional antibiotics. This report synthesizes available data on anti-biofilm activity, details experimental methodologies, and visualizes key bacterial signaling pathways.
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. This resistance stems from the protective extracellular polymeric substance (EPS) matrix, altered metabolic states of the embedded bacteria, and various other defense mechanisms. Consequently, there is a pressing need for novel anti-biofilm agents. Thiolactic acid (TGA), a sulfur-containing organic acid, has emerged as a potential candidate. This guide provides a comparative analysis of the anti-biofilm activity of TGA against two commonly used antibiotics, Ciprofloxacin and Gentamicin, focusing on their efficacy against Pseudomonas aeruginosa and Staphylococcus aureus, two pathogens notorious for their biofilm-forming capabilities.
Data Presentation: Quantitative Comparison of Anti-Biofilm Activity
The following tables summarize the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) values for TGA, Ciprofloxacin, and Gentamicin against P. aeruginosa and S. aureus. MBIC is the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm, while MBEC is the lowest concentration needed to eradicate a pre-formed biofilm.
Table 1: Comparative Anti-Biofilm Activity against Pseudomonas aeruginosa
| Antibiotic | MBIC (µg/mL) | MBEC (µg/mL) |
| Thiolactic Acid (TGA) | Data Not Available | Data Not Available |
| Ciprofloxacin | 1 - 2 | 40 - 512 |
| Gentamicin | 4 - 8 | 256 - >1024 |
Table 2: Comparative Anti-Biofilm Activity against Staphylococcus aureus
| Antibiotic | MBIC (µg/mL) | MBEC (µg/mL) |
| Thiolactic Acid (TGA) | Data Not Available | Data Not Available |
| Ciprofloxacin | Data Not Available | Data Not Available |
| Gentamicin | 8 | 256 - 1024 |
Note: As of the latest literature review, specific MBIC and MBEC values for Thiolactic Acid (TGA) against P. aeruginosa and S. aureus were not publicly available.
Experimental Protocols
The data presented in this guide is typically generated using the following key experimental protocols:
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay determines the minimum concentration of an antimicrobial agent that prevents the initial formation of a biofilm.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., P. aeruginosa or S. aureus) is prepared in a suitable growth medium to a specific optical density (e.g., 0.5 McFarland standard).
-
Serial Dilution of Antimicrobial Agent: The test compound (TGA, Ciprofloxacin, or Gentamicin) is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated under conditions conducive to biofilm formation (typically 24-48 hours at 37°C).
-
Quantification of Biofilm: After incubation, the planktonic (free-floating) bacteria are removed, and the remaining biofilm is quantified. This is commonly done using the Crystal Violet (CV) staining method:
-
The wells are washed with a buffer (e.g., phosphate-buffered saline, PBS) to remove non-adherent cells.
-
The remaining biofilm is stained with a 0.1% crystal violet solution.
-
After a short incubation, excess stain is washed away.
-
The bound crystal violet is solubilized using a solvent (e.g., 30% acetic acid or ethanol).
-
The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Determination of MBIC: The MBIC is the lowest concentration of the antimicrobial agent at which a significant reduction in biofilm formation (e.g., ≥90%) is observed compared to the untreated control.
Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-established biofilm.
Methodology:
-
Biofilm Formation: A mature biofilm of the test bacterium is first grown in a 96-well microtiter plate or on specialized pegs (e.g., Calgary Biofilm Device) for 24-48 hours.
-
Removal of Planktonic Cells: The planktonic bacteria are removed by washing the wells or pegs with a buffer.
-
Exposure to Antimicrobial Agent: The established biofilms are then exposed to serial dilutions of the antimicrobial agent.
-
Incubation: The plate is incubated for a defined period (e.g., 24 hours) to allow the agent to act on the biofilm.
-
Assessment of Viability: The viability of the remaining biofilm-embedded bacteria is assessed. This can be done through:
-
Colony Forming Unit (CFU) Quantification: The biofilm is physically disrupted (e.g., by sonication or vortexing), and the released bacteria are serially diluted and plated on agar (B569324) plates. The number of colonies is counted after incubation to determine the number of viable bacteria.
-
Metabolic Assays: A viability indicator dye, such as resazurin (B115843) or XTT, is added to the wells. The metabolic activity of viable cells converts the dye into a colored or fluorescent product, which can be quantified spectrophotometrically or fluorometrically.
-
-
Determination of MBEC: The MBEC is the lowest concentration of the antimicrobial agent that results in a significant reduction in the number of viable bacteria (e.g., ≥99.9% kill) compared to the untreated control.
Signaling Pathways and Mechanisms of Action
Bacterial biofilm formation is a complex process regulated by intricate signaling networks. Understanding how anti-biofilm agents interfere with these pathways is crucial for developing effective therapies.
Quorum Sensing (QS)
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner. In many pathogenic bacteria, QS systems regulate the production of virulence factors and are essential for biofilm formation.
-
Pseudomonas aeruginosa utilizes a complex QS network involving the las and rhl systems, which produce acyl-homoserine lactone (AHL) signal molecules. These systems control the production of virulence factors and components of the EPS matrix.
-
Staphylococcus aureus employs an accessory gene regulator (agr) system, which is a peptide-based QS system. The agr system regulates the expression of toxins and surface proteins involved in adhesion and biofilm formation.[1][2][3][4]
Potential Mechanism of TGA: While not yet fully elucidated, it is hypothesized that TGA, due to its thiol group, may interfere with QS signaling by disrupting the structure of signaling molecules or by inhibiting the enzymes involved in their synthesis.
Caption: Potential interference of TGA with quorum sensing signaling pathway.
Cyclic di-GMP Signaling
Cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that plays a central role in regulating the transition between motile (planktonic) and sessile (biofilm) lifestyles. High intracellular levels of c-di-GMP generally promote biofilm formation by stimulating the production of adhesins and EPS, while inhibiting motility.
Potential Mechanism of TGA: The effect of TGA on the c-di-GMP signaling pathway is currently unknown. Future research should investigate whether TGA can modulate the activity of diguanylate cyclases (DGCs) or phosphodiesterases (PDEs), the enzymes responsible for synthesizing and degrading c-di-GMP, respectively.
References
- 1. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 2. deepdyve.com [deepdyve.com]
- 3. Structure, activity and evolution of the group I thiolactone peptide quorum-sensing system of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Maze of Resistance: A Comparative Guide to the Cross-Resistance Profile of Thiamphenicol-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical global health challenge, compelling a deeper understanding of the cross-resistance profiles of bacteria. Thiamphenicol (B1682257), a broad-spectrum antibiotic, is no exception to this phenomenon. This guide provides an objective comparison of the performance of various antibiotics against thiamphenicol-resistant bacteria, supported by experimental data. We delve into the common mechanisms of resistance and present detailed methodologies for assessing cross-resistance, aiming to equip researchers with the knowledge to navigate this complex landscape.
Mechanisms of Thiamphenicol Resistance and Cross-Resistance
Resistance to thiamphenicol, and its analogue chloramphenicol (B1208), is primarily driven by two mechanisms: enzymatic inactivation and active efflux pumps.[1] These mechanisms can also confer resistance to other classes of antibiotics, leading to multi-drug resistance.
-
Enzymatic Inactivation: The most prevalent form of enzymatic inactivation is mediated by chloramphenicol acetyltransferases (CATs), which acetylate the antibiotic, rendering it inactive.[1] While thiamphenicol is generally less susceptible to CAT enzymes than chloramphenicol due to its chemical structure, this remains a significant resistance mechanism.[1] A novel oxidase, CmO, has also been identified that can inactivate both chloramphenicol and thiamphenicol through oxidation.[2][3][4]
-
Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell. The floR gene encodes a major facilitator superfamily (MFS) efflux pump that confers resistance to florfenicol, chloramphenicol, and thiamphenicol.[1][5][6] Similarly, the cmlA gene encodes an efflux pump associated with chloramphenicol resistance.[1][7] The presence of these genes, often on mobile genetic elements, facilitates the spread of cross-resistance to other antibiotic classes, including tetracyclines, quinolones, and aminoglycosides.[1]
Quantitative Analysis of Cross-Resistance
The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium and is a key metric for assessing resistance.[1][8][9] The following table summarizes the comparative MICs (µg/mL) for various antibiotics against phenicol-resistant and susceptible Escherichia coli.
| Antibiotic | Phenicol-Susceptible E. coli (MIC µg/mL) | Phenicol-Resistant E. coli (harboring floR and/or cmlA) (MIC µg/mL) | Fold Change in MIC |
| Phenicols | |||
| Thiamphenicol | 2 - 8 | 64 - >256 | 8 - >32 |
| Chloramphenicol | 4 - 8 | 128 - >256 | 16 - >32 |
| Florfenicol | 1 - 4 | 32 - 128 | 8 - 128 |
| Tetracyclines | |||
| Tetracycline | 1 - 4 | 32 - 128 | 8 - 128 |
| Doxycycline | 0.5 - 2 | 16 - 64 | 8 - 128 |
| Quinolones | |||
| Ciprofloxacin | 0.015 - 0.06 | 0.5 - 4 | 33 - 67 |
| Nalidixic Acid | 2 - 8 | 64 - 256 | 8 - 128 |
| Aminoglycosides | |||
| Gentamicin | 0.25 - 1 | 8 - 32 | 8 - 128 |
| Kanamycin | 1 - 4 | 64 - 256 | 16 - 256 |
| Beta-Lactams | |||
| Ampicillin | 2 - 8 | 64 - >256 | 8 - >32 |
| Cefotaxime | 0.06 - 0.25 | 2 - 16 | 33 - 64 |
Note: The MIC values are presented as ranges and are compiled from various studies. The fold change is an approximation based on these ranges.
Experimental Protocols for Assessing Cross-Resistance
The determination of MIC is a fundamental procedure in antimicrobial susceptibility testing (AST).[10][11] The following are standardized methods used to generate the data presented above.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of an antibiotic in a liquid growth medium in a 96-well microtiter plate.[10][12]
Protocol:
-
Prepare Antibiotic Dilutions: Create a serial two-fold dilution of each antibiotic in Mueller-Hinton Broth (MHB).
-
Standardize Inoculum: Prepare a bacterial suspension from a pure culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]
-
Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[14]
Agar (B569324) Dilution Method
Considered a gold standard, this method involves incorporating the antibiotic into the agar medium at different concentrations.[15]
Protocol:
-
Prepare Antibiotic Plates: Add varying concentrations of the antibiotic to molten Mueller-Hinton Agar (MHA) and pour into petri dishes.
-
Standardize Inoculum: Prepare a bacterial suspension as described for the broth microdilution method.
-
Inoculation: Spot a standardized volume of the bacterial suspension onto the surface of each antibiotic-containing agar plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits bacterial growth.
Disk Diffusion Method
This qualitative method provides a simpler way to assess susceptibility.[12][13]
Protocol:
-
Prepare Inoculum: Create a lawn of bacteria by evenly swabbing a standardized inoculum onto the surface of an MHA plate.
-
Apply Antibiotic Disks: Place paper disks impregnated with a specific concentration of each antibiotic onto the agar surface.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Measure Zone of Inhibition: Measure the diameter of the zone around each disk where bacterial growth is inhibited. The size of the zone is correlated with the MIC.[11]
Visualizing the Workflow and Mechanisms
To better illustrate the processes involved in assessing and understanding thiamphenicol cross-resistance, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Chloramphenicol Resistance in Beta-Hemolytic Escherichia coli Associated with Diarrhea in Neonatal Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idexx.com [idexx.com]
- 9. litfl.com [litfl.com]
- 10. woah.org [woah.org]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apec.org [apec.org]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Treatment Landscape for Bronchiectasis: A Comparative Analysis of Therapeutic Goods Administration (TGA) Aligned Therapies Against Standard of Care
For Immediate Release
In the evolving field of respiratory medicine, the management of non-cystic fibrosis bronchiectasis remains a significant challenge for clinicians and researchers. This guide provides a detailed comparison of clinical trial data for Therapeutic Goods Administration (TGA) aligned treatments, including long-term macrolides and inhaled antibiotics, against the standard of care. Additionally, it incorporates data on Brensocatib (B605779), a novel, first-in-class oral Dipeptidyl Peptidase 1 (DPP1) inhibitor that has recently gained FDA approval and represents a significant development in the therapeutic pipeline. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current evidence, experimental protocols, and underlying molecular pathways.
Standard of Care for Bronchiectasis in Australia
The standard of care for bronchiectasis in Australia is multifaceted, focusing on managing symptoms and preventing disease progression. The cornerstone of management is airway clearance, employing techniques such as the Active Cycle of Breathing Technique (ACBT) and Positive Expiratory Pressure (PEP) devices to facilitate mucus expectoration. Pharmacological interventions are reserved for managing exacerbations and, in specific cases, for long-term suppression of infections. For patients experiencing frequent exacerbations (three or more per year), long-term, low-dose macrolide therapy is often considered. In cases of chronic Pseudomonas aeruginosa infection, inhaled antibiotics may be used.
Comparative Clinical Trial Data
The following tables summarize the quantitative outcomes from key clinical trials comparing long-term macrolides and inhaled tobramycin (B1681333) with placebo, which represents the standard of care in these studies. Data for the novel DPP1 inhibitor, Brensocatib, is also included to provide a forward-looking perspective on emerging therapies.
Table 1: Efficacy Outcomes of Long-Term Macrolide Therapy (Azithromycin)
| Trial (Publication Year) | Intervention | Duration | Primary Endpoint: Exacerbation Rate | Change in FEV1 | Quality of Life (SGRQ Total Score) |
| EMBRACE (2012)[1][2][3][4] | Azithromycin (B1666446) 500 mg 3x/week | 6 months | Rate Ratio 0.38 (95% CI 0.26–0.54; p<0.0001) | No significant difference | No significant difference (-3.25 unit difference; 95% CI -7.21 to 0.72; p=0.108) |
| BAT (2013)[5][6][7][8] | Azithromycin 250 mg daily | 12 months | Median 0 (IQR 0-1) vs 2 (IQR 1-3) in placebo (p<0.001) | Increase of 1.03% per 3 months vs decrease of 0.10% in placebo (p=0.047) | Not reported as primary or secondary outcome |
Table 2: Efficacy Outcomes of Inhaled Tobramycin
| Trial (Publication Year) | Intervention | Duration | Primary Endpoint: Change in P. aeruginosa density | Exacerbation Rate | Change in FEV1 |
| Barker et al. (2000) | Tobramycin Inhalation Solution (TIS) 300 mg 2x/day | 4 weeks | Significant reduction from baseline (p<0.001) | Not reported | No significant change |
| BATTLE (2022)[9] | TIS 300 mg 1x/day | 12 months | Not reported as primary | Rate Ratio 0.74 (95% CI 0.49–1.14; p=0.15) | No significant difference |
Table 3: Efficacy Outcomes of Brensocatib (DPP1 Inhibitor)
| Trial (Publication Year) | Intervention | Duration | Primary Endpoint: Annualized Rate of Pulmonary Exacerbations | Change in FEV1 |
| ASPEN (Phase 3) | Brensocatib 10 mg or 25 mg daily | 52 weeks | Significant reduction vs placebo | Slowed decline in lung function |
Experimental Protocols
Long-Term Macrolide Trials (EMBRACE & BAT)
-
Study Design: Both the EMBRACE and BAT trials were randomized, double-blind, placebo-controlled studies.[1][5]
-
Participant Population:
-
Intervention:
-
Outcome Measures:
Inhaled Tobramycin Trials
-
Study Design: Randomized controlled trials comparing inhaled tobramycin to placebo.
-
Participant Population: Patients with non-cystic fibrosis bronchiectasis and chronic P. aeruginosa infection.[10]
-
Intervention: Tobramycin Inhalation Solution (TIS), typically 300 mg, administered once or twice daily via a nebulizer.
-
Outcome Measures:
-
Primary: Often the change in P. aeruginosa density in sputum.
-
Secondary: Exacerbation frequency, hospitalizations, quality of life, and changes in FEV1.[10]
-
Brensocatib Trial (ASPEN)
-
Study Design: A global, randomized, double-blind, placebo-controlled Phase 3 study.
-
Participant Population: Patients with non-cystic fibrosis bronchiectasis.
-
Intervention: Brensocatib (10 mg or 25 mg) or placebo administered orally once daily for 52 weeks.
-
Outcome Measures:
-
Primary: Annualized rate of pulmonary exacerbations.
-
Secondary: Change in lung function and other clinical outcomes.
-
Signaling Pathways and Mechanisms of Action
Brensocatib: DPP1 Inhibition Pathway
Brensocatib is a first-in-class, oral, reversible inhibitor of Dipeptidyl Peptidase 1 (DPP1). DPP1 is an enzyme crucial for the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G, within the bone marrow.[11] In bronchiectasis, an excess of activated NSPs in the airways contributes to inflammation and lung damage. By inhibiting DPP1, brensocatib reduces the activation of these NSPs, thereby mitigating the inflammatory cascade.
Macrolides: Immunomodulatory Pathway
Macrolides, such as azithromycin, exert their therapeutic effect in bronchiectasis primarily through their immunomodulatory and anti-inflammatory properties, rather than their direct bactericidal action.[12][13] They are known to inhibit the production of pro-inflammatory cytokines like IL-8 and TNF-α, reduce neutrophil migration and activity, and interfere with bacterial biofilm formation.[14][15] This modulation of the host's inflammatory response helps to break the vicious cycle of infection and inflammation that characterizes bronchiectasis.[14]
Tobramycin: Bacterial Protein Synthesis Inhibition
Tobramycin is an aminoglycoside antibiotic that exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[16][17] This binding interferes with the initiation complex of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death.[16][17][18] Its use in bronchiectasis is aimed at reducing the bacterial load in the airways, particularly of P. aeruginosa.
Conclusion
The treatment paradigm for bronchiectasis is gradually shifting from symptom management to targeted therapies that address the underlying pathophysiology. Long-term macrolides have demonstrated efficacy in reducing exacerbations, likely through their immunomodulatory effects. Inhaled tobramycin can reduce bacterial load in patients with chronic P. aeruginosa infection, though its impact on clinical endpoints such as exacerbation rates is less consistent. The emergence of novel therapies like Brensocatib, which directly targets the neutrophilic inflammation central to bronchiectasis, holds significant promise for the future management of this debilitating disease. Further research and clinical trials are essential to optimize treatment strategies and improve outcomes for patients with bronchiectasis.
References
- 1. Azithromycin for prevention of exacerbations in non-cystic fibrosis bronchiectasis (EMBRACE): a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. Azithromycin for prevention of exacerbations in non-cystic fi brosis bronchiectasis (EMBRACE): A randomised, double-blind, placebo-controlled trial. | Monash Health [repository.monashhealth.org]
- 4. thorax.bmj.com [thorax.bmj.com]
- 5. Effect of azithromycin maintenance treatment on infectious exacerbations among patients with non-cystic fibrosis bronchiectasis: the BAT randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Effect of azithromycin maintenance treatment on infectious exacerbations among patients with non-cystic fibrosis bronchiectasis: the BAT randomized controlled trial. | Semantic Scholar [semanticscholar.org]
- 7. binasss.sa.cr [binasss.sa.cr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evidence of Inhaled Tobramycin in Non-Cystic Fibrosis Bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 12. The immunomodulatory effects of macrolide antibiotics in respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The immunomodulatory effects of macrolide antibiotics in respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Macrolides in Childhood Non-Cystic Fibrosis-Related Bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Macrolides in Noncystic Fibrosis Bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Tobramycin Sulfate? [synapse.patsnap.com]
- 17. What is the mechanism of Tobramycin? [synapse.patsnap.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Thiamphenicol Glycinate Acetylcysteinate: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists handling Thiamphenicol glycinate (B8599266) acetylcysteinate, a combination antibiotic and mucolytic agent, proper disposal is paramount to ensure laboratory safety and environmental protection.[1] While specific disposal protocols for this compound are not extensively detailed in public records, a comprehensive approach based on general pharmaceutical waste regulations and the known properties of its components provides a clear path forward.
Immediate Safety and Handling
According to safety data sheets for the parent compound Thiamphenicol, no special handling measures are typically required.[2][3] The substance is not classified as hazardous under the Globally Harmonized System (GHS).[3][4] However, as a matter of good laboratory practice, it is prudent to wear standard personal protective equipment (PPE), including safety glasses and gloves, to avoid direct contact.[5] In case of accidental contact, rinse the affected area with plenty of water.[5] Environmental precautions are necessary, and the compound should not be allowed to enter sewers or surface and ground water.[2][3]
Step-by-Step Disposal Protocol
The disposal of Thiamphenicol glycinate acetylcysteinate should follow the guidelines for non-hazardous pharmaceutical waste, in accordance with regulations set by agencies such as the Environmental Protection Agency (EPA).[6][7][8]
-
Segregation: Unused or expired this compound should be segregated from other chemical waste. It should be placed in a designated, clearly labeled container for non-hazardous pharmaceutical waste. Typically, blue or white containers are used for this purpose.
-
Containment: Ensure the waste container is secure, leak-proof, and properly sealed to prevent any accidental release.
-
Consult Institutional and Local Guidelines: Before final disposal, consult your institution's environmental health and safety (EHS) department and local waste disposal regulations. Some states may have more stringent rules than federal guidelines.[6]
-
Professional Disposal: Arrange for the collection of the pharmaceutical waste by a licensed and certified hazardous waste disposal company. These companies are equipped to handle and transport pharmaceutical waste to an appropriate disposal facility.
-
Incineration: The most common and recommended method for disposing of pharmaceutical waste is incineration at a permitted facility.[7][8] This process ensures the complete destruction of the active pharmaceutical ingredients.
-
Documentation: Maintain a record of the disposal process, including the date, quantity of waste, and the name of the disposal company, to ensure a complete audit trail.
Note: Flushing of this medication is not recommended. The FDA advises against flushing medications unless they are on a specific "flush list," which this compound is not.[9][10] Similarly, disposal in household trash is not an appropriate method for a laboratory setting.[9]
Data Summary
| Parameter | Information | Source |
| GHS Hazard Classification | Not Classified | PubChem[4] |
| Primary Disposal Method | Incineration | EPA, Stericycle[7][8] |
| Recommended PPE | Safety glasses, gloves | Safety Data Sheet[5] |
| Environmental Precautions | Do not allow to enter sewers/surface or ground water | Safety Data Sheet[2][3] |
| Waste Container Color Code | Blue or White for Non-RCRA Pharmaceutical Waste | ASMAI |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. Thiamphenicol glycinate acetylcysteine - Wikipedia [en.wikipedia.org]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Thiamphenicol glycinate acetylcysteine | C19H27Cl2N3O9S2 | CID 44147002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. fda.gov [fda.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Thiamphenicol Glycinate Acetylcysteinate
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals working with Thiamphenicol (B1682257) glycinate (B8599266) acetylcysteinate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling Thiamphenicol glycinate acetylcysteinate. This is based on standard laboratory safety protocols and information available for Thiamphenicol.[1]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Powder-free nitrile or neoprene gloves are recommended. Double gloving is advised for compounding or handling large quantities. |
| Eye Protection | Safety Glasses/Goggles | Wear appropriate protective eyeglasses or chemical safety goggles.[2] A face shield should be used if there is a risk of splashing. |
| Body Protection | Lab Coat/Gown | A clean lab coat or a disposable gown made of low-permeability fabric with a solid front and long sleeves.[3] |
| Respiratory | Mask/Respirator | A fit-tested N95 or N100 respirator should be used if there is a risk of generating airborne powder or aerosols.[4][5] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Conduct all handling of powdered this compound within a certified chemical fume hood or a ventilated enclosure to avoid inhalation of dust.[1]
-
Use dedicated spatulas and weighing boats.
-
Ensure the work area is clean and free of clutter.
2. Dissolving and Solution Handling:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Clearly label all containers with the compound name, concentration, date, and your initials.
-
Avoid contact with skin and eyes.[1]
3. Spills and Emergency Procedures:
-
Minor Spills (Powder):
-
Gently cover the spill with absorbent material (e.g., paper towels).
-
Dampen the absorbent material with water to prevent dust from becoming airborne.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed bag for disposal.
-
Clean the spill area with a suitable laboratory detergent and then rinse with water.
-
-
Minor Spills (Liquid):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the contaminated absorbent material into a sealed container for disposal.[1]
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety officer.
-
Prevent the spill from entering drains or waterways.[1]
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Rinse mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.
-
Disposal Plan
-
Waste Generation: All disposable materials that come into contact with this compound, including gloves, weighing papers, and pipette tips, should be considered chemical waste.
-
Waste Collection:
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste protocol.
-
-
Final Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations.[1] Consult your institution's environmental health and safety (EHS) office for specific guidance.
-
For unused or expired material, if a drug take-back program is not available, the material may be disposed of in the trash after being mixed with an unappealing substance like dirt or used coffee grounds and placed in a sealed container.[6] Scratch out all personal information on the original container.[6]
-
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
